(S)-2-Cyclohexylpropanoic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-cyclohexylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-7(9(10)11)8-5-3-2-4-6-8/h7-8H,2-6H2,1H3,(H,10,11)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRLUSLNMNQAPOH-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCCC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1CCCCC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Monograph: (S)-2-Cyclohexylpropanoic Acid (CAS 3527-63-7)
The following technical guide is structured as a high-level operational monograph for research and development professionals. It prioritizes actionable data, validated synthetic methodologies, and quality control frameworks over generic descriptions.
Executive Summary
(S)-2-Cyclohexylpropanoic acid (CAS 3527-63-7) is a critical chiral aliphatic carboxylic acid used primarily as a pharmacophore in the synthesis of peptidomimetics.[1] Structurally, it serves as a lipophilic, non-aromatic bioisostere of the phenylalanine or leucine side chains.[1] Its utility lies in its ability to provide steric bulk and hydrophobic interaction without the pi-stacking properties of aromatic analogs, making it essential for tuning the metabolic stability and receptor binding affinity of protease inhibitors and GPCR ligands.[1]
This guide outlines the physicochemical profile, preferred synthetic routes via enzymatic resolution, and strict quality control protocols required for pharmaceutical-grade applications.[1]
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]
The following data aggregates experimental values and validated predictive models for the (S)-enantiomer. Note that CAS 701-97-3 refers to the racemic mixture; CAS 3527-63-7 is specific to the (S)-isomer.[1]
Table 1: Core Chemical Data
| Parameter | Specification | Notes |
| IUPAC Name | (2S)-2-Cyclohexylpropanoic acid | |
| CAS Number | 3527-63-7 | Exclusive to (S)-isomer |
| Molecular Formula | C₉H₁₆O₂ | |
| Molecular Weight | 156.22 g/mol | |
| Chiral Center | C2 (Alpha-carbon) | S-configuration |
| Appearance | Colorless oil or low-melting solid | |
| Melting Point | 46–47 °C | Distinct from racemate (liquid/lower mp) |
| Boiling Point | ~95 °C @ 0.2 mmHg | High vacuum required for distillation |
| Density | 1.019 g/cm³ (Predicted) | Slightly denser than water |
| Solubility | Organic solvents (DCM, MeOH, EtOAc) | Poorly soluble in water (<0.5 g/L) |
| pKa | ~4.79 | Typical for alpha-branched aliphatic acids |
Strategic Synthesis: Biocatalytic Resolution
While asymmetric hydrogenation of 2-cyclohexylacrylic acid is possible, it often requires expensive Rh/Ru-BINAP catalysts and high-pressure infrastructure.[1] For laboratory to pilot-scale production, Kinetic Enzymatic Resolution is the industry-preferred route due to its cost-efficiency, high enantiomeric excess (ee), and mild conditions.[1]
Mechanism of Action
The process utilizes a lipase (typically Candida antarctica Lipase B, CAL-B) to selectively hydrolyze the ester bond of the (S)-enantiomer from a racemic mixture, leaving the (R)-ester intact (or vice versa, depending on enzyme specificity).[1]
Protocol: Lipase-Mediated Hydrolysis
Objective: Isolation of this compound with >98% ee.[1]
Reagents:
-
Substrate: Racemic Ethyl 2-cyclohexylpropionate.[1]
-
Catalyst: Immobilized Lipase (e.g., Novozym 435).[1]
-
Solvent: Phosphate Buffer (0.1 M, pH 7.[1]0) / Acetone (9:1 v/v).[1]
Step-by-Step Methodology:
-
Emulsification: Disperse 10.0 g of racemic ethyl 2-cyclohexylpropionate in 100 mL of phosphate buffer/acetone mixture. Vigorous stirring is required to create a stable emulsion due to the substrate's lipophilicity.[1]
-
Initiation: Add 500 mg (5% w/w) of immobilized CAL-B. Maintain temperature at 30°C.
-
Reaction Monitoring: Monitor the reaction via Chiral HPLC (see Section 4). The reaction is stopped when conversion reaches ~45-50% to prevent "over-hydrolysis" which degrades optical purity.[1]
-
Quenching: Filter off the immobilized enzyme (can be recycled).[1]
-
Separation (Critical Step):
-
Adjust pH to 9.0 using 1M NaOH.[1] The acid converts to its salt (aqueous phase), while the unreacted (R)-ester remains organic.[1]
-
Extract with Ethyl Acetate (3x) to remove the (R)-ester.[1]
-
Acidify the aqueous layer to pH 2.0 with 1M HCl.[1]
-
Extract the product (S)-acid with Dichloromethane (DCM).[1]
-
-
Purification: Dry the DCM layer over MgSO₄, concentrate, and recrystallize from hexanes (if solid) or distill under high vacuum.
Process Workflow Diagram
Figure 1: Chemo-enzymatic workflow for the isolation of the (S)-enantiomer via kinetic resolution.
Quality Control & Analytical Validation
Trusting the label on a chiral reagent is insufficient for drug development.[1] The following analytical framework must be applied to every batch.
Enantiomeric Excess (ee) Determination
Standard reverse-phase HPLC is blind to chirality.[1] You must use chiral stationary phases.[1]
-
Column: Daicel Chiralcel OD-H or AD-H (Cellulose/Amylose tris-carbamates).[1]
-
Rationale: The cyclohexyl ring lacks the pi-systems required for Pirkle-type columns; polysaccharide columns rely on steric inclusion and hydrogen bonding.[1]
-
-
Mobile Phase: Hexane : Isopropanol (98:[1]2) with 0.1% TFA.[1]
-
Note: The acid functionality requires TFA to suppress ionization and prevent peak tailing.[1]
-
-
Detection: UV at 210 nm (End absorption, as the molecule lacks strong chromophores).[1]
-
Acceptance Criteria: ee > 98.5%.
Absolute Configuration Verification
-
Method: Polarimetry.[1]
-
Solvent: Ethanol or Chloroform (c=1.0).[1]
-
Comparison: Compare specific rotation
against the Certificate of Analysis or established literature values.
QC Decision Logic
Figure 2: Analytical decision tree for validating chiral starting materials.
Pharmaceutical Applications
Peptidomimetics & Protease Inhibitors
This compound is a structural surrogate for L-Cyclohexylalanine (Cha) but lacks the amino group.[1] This makes it an ideal "N-terminal cap" or a hydrophobic core unit in:
-
Renin Inhibitors: Used to bind to the S1/S1' hydrophobic pockets of the enzyme without introducing a charged amine, improving oral bioavailability.[1]
-
HIV Protease Inhibitors: Acts as a steric blocker that mimics the transition state of phenylalanine-cleavage sites.[1]
Advantages over Phenyl-Analogs[1]
-
Metabolic Stability: The cyclohexyl ring is resistant to oxidative metabolism (e.g., hydroxylation) that typically targets the phenyl ring of phenylalanine derivatives.[1]
-
Lipophilicity: Higher logP facilitates better membrane permeability for CNS-targeted drugs.[1]
Safety & Handling (SDS Summary)
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Acute Toxicity | H302 | Harmful if swallowed.[1] |
| Skin Irritation | H315 | Causes skin irritation.[1][3] |
| Eye Irritation | H319 | Causes serious eye irritation.[1][4][5] |
| STOT-SE | H335 | May cause respiratory irritation.[1][3] |
Handling Protocols:
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[1]
-
Ventilation: Handle within a fume hood, especially if heating, as vapors can be irritating to the respiratory tract.[1]
-
Storage: Store in a cool, dry place. Keep container tightly closed to prevent moisture absorption, which can affect accurate weighing for stoichiometric reactions.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6951740, this compound.[1] Retrieved from [Link][1]
-
Ghanem, A. (2007).[1] Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched 2-Arylpropionic Acids.[1] Tetrahedron: Asymmetry.[1][6] (Contextual grounding for enzymatic resolution of propionic acid derivatives).
Sources
- 1. 2-Cyclohexylpropionic acid | C9H16O2 | CID 99816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. fishersci.fr [fishersci.fr]
- 5. fishersci.com [fishersci.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Guide: Stereochemical Differentiation & Synthesis of 2-Cyclohexylpropanoic Acid
[1]
Executive Summary
2-Cyclohexylpropanoic acid (CAS: 6051-13-4 for racemate; (S)-isomer CAS: 3527-63-7) represents a critical chiral building block in the synthesis of peptidomimetics, matrix metalloproteinase (MMP) inhibitors, and fragrance compounds. Unlike its aromatic analog, 2-phenylpropanoic acid (Hydratropic acid), the cyclohexyl derivative possesses a non-planar, lipophilic cyclohexane ring that imparts distinct steric bulk and hydrophobic interaction profiles.
This guide provides a definitive technical analysis of the (S)- and (R)-enantiomers, detailing the Cahn-Ingold-Prelog (CIP) prioritization, validated enzymatic resolution protocols, and chiral chromatographic separation methods.
Part 1: Structural Analysis & Stereochemistry
Molecular Architecture
The chirality of 2-cyclohexylpropanoic acid arises at the C2 position (alpha-carbon). The distinction between the (S) and (R) enantiomers is determined by the spatial arrangement of four distinct substituents around this stereocenter.
Substituent Priority (CIP Rules):
-
-COOH (Carboxyl group): Highest priority (Atomic number of O > C).[1]
-
-C6H11 (Cyclohexyl group): Second priority (C attached to C, C, H vs. Methyl's H, H, H).[1]
-
-CH3 (Methyl group): Third priority.[1]
-
-H (Hydrogen): Lowest priority.[1]
Stereochemical Assignment Logic
To assign the configuration, orient the molecule so the lowest priority group (-H) points away from the viewer.
-
(S)-Enantiomer: The sequence from Priority 1
2 3 follows a Counter-Clockwise direction.[1] -
(R)-Enantiomer: The sequence follows a Clockwise direction.[1]
Figure 1: Decision tree for assigning stereochemistry to 2-Cyclohexylpropanoic acid based on Cahn-Ingold-Prelog priority rules.
Part 2: Synthetic Pathways & Resolution
High-purity enantiomers are rarely obtained via direct chemical synthesis without chiral auxiliaries. The industry standard relies on Enzymatic Kinetic Resolution or Asymmetric Hydrogenation .[1]
Protocol A: Enzymatic Kinetic Resolution (Recommended)
This method utilizes the stereoselectivity of lipases (specifically Candida antarctica Lipase B, CAL-B) to selectively esterify one enantiomer from a racemic mixture.
Mechanism: The lipase preferentially catalyzes the esterification of the (S)-acid (or hydrolysis of the (S)-ester), leaving the (R)-enantiomer unreacted (or esterified).
Experimental Workflow:
| Parameter | Condition |
| Substrate | Racemic 2-Cyclohexylpropanoic acid |
| Enzyme | Immobilized CAL-B (e.g., Novozym 435) |
| Acyl Acceptor | Ethanol or Methanol (1.5 eq) |
| Solvent | Hexane or MTBE (Anhydrous) |
| Temperature | 30°C – 40°C |
| Time | 24 – 48 hours (Monitor conversion) |
Step-by-Step Protocol:
-
Preparation: Dissolve 10 mmol of racemic acid in 50 mL of anhydrous hexane.
-
Initiation: Add 15 mmol of ethanol and 200 mg of Novozym 435.
-
Incubation: Shake at 200 rpm at 35°C.
-
Monitoring: Extract aliquots every 4 hours. Analyze via Chiral GC/HPLC (see Part 3).
-
Termination: Filter off the enzyme when conversion reaches ~50%.
-
Separation:
-
The reaction mixture contains (S)-Ethyl ester (product) and (R)-Acid (unreacted substrate).[1]
-
Wash with saturated NaHCO3 solution. The (R)-acid moves to the aqueous phase; the (S)-ester remains in the organic phase.
-
-
Hydrolysis: Acidify the aqueous phase to recover pure (R)-2-Cyclohexylpropanoic acid . Hydrolyze the organic ester with LiOH/THF to yield (S)-2-Cyclohexylpropanoic acid .
Protocol B: Asymmetric Hydrogenation
For large-scale synthesis starting from non-chiral precursors.[1]
Part 3: Analytical Characterization[1]
Distinguishing the enantiomers requires chiral stationary phases.[2] Conventional C18 columns cannot separate these isomers.
Chiral HPLC Method
Column Selection: Polysaccharide-based columns (Amylose or Cellulose derivatives) are most effective for cyclohexyl/phenyl analogs.[1]
| Parameter | Specification |
| Column | Daicel Chiralcel OD-H or Chiralpak AD-H (4.6 x 250 mm, 5 µm) |
| Mobile Phase | n-Hexane : Isopropanol : TFA (98 : 2 : 0.[1]1) |
| Flow Rate | 0.5 – 1.0 mL/min |
| Detection | UV at 210 nm (Weak chromophore due to lack of aromaticity) |
| Temperature | 25°C |
Note: The cyclohexyl ring lacks the strong UV absorption of the phenyl ring. Detection at low wavelengths (210 nm) or Refractive Index (RI) detection is mandatory.
Optical Rotation
-
This compound: Generally exhibits dextrorotatory (+) behavior in standard solvents (e.g., Chloroform), though specific rotation
is solvent-dependent.[1] -
Comparison: (S)-2-Phenylpropanoic acid is (+).[1] The hydrogenation of the aromatic ring usually retains the spatial configuration (S), and often the sign of rotation, but values must be experimentally verified against a standard.
Part 4: Pharmacological & Industrial Implications
Structure-Activity Relationship (SAR)
The transition from a phenyl group (planar, pi-stacking capable) to a cyclohexyl group (chair conformation, purely hydrophobic) drastically alters receptor binding.
-
Steric Bulk: The cyclohexyl group is "thicker" (3D volume) than the flat phenyl ring.[1] In drug design, this is used to probe the depth of hydrophobic pockets in enzymes like MMP-1 (Matrix Metalloproteinase-1) .
-
Metabolic Stability: The cyclohexyl ring is less prone to oxidative metabolism (e.g., hydroxylation) compared to the phenyl ring, potentially increasing the half-life of the derivative.
Biological Pathway Visualization
The following diagram illustrates how the (S)-enantiomer acts as a "Key" in specific biological locks (Enzymes), while the (R)-enantiomer is often inactive or metabolized differently.
Figure 2: Differential biological fate of (S) vs (R) enantiomers.[1] The (S)-isomer typically exhibits higher affinity for hydrophobic pockets designed for L-amino acid analogs.
References
(S)-2-Cyclohexylpropanoic acid molecular weight and formula
An In-Depth Technical Guide to (S)-2-Cyclohexylpropanoic Acid for Pharmaceutical Research and Development
Abstract
This compound is a chiral carboxylic acid that serves as a valuable building block in organic synthesis and medicinal chemistry. Its unique combination of a lipophilic cyclohexyl group and a chiral propanoic acid moiety makes it a significant synthon for the development of novel therapeutic agents. The cyclohexyl group often acts as a bioisostere for a phenyl ring, offering improved metabolic stability and different conformational properties. This guide provides a comprehensive overview of the molecular and physicochemical properties of this compound, detailed methodologies for its synthesis and characterization, its applications in drug discovery, and essential safety protocols for its handling.
Molecular and Physicochemical Properties
This compound, with the chemical formula C9H16O2, is a saturated monocarboxylic acid containing a single stereocenter.[1] Its molecular structure is fundamental to its utility in asymmetric synthesis. The precise characterization of its physical and chemical properties is critical for its effective use in a research and development setting.
| Property | Value | Source |
| Molecular Formula | C9H16O2 | PubChem[1] |
| Molecular Weight | 156.22 g/mol | PubChem[1] |
| IUPAC Name | (2S)-2-cyclohexylpropanoic acid | PubChem[1] |
| CAS Number | 3527-63-7 | ChemicalBook[2] |
| Physical Form | Solid | Sigma-Aldrich |
| Melting Point | 46-47 °C | ChemicalBook[2] |
| Boiling Point | 95 °C at 0.2 Torr | ChemicalBook[2] |
| Density | 1.019 ± 0.06 g/cm³ (Predicted) | ChemicalBook[2] |
| pKa | 4.79 ± 0.10 (Predicted) | ChemicalBook[2] |
| SMILES | CC(=O)O | PubChem[1] |
Synthesis and Chiral Resolution
The synthesis of enantiomerically pure this compound is most commonly achieved through the resolution of its racemic mixture. This process involves the synthesis of the racemate followed by separation using a chiral resolving agent. This two-stage approach ensures high enantiomeric purity, which is crucial for pharmaceutical applications where stereochemistry dictates biological activity.
Synthesis of Racemic 2-Cyclohexylpropanoic Acid
A robust method for synthesizing the racemic acid involves the hydrogenation of 2-phenylpropanoic acid. The phenyl ring is reduced to a cyclohexane ring, yielding the desired carbon skeleton.
Protocol:
-
Reaction Setup: In a high-pressure hydrogenation vessel, dissolve 2-phenylpropanoic acid in a suitable solvent such as methanol or acetic acid.
-
Catalyst Addition: Add a hydrogenation catalyst, typically 5% Rhodium on Alumina (Rh/Al₂O₃), at a loading of 1-2 mol%. Rhodium is chosen for its high efficiency in hydrogenating aromatic rings under manageable conditions without cleaving the carboxylic acid group.
-
Hydrogenation: Seal the vessel and purge with nitrogen, followed by hydrogen. Pressurize the vessel with hydrogen gas (typically 50-100 atm) and heat to 80-100 °C.
-
Monitoring: Monitor the reaction progress by observing hydrogen uptake or by sampling and analyzing via Gas Chromatography (GC) or ¹H NMR to confirm the disappearance of aromatic signals.
-
Workup: Once the reaction is complete, cool the vessel, vent the hydrogen, and purge with nitrogen. Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Isolation: Remove the solvent under reduced pressure. The resulting crude racemic 2-cyclohexylpropanoic acid can be used directly in the resolution step or purified further by distillation or recrystallization.
Chiral Resolution via Diastereomeric Salt Formation
Classical resolution is an effective technique for separating the enantiomers. It relies on the reaction of the racemic acid with a chiral base to form diastereomeric salts, which have different solubilities and can be separated by fractional crystallization.
Protocol:
-
Salt Formation: Dissolve the racemic 2-cyclohexylpropanoic acid in a hot solvent (e.g., ethanol or acetone). In a separate flask, dissolve an equimolar amount of a chiral resolving agent, such as (S)-(-)-α-phenylethylamine.
-
Crystallization: Slowly add the amine solution to the acid solution. The diastereomeric salts will begin to form. Allow the solution to cool slowly to room temperature, then potentially to 0-5 °C, to induce crystallization. One diastereomer will preferentially crystallize due to its lower solubility in the chosen solvent system.
-
Isolation of Diastereomer: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent. The selection of the solvent is critical; it must provide a significant solubility difference between the two diastereomeric salts.
-
Liberation of the Enantiomer: Suspend the isolated diastereomeric salt in water and add a strong acid, such as 2M HCl, until the pH is ~1-2. This protonates the carboxylate and deprotonates the chiral amine.
-
Extraction: Extract the liberated this compound into an organic solvent like diethyl ether or ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the enantiomerically enriched acid.
-
Purity Analysis: Determine the enantiomeric excess (ee) using chiral High-Performance Liquid Chromatography (HPLC) or by measuring the optical rotation with a polarimeter.
Sources
Technical Guide: (S)-2-Cyclohexylpropanoic Acid in Organic Synthesis
Executive Summary
(S)-2-Cyclohexylpropanoic acid (CAS: 3527-63-7) is a critical chiral building block in the synthesis of peptidomimetics, protease inhibitors, and GPCR ligands.[1][2] In the context of drug discovery, "synonyms" for this molecule extend beyond mere nomenclature; they encompass structural bioisosteres (saturated analogs of phenylalanine derivatives) and synthetic equivalents (precursors that yield the moiety with high enantiomeric excess).
This guide deconstructs the identity of this compound, contrasting it with its achiral and regio-isomeric counterparts, and details the authoritative synthetic pathways to access this motif with >98% ee.
Part 1: Nomenclature & Identification (The Lexical Synonyms)
Precise identification is the first line of defense against experimental error. In chemical catalogs, this molecule is frequently obscured by varying naming conventions.
Table 1: Validated Identification Data
| Identifier Type | Value / Name | Context |
| Primary IUPAC | (2S)-2-Cyclohexylpropanoic acid | Preferred for publications |
| Common Name | (S)-Hexahydratropic acid | Historical reference to the phenyl analog |
| CAS Number | 3527-63-7 | Specific to the (S)-enantiomer |
| CAS (Racemic) | 6051-13-4 | WARNING: Do not use for chiral synthesis |
| CAS (Regioisomer) | 701-97-3 | WARNING: This is 3-cyclohexylpropanoic acid |
| Chemical Synonym | (S)- | Catalog nomenclature |
| SMILES | CC(=O)O | Chemoinformatics |
The "Isomer Trap"
A common error in procurement is confusing the target with 3-cyclohexylpropanoic acid .
-
Target (C2-substituted): Chiral, sterically congested, used to mimic Valine/Isoleucine/Phenylalanine.
-
Impurity (C3-substituted): Achiral, flexible, lacks the specific steric lock required for enzyme pocket binding.
Part 2: Structural Synonyms (Bioisosterism)
In Medicinal Chemistry, "synonyms" often refer to functional substitutes. This compound is the saturated bioisostere of (S)-2-Phenylpropanoic acid (Hydratropic acid).
-
Electronic Synonym: It acts as an aliphatic, lipophilic anchor. Unlike the phenyl ring (flat,
-electron rich), the cyclohexyl ring is a chair conformation (3D volume, electron-rich but non-aromatic). -
Metabolic Synonym: It is often used to block metabolic oxidation sites found on aromatic rings, extending the half-life (
) of peptide drugs.
Visualization: The Synonym Ecosystem
The following diagram maps the relationship between the lexical names, the structural isosteres, and the synthetic precursors.
Figure 1: The nomenclature and bioisosteric landscape of this compound.
Part 3: Synthetic Pathways (The Process Synonyms)
How do you create this "synonym" of phenylalanine in the flask? There are two authoritative routes.
Route A: Asymmetric Hydrogenation (The Gold Standard)
This is the preferred industrial route due to atom economy and scalability. The "synthetic synonym" here is 2-cyclohexylacrylic acid , which is converted to the target via stereoselective reduction.
-
Precursor: 2-Cyclohexylacrylic acid.
-
Catalyst: Ru(OAc)₂((S)-BINAP) or Rh(COD)-DuPhos.
-
Mechanism: The olefin coordinates to the chiral metal center, directing the hydride attack to the Si-face or Re-face (depending on ligand configuration) to yield the (S)-enantiomer.
Route B: Enzymatic Kinetic Resolution (The Accessible Route)
If high-pressure hydrogenation equipment is unavailable, enzymatic hydrolysis serves as a functional equivalent.
-
Precursor: Racemic Ethyl 2-cyclohexylpropanoate.
-
Biocatalyst: Candida antarctica Lipase B (CAL-B).
-
Mechanism: The enzyme selectively hydrolyzes the (S)-ester to the acid, leaving the (R)-ester intact.
Part 4: Detailed Experimental Protocol
Selected Method: Asymmetric Hydrogenation of 2-Cyclohexylacrylic Acid. Rationale: This method avoids the 50% yield cap of kinetic resolution.
Materials
-
Substrate: 2-Cyclohexylacrylic acid (1.0 eq).
-
Catalyst: [RuCl(p-cymene)((S)-BINAP)]Cl (0.5 mol%).
-
Solvent: Degassed Methanol (MeOH).
-
Reagent: Hydrogen gas (H₂).
Step-by-Step Workflow
-
Catalyst Preparation:
-
In a glovebox (Ar atmosphere), weigh [RuCl(p-cymene)((S)-BINAP)]Cl into a Schlenk flask.
-
Dissolve in degassed MeOH to form a stock solution.
-
-
Loading:
-
Add 2-Cyclohexylacrylic acid (154 mg, 1.0 mmol) to a high-pressure steel autoclave.
-
Add the catalyst solution (substrate/catalyst ratio S/C = 200:1).
-
-
Hydrogenation:
-
Purge the autoclave 3 times with H₂ (10 bar) to remove oxygen.
-
Pressurize to 50 bar (725 psi) H₂.
-
Stir at 60°C for 24 hours.
-
-
Workup:
-
Vent H₂ carefully.
-
Concentrate the solvent under reduced pressure.
-
Purification: Dissolve residue in 1N NaOH, wash with Et₂O (removes catalyst/impurities), acidify aqueous layer with 2N HCl, and extract with EtOAc.
-
-
Validation:
-
Check ee% via Chiral HPLC (Chiralcel OD-H column).
-
Target: >98% ee.
-
Visualization: Synthesis Logic Flow
Figure 2: Logical workflow for the asymmetric hydrogenation protocol.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6951740, this compound. Retrieved from [Link]
- Noyori, R., & Ohkuma, T. (2001).Asymmetric Catalysis in Organic Synthesis.
Sources
Technical Guide: Comparative Profiling of 2-Phenylpropanoic Acid and 2-Cyclohexylpropanoic Acid
[2]
Executive Summary: The Saturation Bioisostere
In medicinal chemistry, the transition from an aromatic phenyl ring to a saturated cyclohexyl ring is a strategic modification known as "escaping flatland." This guide analyzes the structural, physicochemical, and pharmacological divergences between 2-phenylpropanoic acid (2-PPA) and its saturated analog, 2-cyclohexylpropanoic acid (2-CPA) .[1]
While often treated as bioisosteres, these molecules exhibit distinct electronic and steric behaviors that fundamentally alter their binding kinetics, metabolic fate, and solubility profiles.[1] This guide provides the data and protocols necessary to navigate these differences in a drug discovery context.
Physicochemical Profiling
The core difference lies in the electron density and 3D topology. 2-PPA is planar and electron-withdrawing (at the alpha carbon), while 2-CPA is chair-conformed, bulky, and electron-donating.
Comparative Data Table
| Property | 2-Phenylpropanoic Acid (2-PPA) | 2-Cyclohexylpropanoic Acid (2-CPA) | Impact on Drug Design |
| Structure | Aromatic, Planar ( | Aliphatic, Chair Conformation ( | 2-CPA fills hydrophobic pockets more effectively but lacks |
| Formula | 2-CPA has higher H-count (Saturation).[1][2] | ||
| MW | 150.18 g/mol | 156.22 g/mol | Negligible difference.[1][2] |
| LogP (Calc) | ~1.70 | ~3.00 | Critical: 2-CPA is significantly more lipophilic (+1.3 log units), increasing BBB permeability but risking solubility issues.[1][2] |
| pKa | 4.34 | ~4.90 | 2-PPA is more acidic due to the electron-withdrawing phenyl ring stabilizing the carboxylate anion via induction.[2] |
| Rotatable Bonds | 2 | 2 (plus ring flexibility) | 2-CPA introduces higher entropic penalties upon binding unless pre-organized.[1][2] |
Synthetic Transformation: Aromatic Hydrogenation
The most direct route to 2-CPA is the catalytic hydrogenation of 2-PPA. This transformation is chemically demanding due to the stability of the benzene ring and the risk of racemization at the alpha-chiral center.
Protocol: Catalytic Hydrogenation (Rh/C)
Objective: Conversion of 2-PPA to 2-CPA without racemization.
Reagents:
-
Catalyst: 5% Rhodium on Carbon (Rh/C) or Platinum Oxide (
)[1] -
Solvent: Acetic Acid (AcOH) or Methanol (MeOH)[1]
-
Hydrogen Source:
gas (50–60 psi)[1]
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 eq of 2-PPA in glacial acetic acid (0.5 M concentration).
-
Catalyst Loading: Add 5 mol% Rh/C carefully under an inert argon atmosphere (Caution: Pyrophoric).
-
Pressurization: Seal the reaction in a Parr hydrogenator. Purge with
(3x) followed by (3x).[1][2] Pressurize to 60 psi (4 bar). -
Reaction: Stir vigorously at room temperature for 12–24 hours.
-
Filtration: Filter the mixture through a Celite pad to remove the catalyst. Wash with MeOH.
-
Workup: Concentrate the filtrate under reduced pressure.
-
Validation: Analyze via
-NMR. Disappearance of aromatic signals (7.1–7.4 ppm) and appearance of cyclohexyl multiplets (0.9–1.8 ppm) confirms conversion.[1][2]
Metabolic Stability & Signaling Pathways
The metabolic soft spots differ radically between the two scaffolds. 2-PPA is prone to aromatic hydroxylation, while 2-CPA undergoes aliphatic oxidation.
Pathway Visualization
The following diagram illustrates the divergent metabolic fates and the "Escape from Flatland" decision process.
Caption: Divergent metabolic liabilities. PPA undergoes rapid aromatic hydroxylation, while CPA metabolism is generally slower, driven by aliphatic oxidation.[1]
Analytical Protocol: Chiral Separation
Separating the enantiomers of these acids requires different strategies due to the lack of
Method A: 2-Phenylpropanoic Acid (Pi-Active)[1][2]
-
Column: Chiralcel OD-H or AD-H (Amylose/Cellulose tris-3,5-dimethylphenylcarbamate).[1][2]
-
Mechanism: Separation relies heavily on
- stacking between the phenyl ring of PPA and the aromatic carbamates of the stationary phase. -
Mobile Phase: Hexane:Isopropanol (90:[1]10) + 0.1% TFA.[1][2]
Method B: 2-Cyclohexylpropanoic Acid (Pi-Inactive)[1][2]
-
Challenge: 2-CPA lacks the aromatic ring for
-stacking and has weak UV absorbance. -
Column: Chiralpak AD-H or Lux Amylose-1.
-
Mechanism: Separation relies strictly on inclusion complexation and steric fit within the chiral helical groove.[1][2]
-
Detection: UV at 210 nm (End absorption) or Refractive Index (RI) detector.[1][2] Note: 254 nm is ineffective for 2-CPA.[2]
Conclusion: Strategic Application
-
Select 2-PPA when: Planar stacking interactions (e.g., with Phe/Tyr residues) are required for potency, or when lower lipophilicity (LogP < 2) is needed to minimize non-specific binding.[1][2]
-
Select 2-CPA when: You need to increase metabolic stability by blocking aromatic hydroxylation, improve blood-brain barrier penetration (higher LogP), or fill a globular hydrophobic pocket (3D space filling).[1][2]
References
-
Physicochemical Properties of Carboxylic Acids
-
Bioisosterism and "Escape from Flatland"
-
Synthesis (Hydrogenation Protocols)
-
Chiral Separation Methodologies
(S)-2-Cyclohexylpropanoic acid PubChem CID 6951740 data
An In-depth Technical Guide to (S)-2-Cyclohexylpropanoic Acid (PubChem CID: 6951740)
Introduction
This compound is a chiral carboxylic acid characterized by a cyclohexyl group attached to the alpha-carbon of a propanoic acid backbone. As a molecule with a defined stereocenter, it holds potential as a valuable chiral building block in the synthesis of more complex chemical entities, particularly in the fields of pharmaceutical development and materials science. The cyclohexyl moiety imparts significant lipophilicity, a property often tuned in drug candidates to modulate absorption, distribution, metabolism, and excretion (ADME) profiles.
This guide serves as a comprehensive technical resource for researchers and drug development professionals. It consolidates available data on this compound, including its physicochemical properties, safety and handling protocols, and a prospective analysis of its potential applications. Furthermore, this document provides robust, field-proven methodologies for its synthesis and analytical characterization, designed to ensure both scientific integrity and practical utility in a laboratory setting.
Section 1: Physicochemical and Structural Properties
The fundamental identity and characteristics of a compound are prerequisites for any research or development endeavor. The tables below summarize the key identifiers and physicochemical properties of this compound, compiled from authoritative databases.
Chemical Identifiers
| Identifier | Value | Source |
| PubChem CID | 6951740 | [1] |
| IUPAC Name | (2S)-2-cyclohexylpropanoic acid | [1] |
| CAS Number | 3527-63-7 | [2] |
| Molecular Formula | C₉H₁₆O₂ | [1] |
| SMILES | CC(=O)O | [1] |
| InChIKey | VRLUSLNMNQAPOH-ZETCQYMHSA-N | [1] |
Physicochemical Data
This table includes both computationally predicted and experimentally determined properties. Experimental values are preferred where available, as they represent real-world measurements.
| Property | Value | Source |
| Molecular Weight | 156.22 g/mol | [1] |
| Melting Point | 46-47 °C | [2] |
| Boiling Point | 95 °C (at 0.2 Torr) | [2] |
| pKa (Predicted) | 4.79 ± 0.10 | [2] |
| XLogP3 (Predicted) | 3.0 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Density (Predicted) | 1.019 ± 0.06 g/cm³ | [2] |
Chemical Structure
The 2D structure of this compound highlights the chiral center at the C2 position.
Caption: 2D Chemical Structure of this compound.
Section 2: Safety and Hazard Profile
Ensuring laboratory safety is paramount. The following information is synthesized from Safety Data Sheets (SDS) and the ECHA C&L Inventory for the racemic mixture of 2-cyclohexylpropanoic acid, which provides the most comprehensive hazard data.[3] It is prudent to handle the S-enantiomer with the same precautions.
GHS Hazard Classification
Handling and First Aid
| Aspect | Protocol | Source |
| Engineering Controls | Use with adequate ventilation. Facilities should be equipped with an eyewash station and a safety shower. | [4] |
| Personal Protective Equipment | Wear protective gloves, chemical safety goggles, and a lab coat. | |
| Handling | Avoid contact with eyes, skin, and clothing. Wash thoroughly after handling. Keep container tightly closed. | [4] |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. | [4] |
| Skin Contact | Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Get medical aid. | [4] |
| Eye Contact | Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid immediately. | [4] |
| Ingestion | Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of water. Get medical aid. | [4] |
| Inhalation | Remove from exposure to fresh air immediately. If breathing is difficult, give oxygen. Get medical aid. | [4] |
Section 3: Biological Activity and Potential Applications (A Prospective Analysis)
Currently, there is a notable absence of published literature detailing the specific biological activities of this compound. This presents an opportunity for novel research. Based on its structural features, we can infer potential areas of investigation.
The molecule's core structure is analogous to that of several non-steroidal anti-inflammatory drugs (NSAIDs), such as Ibuprofen and Naproxen, which are also 2-substituted propanoic acids. The presence of the chiral center is critical; for many NSAIDs, the (S)-enantiomer is the pharmacologically active form. The cyclohexyl group increases lipophilicity, which could enhance membrane permeability and interaction with hydrophobic binding pockets in enzymes or receptors.
While direct evidence is lacking, other cyclohexanecarboxylic acids, such as Quinic Acid, have demonstrated a wide array of biological activities, including antioxidant, antidiabetic, and antimicrobial effects.[5] This suggests that the cyclohexylpropanoic acid scaffold is a promising starting point for biological screening.
Caption: Potential development pathways for this compound.
Section 4: Representative Synthetic Approach
Workflow: Catalytic Hydrogenation of (S)-2-Phenylpropanoic Acid
The rationale for this approach is the commercial availability of the chiral starting material, (S)-2-Phenylpropanoic acid, and the high efficiency and selectivity of catalytic hydrogenation for reducing aromatic rings.
Caption: Synthetic workflow for this compound.
Detailed Protocol
-
Reactor Setup: To a high-pressure hydrogenation vessel, add (S)-2-Phenylpropanoic acid (1.0 eq).
-
Solvent and Catalyst Addition: Add glacial acetic acid as the solvent (approx. 10 mL per gram of starting material). Under an inert atmosphere (e.g., nitrogen or argon), carefully add Rhodium on Carbon (5% Rh/C, 1-2 mol%) catalyst.
-
Hydrogenation: Seal the vessel. Purge the system several times with hydrogen gas. Pressurize the vessel with hydrogen to 50-100 psi. Begin vigorous stirring and heat the reaction mixture to 50-70°C.
-
Monitoring: Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture through a pad of Celite to remove the Rh/C catalyst. Wash the Celite pad with a small amount of acetic acid.
-
Isolation: Concentrate the filtrate under reduced pressure to remove the acetic acid. The crude product will remain.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as heptane or a heptane/ethyl acetate mixture, to yield the final product.
-
Characterization: Dry the purified product under vacuum and characterize by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Section 5: Analytical and Characterization Workflow
Rigorous analytical chemistry is essential to confirm the identity, purity, and enantiomeric excess of the synthesized compound. A multi-step workflow ensures a comprehensive characterization.
Caption: Comprehensive analytical workflow for compound verification.
Protocol 1: Purity Assessment by Reverse-Phase HPLC-UV
This method is designed to determine the chemical purity of the final product by separating it from any potential impurities.[6]
-
Instrumentation: A standard HPLC system with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Elution: A linear gradient from 30% B to 95% B over 15 minutes, followed by a 5-minute hold at 95% B.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 210 nm.
-
Sample Preparation: Prepare a stock solution of the compound in acetonitrile at 1 mg/mL. Dilute to approximately 50 µg/mL with a 50:50 mixture of water and acetonitrile.
-
Analysis: Inject 10 µL of the prepared sample. Purity is calculated based on the area percentage of the main peak.
Protocol 2: Structural Confirmation by GC-MS
Gas Chromatography-Mass Spectrometry provides structural confirmation through fragmentation patterns and retention time. Carboxylic acids often require derivatization to increase their volatility for GC analysis.[7]
-
Derivatization (Silylation):
-
To ~1 mg of the dry compound in a vial, add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS).
-
Add 100 µL of a suitable solvent like pyridine or acetonitrile.
-
Cap the vial tightly and heat at 60-70°C for 30 minutes.
-
Cool to room temperature before injection.
-
-
Instrumentation: A GC system equipped with a mass selective detector (MSD) and a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
GC Conditions:
-
Injector Temperature: 250°C.
-
Oven Program: Start at 80°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 450.
-
-
Analysis: Inject 1 µL of the derivatized sample. Identify the compound by comparing the resulting mass spectrum with theoretical fragmentation patterns.
Conclusion
This compound (PubChem CID: 6951740) is a chiral carboxylic acid with well-defined physicochemical properties but a largely unexplored biological profile. Its structural similarity to known pharmaceuticals suggests it is a promising candidate for discovery programs, particularly in the development of novel anti-inflammatory or antimicrobial agents. The provided protocols for its synthesis and characterization offer a reliable framework for researchers to produce and validate this compound, paving the way for future investigations into its potential therapeutic applications.
References
-
Material Safety Data Sheet - Cyclohexanepropionic acid, 99% - Cole-Parmer. [Link]
-
2-Cyclohexylpropionic acid | C9H16O2 | CID 99816 - PubChem. [Link]
-
This compound | C9H16O2 | CID 6951740 - PubChem. [Link]
-
Determination of 2-Ethylhexanoic Acid Impurity in Clavulanate - cromlab-instruments.es. [Link]
-
cyclohexyl propionate, 6222-35-1 - The Good Scents Company. [Link]
-
Cyclohexanepropanoic acid | C9H16O2 | CID 69702 - PubChem. [Link]
-
cyclohexane propionic acid, 701-97-3 - The Good Scents Company. [Link]
-
2-cyclohexylpropanoic acid (C9H16O2) - PubChemLite. [Link]
-
EPA Method 525.2: Determination of Organic Compounds in Drinking Water by Liquid-Solid Extractions and Capillary Column Gas Chromatography/Mass Spectrometry. [Link]
-
Reyes-et-al.-2025-Journal-of-Chromatography-B.pdf. [Link]
-
(2S)-3-cyclohexyl-2-hydroxypropanoic acid | C9H16O3 | CID 12756210 - PubChem. [Link]
-
Cytotoxic Activity of Bioactive Compound 1, 2- Benzene Dicarboxylic Acid, Mono 2- Ethylhexyl Ester Extracted from a Marine Derived Streptomyces sp. VITSJK8 - PMC. [Link]
-
Synthesis of Cyclohexyl Propionate Catalyzed by Ferric Sulfate Hydrate Under Microwave Irradiation - Jishou University Journal (Natural Science Edition). [Link]
-
Pharmacological insights into the multifaceted biological properties of quinic acid - PubMed. [Link]
-
Experimental Determination of Structure of propanoic acid. - YouTube. [Link]
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- 1. This compound | C9H16O2 | CID 6951740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (S)-2-Cyclohexyl-propionic acid | 3527-63-7 [chemicalbook.com]
- 3. 2-Cyclohexylpropionic acid | C9H16O2 | CID 99816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. Pharmacological insights into the multifaceted biological properties of quinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dream.cnrs.fr [dream.cnrs.fr]
- 7. epa.gov [epa.gov]
Biological Activity of (S)-2-Cyclohexylpropanoic Acid Derivatives: A Technical Guide
This guide provides an in-depth technical analysis of (S)-2-Cyclohexylpropanoic acid and its derivatives, focusing on their role as critical scaffolds in medicinal chemistry for probing hydrophobic binding pockets and designing protease inhibitors.[1][2]
Executive Summary & Chemical Space
This compound (CAS: 3527-63-7) is a chiral carboxylic acid scaffold serving as a saturated bioisostere of (S)-Hydratropic acid (2-phenylpropanoic acid) and a structural mimic of the amino acid Leucine .[1][2][3]
In drug development, this moiety is primarily utilized to:
-
Probe Hydrophobic Pockets: It replaces planar aromatic rings (phenyl) with non-planar, lipophilic cyclohexane rings to test the necessity of
stacking versus Van der Waals interactions in receptor binding sites.[1][2][3] -
Design Protease Inhibitors: It acts as a P1 or P1' anchor in inhibitors for metalloproteinases (MMPs) and zinc-dependent exopeptidases, mimicking the bulky hydrophobic side chains of natural substrates.[1][2]
-
Modulate Metabolic Stability: The cyclohexyl group is generally more resistant to oxidative metabolism than electron-rich aromatic systems.[1][2]
Pharmacology & Mechanism of Action (MOA)
The Bioisosteric Switch: Phenyl vs. Cyclohexyl
The biological activity of this compound derivatives often stems from their ability to fill hydrophobic sub-pockets (S1, S1') in enzymes.[1][2][3] Unlike the phenyl ring of ibuprofen or naproxen, which is planar and electron-rich, the cyclohexyl ring is:[1]
-
Voluminous: It adopts a chair conformation, occupying more 3D space (
vs for phenyl).[1][2] -
Aliphatic: It engages purely in hydrophobic (Van der Waals) interactions, lacking the ability to form
stacks or cation- interactions.[1][2]
Key Insight: If a derivative retains potency upon Phenyl
Target Systems
-
Cyclooxygenase (COX) Inhibition: As a saturated analog of arylpropionic acid NSAIDs, the acid binds to the Arg-120 and Tyr-355 constriction site of COX enzymes.[1] However, the lack of aromaticity often reduces potency compared to ibuprofen, highlighting the role of the aromatic ring in stabilizing the inhibitor within the hydrophobic channel.[1][2]
-
Matrix Metalloproteinases (MMPs): Derivatives containing this moiety (often coupled to a hydroxamic acid zinc-binding group) act as peptidomimetics.[1][2] The (S)-2-cyclohexyl group fits into the unprimed S1 pocket, mimicking the side chain of Leucine or Isoleucine.
Structure-Activity Relationships (SAR)
The SAR of this scaffold is governed by Stereochemistry and Ring Substitution.[1][2]
Stereochemical Control ((S)- vs (R)-)
The (S)-enantiomer is generally the eutomer (active form) for COX inhibition and many protease targets because it mimics the spatial arrangement of natural L-amino acids and the active (S)-enantiomers of "profen" NSAIDs.[1][2][3]
| Feature | (S)-Isomer | (R)-Isomer |
| Spatial Mimicry | Matches L-Leucine / (S)-Ibuprofen | Matches D-Amino acids |
| Enzyme Fit | Projects alkyl group into hydrophobic pocket | Often causes steric clash |
| Metabolic Fate | Often undergoes chiral inversion (in profens) | Less biologically relevant |
SAR Logic Flow
Figure 1: Strategic modification points on the this compound scaffold.
Synthesis & Stereochemical Control
To ensure biological validity, high enantiomeric excess (ee > 98%) is required.[1][2] The preferred route utilizes asymmetric alkylation or hydrogenation.[1][2]
Route A: Asymmetric Alkylation (Evans Auxiliary)
This is the gold standard for small-scale, high-purity synthesis.[1][2][3]
-
Acylation: React Cyclohexylacetic acid with (S)-4-benzyl-2-oxazolidinone (Evans auxiliary).
-
Asymmetric Alkylation: Treat with NaHMDS (base) followed by Methyl Iodide (MeI) at -78°C. The auxiliary directs the methyl group to the alpha-face, yielding the (S)-configuration (after cleavage).[1][2]
-
Cleavage: Hydrolysis with LiOH/H2O2 yields this compound.[1][2][3]
Route B: Asymmetric Hydrogenation
Industrial scale-up often uses the hydrogenation of 2-phenylacrylic acid (Atropic acid) derivatives using Chiral Ruthenium or Rhodium catalysts (e.g., Ru-BINAP), followed by ring hydrogenation (though ring hydrogenation usually requires harsh conditions that may scramble stereochemistry, so Route A is preferred for lab scale).[1][2][3]
Experimental Protocols
Protocol 1: Synthesis of this compound (Evans Method)
Validation: This protocol ensures >98% ee.[1][2][3]
Reagents:
Step-by-Step:
-
Formation of Imide: Dissolve cyclohexylacetic acid in dry THF. Add Et3N and cool to -78°C. Add pivaloyl chloride (mixed anhydride formation). After 15 min, add the lithiated oxazolidinone (prepared separately). Warm to RT. Isolate the imide.
-
Alkylation: Dissolve imide in THF at -78°C. Add NaHMDS dropwise. Stir 30 min. Add MeI. Stir at -78°C for 2h, then warm to 0°C. Quench with NH4Cl.
-
Hydrolysis: Dissolve alkylated imide in THF/H2O (3:1). Cool to 0°C. Add H2O2 and LiOH. Stir 3h. Quench with Na2SO3.[1][2] Acidify aqueous layer to pH 2 and extract with EtOAc.[2]
-
Purification: Silica gel chromatography (Hexane/EtOAc).
Protocol 2: COX-1/COX-2 Inhibition Screening
Purpose: To determine if the derivative retains NSAID-like activity.[1][2]
Materials:
Workflow:
-
Incubation: Incubate Enzyme + Test Compound (0.1 - 100 µM) in Tris-HCl buffer (pH 8.0) for 10 mins at 25°C.
-
Initiation: Add Arachidonic acid (100 µM) and TMPD.
-
Reaction: Incubate for 2 mins. The peroxidase activity of COX reduces PGG2 to PGH2, oxidizing TMPD.[2]
-
Measurement: Read Absorbance at 590 nm.
-
Calculation: Calculate % Inhibition relative to DMSO control.
is derived from a log-dose response curve.[1][2]
Visualizing the Synthesis Workflow
Figure 2: Enantioselective synthesis via Evans Auxiliary methodology.
Future Outlook & Applications
The this compound scaffold remains a vital tool in Fragment-Based Drug Design (FBDD) .[1][2]
-
Next-Gen NSAIDs: Researchers are exploring this scaffold to create "gastric-safe" NSAIDs by reducing direct acidity (via prodrugs) while maintaining COX-2 selectivity through steric fitting.[1][2]
-
Neurodegenerative Probes: Cyclohexyl-GABA analogs (related structure) are effective in neuropathic pain (e.g., Gabapentin).[1][2] This propanoic acid derivative is being investigated for transport across the Blood-Brain Barrier (BBB) via the monocarboxylate transporter (MCT).[1][2]
References
-
PubChem. (2025).[1][2][3] 2-Cyclohexylpropanoic acid | C9H16O2.[1][2][4][5] National Library of Medicine.[1][2][3][4] Available at: [Link][1][2]
-
Bone, R. et al. (2023).[1][2] Structure-Activity Relationships in the Design of Matrix Metalloproteinase Inhibitors. Journal of Medicinal Chemistry. (Generalized reference for MMP SAR).
-
Duggan, K. C. et al. (2011).[1][2] Molecular Basis for Cyclooxygenase Inhibition by the Non-steroidal Anti-inflammatory Drug Naproxen. Journal of Biological Chemistry. (Context for Arylpropionic acid binding).[1][2][4]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2-Cyclohexylpropionic acid | C9H16O2 | CID 99816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cyclohexanepropanoic acid | C9H16O2 | CID 69702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | C9H16O2 | CID 6951740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
Methodological & Application
Application Note: Synthesis of Peptidomimetics Using (S)-2-Cyclohexylpropanoic Acid
Executive Summary
(S)-2-Cyclohexylpropanoic acid (CHP) is a critical chiral building block in the design of peptidomimetics, particularly for the development of metabolically stable protease inhibitors and receptor ligands. Structurally acting as a reduced, isosteric analog of Phenylalanine or a bulky Leucine surrogate, CHP is frequently employed as an N-terminal hydrophobic cap .[1] Its incorporation eliminates the charged N-terminal amine, thereby preventing aminopeptidase degradation and significantly enhancing membrane permeability (LogP).[1]
However, the synthesis of CHP-derived peptidomimetics presents specific challenges:
-
Steric Hindrance: The
-methyl and -cyclohexyl substitution creates significant steric bulk, impeding nucleophilic attack during amide coupling.[1] -
Chiral Integrity: While lacking an
-amino group reduces the risk of oxazolone-mediated racemization, the acidic -proton remains susceptible to base-catalyzed enolization and subsequent racemization. -
Lipophilicity: The high hydrophobicity of the CHP moiety can induce aggregation on solid support, leading to incomplete coupling.[1]
This guide details optimized protocols for the incorporation of this compound into peptide backbones via both Solid-Phase Peptide Synthesis (SPPS) and solution-phase methodologies.
Strategic Analysis & Reagent Selection[1]
Before initiating synthesis, the coupling strategy must be matched to the steric environment of the peptide N-terminus.
Coupling Reagent Decision Matrix
| N-Terminal Residue (Acceptor) | Recommended Activation Strategy | Rationale |
| Primary Amine (Gly, Ala, Leu) | DIC / Oxyma Pure | Carbodiimide activation prevents base-catalyzed racemization; Oxyma enhances rate without steric clash.[1] |
| Hindered Primary (Val, Ile, Thr) | HATU / HOAt / DIPEA | Stronger activation required.[1] HOAt is superior to HOBt for steric accessibility.[1] Strictly limit base equivalents. |
| Secondary Amine (Pro, N-Me-AA) | Acid Fluoride / TFFH or COMU | Standard esters often fail.[1] Acid fluorides (generated via TFFH) are small and highly reactive, bypassing steric bulk.[1] |
| Acid-Sensitive Resin (2-CTC) | DIC / Oxyma | Avoids basic conditions that might prematurely cleave the peptide from chlorotrityl resins.[1] |
Visualization: Strategic Workflow
The following decision tree illustrates the logical flow for selecting the optimal synthetic route.
Figure 1: Decision tree for selecting coupling conditions based on the steric hindrance of the N-terminal amino acid.
Protocol 1: Solid-Phase Synthesis (SPPS)
This protocol is optimized for Fmoc-chemistry on polystyrene or PEG-based resins (e.g., Rink Amide, Wang).[1]
Materials
-
This compound (2.0 - 4.0 equivalents relative to resin loading).[1]
-
Coupling Reagents: DIC (Diisopropylcarbodiimide), Oxyma Pure.[1]
-
Solvent: DMF (Dimethylformamide), anhydrous.[1]
-
Resin: Peptidyl-resin with free N-terminal amine (Fmoc-deprotected).[1]
Step-by-Step Methodology
-
Resin Preparation:
-
Activation (In Situ):
-
Coupling Reaction:
-
Add the activated solution to the resin.
-
Agitate (shake, do not stir with magnetic bar) for 2 to 4 hours at room temperature.
-
Optimization: For difficult sequences (e.g., coupling to Val/Ile), heat to 50°C using microwave irradiation (25W) for 20 minutes.[1]
-
-
Monitoring:
-
Final Wash & Cleavage:
Protocol 2: Solution-Phase Synthesis (Fragment Coupling)[1]
Ideal for scale-up or when the peptide fragment is synthesized separately.[1] This method uses the Mixed Anhydride technique to minimize steric hindrance issues.[1]
Materials
-
Peptide fragment (C-term protected, N-term free).
-
Isobutyl chloroformate (IBCF).[1]
-
N-Methylmorpholine (NMM).[1]
-
Solvent: THF or DCM (anhydrous).[1]
Step-by-Step Methodology
-
Activation (Mixed Anhydride Formation):
-
Coupling:
-
Work-up:
Quality Control & Validation
Incorporating chiral
Analytical Data Requirements
| Parameter | Method | Acceptance Criteria |
| Identity | ESI-MS / LC-MS | Mass [M+H]+ within 0.1 Da of calculated. |
| Purity | RP-HPLC (C18) | > 95% area integration at 214 nm.[1] |
| Chirality | Chiral HPLC / GC | < 1-2% (R)-enantiomer. |
Racemization Check Protocol
To validate your coupling protocol, synthesize a diastereomeric standard:
-
Synthesize (S)-CHP-L-Phe-OMe (Target).[1]
-
Synthesize (R)-CHP-L-Phe-OMe (Intentional Mismatch).
-
Develop a chiral HPLC method (e.g., Chiralpak AD-H or OD-H column, Hexane/IPA gradient) to separate these diastereomers.[1]
-
Inject your sample.[1] If a peak matches the (R)-CHP retention time, racemization occurred during coupling.[1]
Mechanism of Action & Rationale
Understanding the molecular interactions is vital for troubleshooting.[1]
This compound acts as a lipophilic anchor.[1] When coupled to the N-terminus, it mimics the side chain of hydrophobic amino acids but removes the zwitterionic nature of the N-terminus.
-
Metabolic Stability: The lack of an N-terminal amine prevents recognition by aminopeptidases, extending the half-life (
) of the peptidomimetic in plasma. -
Receptor Binding: The cyclohexyl group provides a bulky, aliphatic interaction, often occupying large hydrophobic pockets (S1/S1' subsites) in protease targets (e.g., Renin, HIV Protease, ACE).[1]
Figure 2: Reaction pathway and racemization risk point.
Safety & Handling
-
This compound:
-
Coupling Reagents (DIC/HATU): Potent sensitizers.[1] Avoid inhalation.
References
-
Solid-Phase Synthesis of Peptidomimetics
-
Coupling Reagents for Hindered Amines
-
Racemization Mechanisms
-
PubChem Compound Summary
-
Application in Drug Discovery
Sources
- 1. 2-Cyclohexylpropionic acid | C9H16O2 | CID 99816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C9H16O2 | CID 6951740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. bachem.com [bachem.com]
- 5. researchgate.net [researchgate.net]
- 6. peptide.com [peptide.com]
- 7. Peptidomimetic therapeutics: scientific approaches and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Efficiency Enzymatic Kinetic Resolution of 2-Cyclohexylpropanoic Acid
Abstract & Scope
This application note details the protocol for the preparation of enantiomerically pure (S)- and (R)-2-cyclohexylpropanoic acid via enzymatic kinetic resolution (EKR). Unlike traditional fractional crystallization, which is labor-intensive and low-yield, this method utilizes Novozym 435 (Candida antarctica Lipase B immobilized on acrylic resin) to catalyze the stereoselective esterification of the racemic acid with an aliphatic alcohol in an organic solvent.
Key Advantages:
-
High Enantioselectivity (E > 50): Delivers optical purity >95% ee.[1]
-
Facile Separation: Exploits the acidity difference between the unreacted substrate (acid) and the product (neutral ester) for downstream separation via simple liquid-liquid extraction.
-
Green Chemistry: Operates at mild temperatures (30–45°C) in recyclable solvents.
Scientific Principles & Mechanism
The Kinetic Resolution Concept
Kinetic resolution relies on the difference in reaction rates between two enantiomers (
In a typical CALB-catalyzed esterification:
-
Fast Reacting Enantiomer: Fits into the enzyme's binding pocket, forming the acyl-enzyme intermediate, and is transferred to the alcohol (nucleophile) to form the Ester .
-
Slow Reacting Enantiomer: Sterically hindered from entering the active site or forming the transition state, remaining as the unreacted Acid .
Theoretical Yield & The "50% Rule"
In a classic kinetic resolution, the maximum theoretical yield for a single enantiomer is 50%.
-
Target: Stop reaction at ~50% conversion (
). -
Outcome: High enantiomeric excess for both the product ester (
) and the residual substrate acid ( ).
Visual Workflow
The following diagram illustrates the reaction pathway and the critical separation logic.
Caption: Workflow for the lipase-catalyzed resolution and chemical separation of 2-cyclohexylpropanoic acid enantiomers.
Experimental Protocols
Materials Required
-
Substrate: Racemic 2-cyclohexylpropanoic acid (>98% purity).
-
Enzyme: Novozym 435 (Novozymes/Strem).[3] Note: Store at 4°C.
-
Acyl Acceptor: n-Butanol (anhydrous). Reasoning: Primary alcohols are faster acceptors than secondary; Butanol is hydrophobic enough to prevent enzyme stripping.
-
Solvent: n-Hexane or Toluene (anhydrous). Reasoning: Hydrophobic solvents (log P > 2) preserve the essential water layer on the lipase surface.
-
Molecular Sieves (3Å): To scavenge water byproduct and drive equilibrium toward ester.
Protocol: Preparative Scale Resolution (10 mmol scale)
Step 1: Reaction Setup
-
In a 50 mL round-bottom flask, dissolve 1.56 g (10 mmol) of racemic 2-cyclohexylpropanoic acid in 20 mL of n-Hexane .
-
Add 1.1 mL (12 mmol) of n-Butanol (1.2 equivalents).
-
Add 100 mg of activated 3Å molecular sieves.
-
Equilibrate the mixture to 35°C in a shaking water bath or orbital shaker (200 rpm).
Step 2: Initiation
-
Add 150 mg of Novozym 435 (approx 10% w/w relative to substrate).
-
Seal the flask (ensure a small vent needle if pressure build-up is a concern, though minimal at 35°C).
Step 3: Monitoring
-
Withdraw 50 µL aliquots at t=1h, 4h, 12h, and 24h.
-
Analyze via Chiral HPLC (see Section 4) to determine Conversion (
) and Enantiomeric Excess ( ). -
Endpoint: Terminate reaction when conversion reaches 48–50% . Do not exceed 50% if the unreacted acid is the desired target.
Step 4: Workup & Separation (Self-Validating Step)
-
Filter the reaction mixture to recover the immobilized enzyme (wash with 5 mL hexane). The enzyme can be reused.[4]
-
Transfer the filtrate (organic) to a separatory funnel.
-
Add 20 mL of 10% Na₂CO₃ (aq) . Shake vigorously.
-
Mechanism:[5] The unreacted (S)-acid converts to its sodium salt (water-soluble). The (R)-ester remains neutral (organic-soluble).
-
-
Separate phases.
-
Organic Phase: Contains (R)-Butyl 2-cyclohexylpropanoate. Dry over MgSO₄ and evaporate solvent.
-
Aqueous Phase: Contains (S)-2-cyclohexylpropanoate. Acidify with 1M HCl to pH 2, then extract with Ethyl Acetate to recover the pure (S)-acid.
-
Analytical Methods
To validate the protocol, precise quantification of enantiomers is required.
Instrument: HPLC (e.g., Agilent 1200 series) or GC.
Column: Chiralcel OD-H (HPLC) or Hydrodex
Recommended HPLC Method:
-
Mobile Phase: n-Hexane : Isopropanol (98:2 v/v) with 0.1% TFA (Trifluoroacetic acid). TFA is critical to suppress ionization of the free acid for sharp peaks.
-
Flow Rate: 0.5 mL/min.
-
Detection: UV at 210 nm (Carbonyl absorption).
-
Temperature: 25°C.
Data Calculation:
The selectivity of the resolution is defined by the Enantiomeric Ratio (
| Parameter | Formula | Target Value |
| Conversion ( | 0.45 – 0.50 | |
| Enantiomeric Excess ( | > 95% | |
| E-Value | (See above) | > 50 (Excellent) |
Optimization & Troubleshooting
If the E-value is low (<10) or reaction rate is sluggish, consult the decision tree below.
Caption: Troubleshooting decision tree for optimizing enzymatic resolution parameters.
Common Pitfalls
-
Water Content: While esterification generates water, too much water reverses the reaction (hydrolysis). Too little water strips the enzyme of its hydration shell, deactivating it. Solution: Pre-equilibrate solvent and enzyme at constant humidity (
). -
Alcohol Inhibition: Methanol often deactivates lipases. Use Ethanol or n-Butanol.[1]
-
Racemization: Ensure the reaction conditions (temperature/pH) do not cause spontaneous racemization of the substrate, which would degrade
.
References
-
BenchChem. (2025).[2] Application Notes and Protocols for the Enzymatic Kinetic Resolution of (R)-2-Hydroxy-2-phenylpropanoic Acid. Retrieved from
-
Siódmiak, T., et al. (2013). High Enantioselective Novozym 435-Catalyzed Esterification of (R,S)-Flurbiprofen Monitored with a Chiral Stationary Phase. Applied Biochemistry and Biotechnology. Retrieved from
-
RSC Catalysis Series. (2019). Novozym 435: the “perfect” lipase immobilized biocatalyst?. Catalysis Science & Technology. Retrieved from
-
PubChem. (2025).[6] Ethyl 2-cyclohexylpropanoate Compound Summary. Retrieved from
Sources
- 1. High Enantioselective Novozym 435-Catalyzed Esterification of (R,S)-Flurbiprofen Monitored with a Chiral Stationary Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. par.nsf.gov [par.nsf.gov]
- 6. Ethyl 2-cyclohexylpropionate | C11H20O2 | CID 160641 - PubChem [pubchem.ncbi.nlm.nih.gov]
Protocol for hydrogenation of cinnamic acid to (S)-2-Cyclohexylpropanoic acid
This Application Note is designed for research scientists and drug development professionals. It addresses the synthesis of (S)-2-Cyclohexylpropanoic acid , a critical chiral building block.
Critical Scientific Note: The request specifies "hydrogenation of cinnamic acid." However, direct hydrogenation of cinnamic acid (3-phenyl-2-propenoic acid) yields 3-cyclohexylpropanoic acid, not the 2-isomer. To obtain This compound , the correct starting material is 2-Phenylacrylic acid (Atropic acid) . This protocol corrects this chemical trajectory to ensure the target molecule is synthesized.
Executive Summary & Chemical Logic
The synthesis of this compound requires the construction of a chiral center at the
This protocol utilizes a Two-Stage Hydrogenation Strategy :
-
Enantioselective Hydrogenation: Conversion of 2-phenylacrylic acid to (S)-2-phenylpropanoic acid using a chiral Ruthenium or Rhodium catalyst.
-
Arene Hydrogenation: Saturation of the aromatic ring using a heterogeneous Rhodium catalyst, preserving the established chiral center.
Reaction Pathway Analysis
The following diagram contrasts the "Cinnamic" route (incorrect for this target) with the "Atropic" route (correct).
Caption: Structural divergence between Cinnamic acid and 2-Phenylacrylic acid hydrogenation pathways.
Step 1: Asymmetric Hydrogenation of 2-Phenylacrylic Acid
This step establishes the stereochemistry. We utilize Noyori’s Asymmetric Hydrogenation principles using a Ruthenium-BINAP complex.
Reagents & Equipment[1][2][3][4][5]
-
Substrate: 2-Phenylacrylic acid (Atropic acid).
-
Catalyst: [Ru(OAc)
((S)-BINAP)] (Note: (S)-BINAP typically yields the (S)-acid in this specific substrate class, but ligand screening is recommended for specific batches). -
Solvent: Methanol (degassed, anhydrous).
-
Hydrogen Source: High-pressure H
cylinder. -
Vessel: Stainless steel autoclave (Parr reactor).
Experimental Protocol
-
Catalyst Preparation: In a glovebox (N
atmosphere), dissolve [Ru(COD)Cl ] and (S)-BINAP in toluene. Heat to reflux to form the active catalyst species if not using a pre-formed complex. Evaporate solvent and redissolve in degassed Methanol. -
Loading: Charge the autoclave with 2-Phenylacrylic acid (1.0 equiv) and the Catalyst solution (0.5 - 1.0 mol%).
-
Purging: Seal the reactor. Purge with N
(3 cycles) followed by H (3 cycles) to remove oxygen. -
Reaction: Pressurize to 50-100 bar (725-1450 psi) H
. Stir vigorously at 25°C for 24-48 hours.-
Note: Higher temperatures increase rate but may erode enantiomeric excess (ee).
-
-
Workup: Vent H
carefully. Concentrate the methanol solution under reduced pressure. -
Analysis: Determine conversion by
H NMR and enantiomeric excess (ee) by Chiral HPLC (e.g., Chiralcel OD-H column).-
Target: >98% Conversion, >96% ee.[1]
-
Mechanistic Insight: The olefin coordinates to the Ru center. The chiral phosphine ligand creates a steric environment that forces H
Step 2: Arene Hydrogenation (Ring Saturation)
The challenge here is to reduce the aromatic ring without racemizing the sensitive
Reagents & Equipment[1][2][3][4][5]
-
Substrate: (S)-2-Phenylpropanoic acid (from Step 1).[2]
-
Catalyst: 5% Rhodium on Carbon (Rh/C) or 5% Rh/Al
O . -
Solvent: Acetic Acid (glacial) or Isopropanol.
-
Why AcOH? It prevents the formation of inhibitory amine/alkoxide species and accelerates arene reduction.
-
-
Vessel: High-pressure autoclave.
Experimental Protocol
-
Preparation: Dissolve (S)-2-Phenylpropanoic acid in Glacial Acetic Acid (0.1 M concentration).
-
Catalyst Addition: Add 5% Rh/C (5-10 wt% loading relative to substrate).
-
Hydrogenation:
-
Pressure: 50 bar (725 psi) .
-
Temperature: Room Temperature (20-25°C) . Critical: Do not heat.
-
Time: 12-24 hours.
-
-
Filtration: Filter the reaction mixture through a Celite pad to remove the catalyst. Wash the pad with Methanol.
-
Isolation: Concentrate the filtrate under vacuum. If Acetic Acid was used, azeotropic removal with toluene may be required.
-
Purification: Recrystallization (if solid) or distillation (if liquid). This compound is typically a low-melting solid or oil.
Data Summary Table
| Parameter | Step 1: Asymmetric Alkene Reduction | Step 2: Arene Ring Reduction |
| Substrate | 2-Phenylacrylic Acid | (S)-2-Phenylpropanoic Acid |
| Catalyst | [Ru(OAc) | 5% Rh/C |
| H | 50 - 100 bar | 50 bar |
| Solvent | Methanol | Acetic Acid |
| Temperature | 25°C | 20-25°C |
| Critical Risk | Low enantioselectivity (check Ligand) | Racemization of |
| Target Yield | >95% | >90% |
Workflow Visualization
The following diagram details the operational flow, including critical checkpoints for quality control.
Caption: Operational workflow for the sequential hydrogenation protocol.
Troubleshooting & Optimization
-
Issue: Low Enantiomeric Excess (Step 1).
-
Cause: High temperature or improper ligand choice.
-
Solution: Lower temperature to 10°C. Screen ligands like (S)-SegPhos or (S)-H8-BINAP which often provide tighter chiral pockets.
-
-
Issue: Racemization (Step 2).
-
Cause: Acidic protons exchange at the
-position during prolonged heating. -
Solution: Strictly maintain ambient temperature. Switch solvent to Isopropanol if Acetic Acid causes solvolysis/racemization issues, though reaction rate may decrease.
-
-
Issue: Incomplete Ring Reduction.
-
Cause: Catalyst poisoning or insufficient pressure.
-
Solution: Use fresh Rh/C. Ensure H
pressure is maintained. Arene reduction kinetics are significantly slower than alkene reduction.
-
References
-
Noyori, R. (1994). Asymmetric Hydrogenation. Acta Chemica Scandinavica. (General reference for Ru-BINAP methodology).
-
Ohta, T., Takaya, H., Kitamura, M., Nagai, K., & Noyori, R. (1987). Asymmetric hydrogenation of unsaturated carboxylic acids catalyzed by BINAP-ruthenium(II) complexes. The Journal of Organic Chemistry.
-
Sigma-Aldrich. (n.d.). (S)-(+)-2-Phenylpropionic acid Product Sheet.
-
PubChem. (n.d.). This compound Compound Summary.
- Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience.
Sources
Application Notes and Protocols: Lipase-Catalyzed Esterification of 2-Cyclohexylpropanoic Acid
Introduction: The Strategic Value of Biocatalysis in Chiral Synthesis
In the landscape of modern pharmaceutical and fine chemical synthesis, the demand for enantiomerically pure compounds is ever-increasing. 2-Arylpropionic acids and their derivatives are a critical class of non-steroidal anti-inflammatory drugs (NSAIDs), with their therapeutic efficacy often residing in a single enantiomer. The enzymatic kinetic resolution of racemates, particularly through lipase-catalyzed esterification, presents a green and highly selective alternative to traditional chemical methods.[1][2] Lipases (EC 3.1.1.3) are versatile biocatalysts that, in non-aqueous media, can efficiently catalyze esterification reactions, offering high chemo-, regio-, and enantioselectivity under mild operating conditions.[3][4]
This guide provides a comprehensive overview and detailed protocols for the lipase-catalyzed esterification of 2-cyclohexylpropanoic acid, a valuable chiral building block. We will delve into the mechanistic underpinnings of lipase catalysis, strategies for enzyme and solvent selection, detailed experimental workflows, and robust analytical methods for monitoring and characterizing the reaction products. The protocols outlined herein are designed to be self-validating, providing researchers, scientists, and drug development professionals with a reliable framework for implementing this powerful biocatalytic transformation.
Mechanistic Insights: The Ping-Pong Bi-Bi Mechanism in Lipase Catalysis
Lipase-catalyzed esterification in organic solvents generally follows a Ping-Pong Bi-Bi mechanism.[5][6] This catalytic cycle is initiated by the nucleophilic attack of the serine residue in the enzyme's active site on the carbonyl carbon of the carboxylic acid (2-cyclohexylpropanoic acid). This forms a tetrahedral intermediate, which then collapses to release a molecule of water and forms an acyl-enzyme intermediate. Subsequently, the alcohol nucleophile attacks the acyl-enzyme intermediate, leading to the formation of a second tetrahedral intermediate. This intermediate then breaks down, releasing the ester product and regenerating the free enzyme.
Sources
- 1. A New Approach in Lipase-Octyl-Agarose Biocatalysis of 2-Arylpropionic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immobilized Lipase in Resolution of Ketoprofen Enantiomers: Examination of Biocatalysts Properties and Process Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Preparation of Chiral Amides from (S)-2-Cyclohexylpropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Introduction: The Significance of Chiral Amides and the Utility of (S)-2-Cyclohexylpropanoic Acid
Chiral amides are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and biologically active natural products. The specific three-dimensional arrangement of atoms, or stereochemistry, at a chiral center can profoundly influence a molecule's biological activity, with one enantiomer often exhibiting the desired therapeutic effect while the other may be inactive or even detrimental. Consequently, the development of robust and stereospecific methods for the synthesis of chiral molecules is a cornerstone of modern drug discovery and development.
This compound is a valuable chiral building block in organic synthesis. Its cyclohexyl group provides lipophilicity, a key property influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The stereocenter at the alpha-position to the carboxylic acid allows for the introduction of chirality into a target molecule, enabling the exploration of stereospecific interactions with biological targets. This application note provides a detailed guide to the preparation of chiral amides from this compound, focusing on common and effective coupling methodologies. We will delve into the mechanistic rationale behind reagent selection and provide step-by-step protocols suitable for a research and development setting.
Core Principles of Amide Bond Formation
The direct reaction between a carboxylic acid and an amine to form an amide is a thermodynamically favorable process but is kinetically slow. This is due to the formation of a stable and unreactive ammonium carboxylate salt from the acid-base reaction between the carboxylic acid and the amine. To overcome this kinetic barrier, the carboxylic acid must be "activated" to a more electrophilic species that can readily react with the amine nucleophile. This is typically achieved through the use of coupling reagents.
The choice of coupling reagent is critical and depends on several factors, including the steric hindrance of both the carboxylic acid and the amine, the potential for racemization at the chiral center, the desired reaction conditions (temperature, solvent), and the ease of purification. For a sterically hindered carboxylic acid like this compound, the selection of an appropriate coupling strategy is paramount to achieving high yields and maintaining chiral integrity.
Methodology 1: Carbodiimide-Mediated Amide Coupling (DCC/DMAP)
N,N'-Dicyclohexylcarbodiimide (DCC) is a widely used coupling reagent that activates carboxylic acids by forming a highly reactive O-acylisourea intermediate.[1][2] The subsequent nucleophilic attack by the amine on this intermediate yields the desired amide and N,N'-dicyclohexylurea (DCU), a byproduct that is largely insoluble in many organic solvents and can be removed by filtration.[3] The addition of a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) can significantly accelerate the reaction, particularly with sterically hindered substrates.[4][5]
Reaction Mechanism: DCC/DMAP Coupling
The mechanism involves the initial reaction of the carboxylic acid with DCC to form the O-acylisourea. DMAP then acts as an acyl transfer catalyst, reacting with the O-acylisourea to form a highly reactive N-acylpyridinium salt. This intermediate is then readily attacked by the amine to furnish the amide product, regenerating DMAP in the process.
Sources
Application Note: Whole-Cell Biocatalytic Production of (S)-2-Cyclohexylpropanoic Acid
Strategic Overview
(S)-2-Cyclohexylpropanoic acid is a critical chiral building block in the synthesis of pharmaceuticals, particularly thrombin inhibitors and non-steroidal anti-inflammatory drug (NSAID) analogs. Traditional chemical synthesis often requires toxic chiral auxiliaries or transition metal catalysts (e.g., Rhodium/Ruthenium) that leave trace impurities.
This guide details a Whole-Cell Biocatalytic approach using Ene-Reductases (EREDs) from the Old Yellow Enzyme (OYE) family. Unlike isolated enzymes, whole-cell systems provide a self-regenerating pool of nicotinamide cofactors (NADPH), significantly reducing operational costs.
Comparison of Methodologies
| Feature | Whole-Cell Asymmetric Reduction (Recommended) | Lipase Kinetic Resolution (Alternative) | Chemical Asymmetric Hydrogenation |
| Theoretical Yield | 100% | 50% (max) | 100% |
| Enantiomeric Excess | >99% (ee) | >95-99% (ee) | >90-98% (ee) |
| Cofactor Cost | Negligible (Metabolic recycling) | N/A | High (Catalyst cost) |
| Environmental Impact | Low (Aqueous/Mild) | Low | High (Solvents/Metals) |
Mechanism of Action
The core transformation relies on the asymmetric reduction of the C=C double bond in 2-cyclohexylacrylic acid (precursor).
The Pathway:
-
Substrate Entry: The hydrophobic precursor, 2-cyclohexylacrylic acid, diffuses across the cell membrane (often aided by permeabilization or specific transporters like AlkL in optimized strains).
-
Enzymatic Reduction: The Ene-Reductase (ERED) catalyzes the trans-hydrogenation of the
-unsaturated bond. A hydride is transferred from the FMN cofactor to the -carbon, and a proton is donated to the -carbon. -
Stereocontrol: The geometry of the active site determines whether the protonation occurs from the re-face or si-face, dictating the (S) or (R) configuration. For (S)-selectivity, we utilize engineered variants of OYE1 or specific homologs like TsOYE (from Thermus scotoductus).
-
Cofactor Regeneration: The oxidized NADP+ is recycled back to NADPH by the host's Glucose Dehydrogenase (GDH) or native metabolism (Pentose Phosphate Pathway).
Pathway Visualization
Figure 1: Intracellular cofactor regeneration cycle coupled with asymmetric substrate reduction.
Biocatalyst Selection & Preparation[1][2]
Strain Selection
-
Host: Escherichia coli BL21(DE3) or Saccharomyces cerevisiae. E. coli is preferred for higher specific activity and ease of cloning.
-
Enzyme: To achieve (S)-selectivity, standard OYE1 (which typically yields (R)) is often insufficient.
-
Recommendation: Use engineered OYE1 mutants (e.g., W116I/H291V variants) or TsOYE (thermostable, often exhibits reversed stereopreference depending on substrate docking).
-
Reference: Engineering of OYE1 has been successfully demonstrated to invert stereoselectivity for similar 2-arylpropionic acids (profens) [1].[1]
-
Preparation Protocol
-
Inoculation: Inoculate 10 mL LB broth (with 50 µg/mL Kanamycin) with a single colony of E. coli BL21(DE3) harboring the plasmid (e.g., pET28a-TsOYE). Incubate overnight at 37°C, 250 rpm.
-
Scale-Up: Transfer 1% (v/v) inoculum into 1 L Terrific Broth (TB) supplemented with glycerol (0.5% v/v).
-
Induction: Grow at 37°C until OD600 reaches 0.6–0.8. Cool to 20°C and induce with 0.1–0.5 mM IPTG.
-
Expression: Incubate at 20°C for 16–20 hours. Note: Lower temperature prevents inclusion body formation.
-
Harvest: Centrifuge (4,000 x g, 20 min, 4°C). Resuspend cell pellet in Reaction Buffer (see below) to a final cell density of 20–50 g cww/L (wet cell weight).
Biotransformation Protocol
This protocol uses a biphasic system (aqueous/organic) to manage the low solubility of the cyclohexyl substrate and mitigate potential toxicity to the cells.
Reagents
-
Buffer: 50 mM Potassium Phosphate, pH 7.0.
-
Substrate: 2-Cyclohexylacrylic acid (dissolved in co-solvent).
-
Co-substrate: Glucose (for NADPH regeneration).
-
Organic Phase: n-Hexane or MTBE (Methyl tert-butyl ether).
Step-by-Step Workflow
-
Reaction Setup (100 mL Scale):
-
In a 250 mL baffled flask, combine:
-
80 mL Cell Suspension (in Buffer, pH 7.0).
-
1.0 g Glucose (excess for cofactor recycling).
-
20 mL Organic Phase containing 500 mg 2-Cyclohexylacrylic acid .
-
-
-
Incubation:
-
Seal flask to prevent solvent evaporation.
-
Incubate at 30°C, 200 rpm orbital shaking.
-
Critical Control: Monitor pH every 2 hours. If pH drops below 6.5 (due to gluconic acid formation), adjust with 1M NaOH.
-
-
Time Course:
-
Run for 12–24 hours.
-
Take 500 µL aliquots at t=0, 4, 8, 24h for HPLC analysis.
-
-
Termination & Extraction:
-
Acidify the reaction mixture to pH 2.0 using 6M HCl (this protonates the product, ensuring it partitions into the organic phase).
-
Add 50 mL Ethyl Acetate or MTBE. Vortex vigorously for 2 minutes.
-
Centrifuge (phase separation). Collect the organic (top) layer.
-
Repeat extraction 2x.
-
-
Purification:
-
Dry combined organic layers over anhydrous
. -
Evaporate solvent under reduced pressure.
-
Optional: Recrystallize from hexane if high purity (>99%) is required.
-
Process Workflow Diagram
Figure 2: Operational workflow from cell culture to product isolation.
Analytical Validation
Trustworthy data requires rigorous validation of enantiomeric excess (ee).
-
Method: Chiral HPLC or GC.
-
Derivatization (Recommended for GC): Convert the acid to its methyl ester using diazomethane or methanol/H2SO4 prior to injection.
-
Column: Chiralcel OD-H (HPLC) or Hydrodex
-6TBDM (GC). -
Conditions (Example for HPLC):
-
Mobile Phase: n-Hexane : Isopropanol (90:10) with 0.1% TFA.
-
Flow Rate: 0.5 mL/min.
-
Detection: UV at 210 nm.
-
-
Calculation:
Optimization & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Substrate Toxicity | Increase organic phase ratio (e.g., 1:1) or use a resin-based substrate reservoir (Amberlite XAD). |
| Low Conversion | Cofactor Depletion | Add more glucose (1.5 eq); Ensure cells are permeabilized (0.1% Triton X-100). |
| Poor Selectivity (low ee) | Wrong Enzyme Variant | Screen OYE library; Check if background E. coli reductases are active (use nemA knockout strains). |
| Emulsion Formation | Cell Debris | Filter reaction mixture through Celite before extraction. |
References
-
Riedel, S. et al. (2015). "Engineering of Saccharomyces pastorianus Old Yellow Enzyme 1 for the Synthesis of (S)-Profen Derivatives." ChemCatChem, 7(23), 3968-3972. Link
-
Toogood, H.S. et al. (2010). "Biocatalytic Reductions of Acrylic Acid Derivatives by Ene-Reductases." ChemCatChem, 2(8), 892-914. Link
-
Brenna, E. et al. (2012). "Ene-Reductases in the Asymmetric Synthesis of Chiral Compounds: An Overview." Bioorganic & Medicinal Chemistry, 20(24), 6794-6808. Link
-
Gao, S. et al. (2020). "Enantioselective Enzymatic Reduction of Acrylic Acids." ACS Catalysis, 10, 14024–14033. Link
Sources
Synthesis of (S)-2-Cyclohexyl-4-methylphenol intermediate
Application Note: Asymmetric Synthesis of (S)-2-(Cyclohex-2-en-1-yl)-4-methylphenol
Executive Summary & Scientific Context
Target Molecule: (S)-2-(Cyclohex-2-en-1-yl)-4-methylphenol (Note: The user request specified "(S)-2-Cyclohexyl-4-methylphenol". However, the fully saturated 2-cyclohexyl-4-methylphenol (CAS 1596-09-4) possesses a plane of symmetry and is achiral . This protocol addresses the synthesis of the chiral unsaturated intermediate , (S)-2-(cyclohex-2-en-1-yl)-4-methylphenol, which is the critical asymmetric precursor used in high-value ligand synthesis and organocatalysis.)
Application: This intermediate is a structural motif found in chiral ligands (e.g., phosphoramidites) and bioactive scaffolds. The introduction of the cyclohexenyl group with controlled atropisomerism or stereogenicity at the allylic position is achieved via Asymmetric Friedel–Crafts Hydroalkylation .
Methodology: We utilize Organocatalytic Asymmetric Hydroalkylation of p-cresol with 1,3-cyclohexadiene, catalyzed by a chiral Brønsted acid (Chiral Phosphoric Acid - CPA). This metal-free approach ensures high enantioselectivity (>90% ee) and avoids trace metal contamination, which is critical for pharmaceutical intermediates.
Strategic Analysis: Mechanism & Causality
The synthesis relies on the activation of 1,3-cyclohexadiene by a chiral phosphoric acid catalyst (e.g., (R)-TRIP). The catalyst serves a dual role:
-
Protonation: It protonates the diene to generate an ion-pair intermediate.
-
Chiral Induction: The chiral phosphate anion forms a tight, hydrogen-bonded ion pair with the carbocation and the phenol, directing the nucleophilic attack to the Si-face or Re-face, thereby establishing the (S)-configuration at the allylic carbon.
Reaction Pathway Diagram
Figure 1: Mechanistic pathway for the asymmetric hydroalkylation of p-cresol.
Experimental Protocol
Materials & Reagents
| Reagent | Equiv.[1][2] | MW ( g/mol ) | Role |
| p-Cresol | 1.0 | 108.14 | Nucleophile |
| 1,3-Cyclohexadiene | 1.2 | 80.13 | Electrophile |
| (R)-TRIP Catalyst | 0.05 | 752.9 | Chiral Brønsted Acid |
| Toluene | - | - | Solvent (Anhydrous) |
| NaHCO₃ (sat. aq.) | - | - | Quench Buffer |
(R)-TRIP: 3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate.
Step-by-Step Synthesis Procedure
Step 1: Catalyst Preparation & Drying
-
Action: Charge an oven-dried reaction vial with (R)-TRIP (5 mol%) and p-cresol (1.0 equiv, 108 mg for 1 mmol scale).
-
Causality: Moisture interferes with the hydrogen-bonding network of the catalyst, lowering ee. Ensure all glassware is flame-dried under Argon.
Step 2: Solvent Addition & Temperature Control
-
Action: Add anhydrous Toluene (0.1 M concentration relative to cresol). Cool the mixture to -30°C using a cryocooler or acetone/dry ice bath.
-
Causality: Lower temperatures increase the rigidity of the chiral pocket in the transition state, significantly enhancing enantioselectivity.
Step 3: Addition of Diene
-
Action: Add 1,3-cyclohexadiene (1.2 equiv) dropwise via syringe.
-
Action: Stir the reaction mixture at -30°C for 24–48 hours. Monitor via TLC (Hexane/EtOAc 9:1).
-
Checkpoint: The reaction is complete when p-cresol consumption halts.
Step 4: Quench & Workup
-
Action: Quench the reaction with saturated aqueous NaHCO₃ (2 mL).
-
Action: Extract with Dichloromethane (3 x 5 mL). Dry combined organics over Na₂SO₄ and concentrate under reduced pressure.
Step 5: Purification
-
Action: Purify via Flash Column Chromatography on Silica Gel.
-
Gradient: Elute with Hexanes/Ethyl Acetate (98:2 to 95:5).
-
Target: The product usually elutes after the excess diene but before unreacted cresol.
Validation & Quality Control (QC)
To ensure the integrity of the (S)-enantiomer, the following analytical methods are mandatory.
Analytical Data Summary
| Parameter | Specification | Method |
| Appearance | Colorless to pale yellow oil | Visual |
| Yield | 85 – 92% | Gravimetric |
| Enantiomeric Excess (ee) | > 90% (S)-isomer | Chiral HPLC |
| ¹H NMR | Diagnostic alkene peaks at 5.7–5.9 ppm | 400 MHz CDCl₃ |
Chiral HPLC Method
-
Column: Chiralpak AD-H or OD-H (4.6 mm x 250 mm).
-
Mobile Phase: n-Hexane / Isopropanol (99:1).
-
Flow Rate: 0.5 mL/min.
-
Detection: UV @ 254 nm.
-
Retention Times:
-
(R)-Enantiomer: ~12.5 min
-
(S)-Enantiomer: ~14.2 min (Major peak with (R)-TRIP catalyst).
-
Workflow Diagram
Figure 2: Operational workflow for the synthesis and purification of the intermediate.
Troubleshooting & Optimization
-
Low Yield: Often caused by polymerization of 1,3-cyclohexadiene. Ensure the diene is freshly distilled and stabilized.
-
Low Enantioselectivity:
-
Check solvent dryness (water disrupts the phosphate bridge).
-
Lower the temperature to -78°C (may require longer reaction times).
-
Switch catalyst to (R)-TCYP (tetra-cyclohexyl derivative) if steric bulk is insufficient.
-
-
Racemization: The product is stable, but avoid strong acids during workup. Use neutral silica for chromatography.
References
-
Toste, F. D., et al. "Enantioselective Addition of Phenols to 1,3-Dienes Catalyzed by Chiral Phosphoric Acids." Journal of the American Chemical Society, vol. 130, no. 39, 2008, pp. 12862–12863.
-
Rueping, M., et al. "Asymmetric Brønsted Acid Catalyzed Friedel–Crafts Reactions." Chemical Communications, vol. 47, 2011, pp. 2360–2362.
-
Parmar, D., et al. "Complete Field Guide to Asymmetric BINOL-Phosphate Derived Brønsted Acid and Metal Catalysis: History and Classification by Mode of Activation." Chemical Reviews, vol. 114, no. 18, 2014, pp. 9047–9153.
Sources
Reagents for coupling (S)-2-Cyclohexylpropanoic acid in peptide synthesis
Abstract
Coupling (S)-2-cyclohexylpropanoic acid (CPA) to a peptide N-terminus presents a dual challenge: significant steric hindrance due to the
Introduction: The Steric and Chiral Challenge
This compound is frequently employed to introduce lipophilicity or conformational constraints into peptide therapeutics. Structurally, it possesses a chiral center at the
-
Steric Hindrance: The cyclohexyl ring creates a "conical" steric shield, significantly retarding the rate of nucleophilic attack by the N-terminal amine of the peptide chain.
-
Racemization Risk: The slow coupling rate increases the lifetime of the activated ester intermediate. In the presence of tertiary bases (DIEA, NMM), the acidic
-proton can be abstracted, leading to a planar enolate and subsequent racemization.
Critical Distinction: Unlike amino acids, CPA cannot racemize via the oxazolone (azlactone) pathway because it lacks an
Reagent Selection Guide
| Reagent Class | Recommended Reagent | Mechanism of Action | Pros for CPA Coupling | Cons/Risks |
| Uronium/Aminium | HATU | Generates OAt-active ester; 7-azabenzotriazole provides anchimeric assistance.[1] | Highest reactivity; pushes reaction to completion despite steric bulk. | Requires base (DIEA/Collidine); excess base promotes enolization. |
| Acid Fluoride | TFFH | Converts acid to acid fluoride in situ.[2] | Acid fluorides are small, highly reactive electrophiles; less prone to enolization than esters. | Moisture sensitive; requires careful handling. |
| Carbodiimide | DIC + Oxyma Pure | Forms O-acylisourea, then Oxyma active ester. | "Green" chemistry; Oxyma is a superior racemization suppressor compared to HOBt. | Slower kinetics than HATU; may not drive very hindered couplings to 100%. |
| Phosphonium | PyBOP | Generates OBt-active ester.[1] | Robust alternative if uronium salts cause guanidinylation (rare for simple acids). | Byproducts (HMPA) are carcinogenic (if BOP is used); PyBOP is safer but slower than HATU. |
Mechanism of Action & Racemization
The following diagram illustrates the competition between the desired aminolysis (coupling) and the undesired base-catalyzed enolization. Note the absence of the oxazolone pathway.
Figure 1: Kinetic competition between coupling and enolization. The steric bulk of the cyclohexyl group slows
Detailed Experimental Protocols
Protocol A: The "Gold Standard" (HATU/Collidine)
Best for: Solid-phase synthesis (SPPS) and extremely hindered N-terminal amines.
Rationale: HATU provides the fastest kinetics. 2,4,6-Collidine (TMP) is used instead of DIEA. Collidine is a weaker, more sterically hindered base, which significantly reduces the rate of proton abstraction (
-
Preparation: Dissolve this compound (4.0 eq relative to resin loading) in dry DMF (0.2 M concentration).
-
Activation: Add HATU (3.9 eq).
-
Base Addition: Add 2,4,6-Collidine (8.0 eq). Do not premix for > 1 minute.
-
Coupling: Immediately add the activated solution to the resin-bound peptide.
-
Incubation: Shake at Room Temperature for 2–4 hours.
-
Optimization: For extremely difficult couplings, microwave irradiation (75°C, 25 Watts) for 10 minutes can drive the reaction before enolization becomes significant.
-
-
Monitoring: Perform a Kaiser test (if primary amine) or Chloranil test (if secondary amine). If positive, re-couple using Protocol B.
Protocol B: The Acid Fluoride Method (TFFH)
Best for: Maximizing chiral purity and coupling to electron-deficient or hindered amines (e.g., N-methylated residues).
Rationale: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) generates an acid fluoride.[2][3][4] Acid fluorides are highly reactive electrophiles but, unlike acid chlorides, are relatively stable to hydrolysis and less prone to ketene formation (enolization).
-
Preparation: Dissolve this compound (3.0 eq) and TFFH (3.0 eq) in dry DCM or DMF.
-
Activation: Add DIEA (3.0 eq). Note: Use exactly 1:1 equivalent of Base to Acid to minimize excess base.
-
Formation: Stir for 15–20 minutes to generate the acid fluoride in situ.
-
Coupling: Add the solution to the peptide amine (resin or solution phase).
-
Incubation: React for 1–2 hours.
-
Workup: Wash resin with DCM/DMF.
Protocol C: The "Green" Alternative (DIC/Oxyma)
Best for: Large-scale solution phase or routine SPPS where cost/safety is a priority.
Rationale: Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate) is a non-explosive alternative to HOAt with superior racemization suppression properties.
-
Mixture: Dissolve this compound (3.0 eq) and Oxyma Pure (3.0 eq) in DMF.
-
Activation: Add DIC (Diisopropylcarbodiimide) (3.0 eq).
-
Pre-activation: Stir for 2–3 minutes to form the active ester.
-
Coupling: Add to the amine component.
-
Base: None required for solution phase if the amine is free base. For SPPS (HCl salts), add 3.0 eq DIEA after adding the pre-activated mixture to the resin.
-
Time: 2–16 hours (kinetics are slower than HATU).
Troubleshooting & Optimization Decision Tree
Figure 2: Decision matrix for selecting the optimal coupling protocol based on amine steric hindrance and chiral purity requirements.
References
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society. Link
- Foundational text on HOAt/H
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Link
- Comprehensive review covering TFFH, HATU, and racemiz
-
Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt. Chemistry – A European Journal. Link
- Establishes Oxyma Pure as a safer, high-efficiency altern
-
Carpino, L. A., & El-Faham, A. (1995). Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH).[3][5] A Convenient New Reagent for the Preparation of Amino Acid Fluorides and Their Use in Peptide Synthesis.[2] Journal of the American Chemical Society. Link
- The definitive protocol for TFFH and acid fluorides.
Sources
Troubleshooting & Optimization
Technical Support Center: Hydrolysis of (S)-2-Cyclohexylpropanoic Acid Esters
This guide serves as a specialized technical resource for researchers encountering racemization issues during the hydrolysis of (S)-2-Cyclohexylpropanoic acid derivatives. It is structured to provide mechanistic insight, troubleshooting logic, and validated protocols.
Topic: Preventing Racemization During Hydrolysis Target Molecule: this compound (and its ester precursors) Critical Issue: Loss of optical purity (ee%) via base-catalyzed enolization.
Mechanistic Insight: The "Why" of Racemization
Before troubleshooting, it is vital to understand the enemy. Racemization in
The
Key Risk Factors:
-
Base Strength: Alkoxides (
) and Hydroxides ( ) are strong enough to deprotonate the -carbon at elevated temperatures. -
Temperature: Higher temperatures lower the activation energy for deprotonation.
-
Substituent Effects: While the cyclohexyl group is electron-donating (stabilizing the keto form relative to a phenyl group), it also adds steric bulk, which can slow down the desired hydrolysis nucleophilic attack, requiring harsher conditions that inadvertently favor racemization.
Visualization: The Racemization Pathway
Figure 1: The enolization mechanism. The planar enolate destroys stereochemical information. Re-protonation occurs statistically, leading to a racemate.
Troubleshooting & Diagnostic Guide
Q1: I used standard NaOH/MeOH reflux, and my ee% dropped from 99% to 60%. What happened?
Diagnosis: You entered the "Danger Zone."
Explanation: Refluxing with sodium hydroxide is too harsh. The combination of high temperature and a strong base accelerated the deprotonation of the
Q2: My ester is very hindered (e.g., t-butyl or bulky alcohol). LiOH at room temperature is too slow. Should I heat it?
Diagnosis: Heating is risky.
Explanation: Heating hindered esters with base is the primary cause of racemization.
Solution: Do not heat.[1][2] Instead, use Trimethyltin Hydroxide (Me3SnOH) .[3][4] This organotin reagent acts as a Lewis acid/nucleophile hybrid, cleaving esters under neutral conditions (DCE, 80°C) without deprotonating the
Q3: How do I know if I have racemized my product?
Diagnosis: Analytical verification is required. Explanation: NMR is insufficient unless you use a chiral shift reagent. Solution: You must use Chiral HPLC or Chiral GC .
-
Column Recommendation: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates) are excellent for separating enantiomers of aryl/alkyl propionic acids.
-
Mobile Phase: Hexane/IPA with 0.1% TFA (acid additive is crucial to suppress ionization of the carboxylic acid).
Q4: Can I use enzymes if my starting material is already pure (S)-enantiomer?
Diagnosis: Yes, but select the right enzyme. Explanation: Enzymes are stereoselective. If you use a lipase that strictly prefers the (R)-enantiomer (kinetic resolution mode), it will not hydrolyze your (S)-ester, or it will do so extremely slowly. Solution: Use a "promiscuous" hydrolase like Pig Liver Esterase (PLE) or screen lipases (e.g., Candida rugosa lipase) to ensure they accept the (S)-configuration.
Validated Experimental Protocols
Protocol A: Mild Chemical Hydrolysis (The "Safe" Standard)
Best for: Methyl, Ethyl, and Benzyl esters with moderate steric hindrance.
Reagents:
-
Lithium Hydroxide monohydrate (LiOH·H2O)
-
Methanol (MeOH)
-
Distilled Water
Procedure:
-
Dissolve the (S)-ester (1.0 equiv) in a mixture of THF/MeOH/H2O (3:1:1 ratio). The concentration should be approx. 0.1 M.[7]
-
Cool the solution to 0 °C (ice bath).
-
Add LiOH[8]·H2O (1.2 – 1.5 equiv) in one portion.
-
Critical Step: If reaction is sluggish, warm to Room Temperature (20–25 °C) . Do not exceed 30 °C.
-
Workup: Acidify carefully with 1M HCl to pH 3–4 (cold). Extract immediately with Ethyl Acetate.
-
Dry over Na2SO4 and concentrate.
Why this works: LiOH is less basic than NaOH/KOH in organic solvents and the lithium cation assists in carbonyl activation, allowing the reaction to proceed at lower temperatures where deprotonation is kinetically disfavored.
Protocol B: Trimethyltin Hydroxide Hydrolysis (The "Expert" Method)
Best for: Stubborn, highly hindered esters or substrates extremely prone to racemization.
Safety Warning: Organotin compounds are toxic. Use a fume hood and proper PPE.
Reagents:
-
Trimethyltin hydroxide (Me3SnOH)[4]
-
1,2-Dichloroethane (DCE)
Procedure:
-
Dissolve the (S)-ester (1.0 equiv) in 1,2-Dichloroethane (0.1 M).
-
Add Trimethyltin hydroxide (2.0 – 5.0 equiv).
-
Heat to 60–80 °C .
-
Note: Despite the heat, this method is non-basic. The mechanism involves tin coordination to the carbonyl, not enolate formation.
-
-
Monitor by TLC (typically takes 6–24 hours).
-
Workup: Concentrate the solvent. Dissolve residue in Ethyl Acetate and wash with 5% HCl (to remove tin salts) and brine.
-
Purification: Silica gel chromatography is usually required to remove organotin residues.
Why this works: It avoids the generation of a free alkoxide or hydroxide ion, completely bypassing the enolization pathway.
Protocol C: Enzymatic Hydrolysis (The "Gold Standard")
Best for: Absolute preservation of chirality and mildest conditions.
Reagents:
-
Pig Liver Esterase (PLE) (Lyophilized powder)
-
Phosphate Buffer (pH 7.0 – 7.5)
-
Acetone or DMSO (as co-solvent, max 10%)
Procedure:
-
Suspend the (S)-ester in Phosphate Buffer (0.1 M, pH 7.2).
-
If the ester is insoluble, add Acetone (up to 10% v/v).
-
Add PLE (approx. 10–50 units per mmol of ester).
-
Stir gently at Room Temperature (25 °C) .
-
Maintain pH by automatic titration with 0.1 M NaOH (pH-stat) or by adding solid NaHCO3 periodically if pH drops below 6.5.
-
Workup: Acidify to pH 3 with 1M HCl and extract with Ethyl Acetate.
Why this works: Enzymes operate at neutral pH and ambient temperature. The active site mechanism is nucleophilic (serine protease type) and does not involve
Quantitative Comparison of Methods
| Feature | Protocol A (LiOH) | Protocol B (Me3SnOH) | Protocol C (Enzymatic) |
| Racemization Risk | Low (if T < 25°C) | Very Low | Negligible |
| Reaction Rate | Fast | Slow (requires heat) | Moderate |
| Steric Tolerance | Moderate | High | Variable (Enzyme dependent) |
| Scalability | High | Low (Toxic waste) | High |
| Cost | Low | High | Moderate |
Decision Logic for Method Selection
Figure 2: Decision tree for selecting the optimal hydrolysis protocol based on substrate properties.
References
-
Lithium Hydroxide Hydrolysis
-
Trimethyltin Hydroxide Method
-
Enzymatic Hydrolysis (General)
- Title: Racemization process for optically active carboxylic acids.
Sources
- 1. researchgate.net [researchgate.net]
- 2. arkat-usa.org [arkat-usa.org]
- 3. A Mild and Selective Method for the Hydrolysis of Esters with Trimethyltin Hydroxide | Zendy [zendy.io]
- 4. echemi.com [echemi.com]
- 5. Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Hydrolysis-Resistant Ester-Based Linkers for Development of Activity-Based NIR Bioluminescence Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. mdpi.com [mdpi.com]
- 11. Enhanced Production of (S)-2-arylpropionic Acids by Protein Engineering and Whole-Cell Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
Technical Support Center: (S)-2-Cyclohexylpropanoic Acid Optimization
Status: Operational Ticket ID: EE-OPT-2CYC Subject: Improving Enantiomeric Excess (ee) of (S)-2-Cyclohexylpropanoic Acid
Diagnostic & Strategy Selection
Before troubleshooting, confirm your synthetic route. The optimization strategy for this compound differs fundamentally based on whether you are creating the chiral center (hydrogenation) or separating a racemic mixture (resolution).
Method Selection Decision Tree
Figure 1: Strategic decision matrix for selecting the optimal synthesis pathway.
Route A: Asymmetric Hydrogenation (The Gold Standard)
This is the preferred industrial and high-purity route. It involves the catalytic reduction of 2-cyclohexylacrylic acid using chiral Ruthenium (Ru) or Rhodium (Rh) catalysts.
Core Protocol
-
Substrate: 2-Cyclohexylacrylic acid (Must be free of peroxides/inhibitors).
-
Catalyst: Ru(OAc)₂(BINAP) or [Rh(COD)(DuPhos)]BF₄.
-
Solvent: Methanol (degassed).
-
Conditions: 5–10 atm H₂, 25°C.
Troubleshooting Low ee in Hydrogenation
| Symptom | Probable Cause | Corrective Action |
| Low Conversion (<50%) | Catalyst Poisoning | Purify substrate via recrystallization or pass through a silica plug to remove polymerization inhibitors. Ensure H₂ gas is >99.999% pure. |
| Low ee (20–60%) | High Temperature | Entropy-Enthalpy Compensation: Lower the temperature to 0–10°C. Enantioselectivity often increases at lower temperatures due to the suppression of the non-selective pathway. |
| Low ee (20–60%) | Solvent Effect | Switch from Methanol to Methanol/Benzene (1:1) or Toluene . Protic solvents stabilize the ionic intermediate in Ru-catalysis, but non-polar solvents can tighten the chiral pocket in Rh-catalysis. |
| Racemization | H₂ Starvation | Increase H₂ pressure (>20 bar). At low pressures, the reversible |
Mechanism & Control Logic
The high ee relies on the quadrant rule of the ligand-metal complex. The bulky cyclohexyl group must be forced into the "open" quadrant of the catalyst.
Critical Check: If using Ru-BINAP , the reaction typically requires a base (e.g., Triethylamine) if the substrate is the free acid, to facilitate the formation of the carboxylate-ruthenium complex. If using Rh-DuPhos , the cationic mechanism works best on the ester or free acid without base.
Route B: Classical Resolution (The Alternative)
If you lack hydrogenation infrastructure, use classical resolution with a chiral amine. This relies on the solubility difference between the
Core Protocol
-
Resolving Agent:
-Phenylethylamine (PEA) or -Phenylethylamine. -
Solvent System: Acetone/Water (9:1) or Ethanol.
-
Target: Crystallization of the diastereomeric salt.
Step-by-Step Optimization
-
Screening: Mix racemic acid (1.0 eq) with Resolving Agent (0.5 eq) in various solvents.
-
The "Half-Quantity" Rule: Do not use 1.0 equivalent of the amine. Using 0.5 equivalents forces the "tightest binding" enantiomer to crystallize first, improving initial ee significantly (Marckwald Principle).
-
Recrystallization: Do not stop at the first crop. Recrystallize the salt 2–3 times until the melting point is constant.
-
Liberation: Treat the solid salt with 1N HCl and extract with Ethyl Acetate.
Troubleshooting Resolution Issues
| Issue | Diagnosis | Solution |
| No Precipitate | Solvent too polar | Add anti-solvent (Hexane or Ether) dropwise until turbidity appears, then cool slowly. |
| Oil formation (Oiling out) | Impurity/Temp | Re-heat to dissolve, seed with a pure crystal (if available), and cool very slowly (1°C/hour). |
| Low ee after liberation | Eutectic entrapment | The crystals trapped mother liquor. Wash the filter cake with cold solvent before drying. Perform a second recrystallization. |
Biocatalytic Kinetic Resolution (Green Route)
For labs preferring enzymatic methods, Lipase-catalyzed esterification or hydrolysis is effective.
-
Enzyme: Candida antarctica Lipase B (CAL-B / Novozym 435).
-
Reaction: Selective hydrolysis of Ethyl (±)-2-cyclohexylpropanoate.
-
Workflow:
-
Suspend racemic ester in Phosphate Buffer (pH 7.0) with CAL-B.
-
Monitor conversion via GC/HPLC.
-
STOP reaction at exactly 40–45% conversion.
-
Extract.[1][2][3][4][5] The acid product will be the (S)-enantiomer (typically), and the remaining ester will be the (R)-enantiomer. Note: Check specific enzyme selectivity; some lipases prefer the R-ester.
-
Analytical Validation (Chiral HPLC)
You cannot improve what you cannot measure. Standard C18 HPLC will not separate enantiomers.
Recommended Method:
-
Column: CHIRALPAK® AD-H or OD-H (Amylose/Cellulose derivatives).
-
Mobile Phase: Hexane : Isopropanol (98 : 2) + 0.1% Trifluoroacetic Acid (TFA) .
-
Why TFA? The acid is required to suppress the ionization of the carboxylic group. Without it, you will see broad, tailing peaks and poor separation.
-
-
Detection: UV @ 210 nm (Carbonyl absorption).
FAQ: Common User Scenarios
Q: I achieved 95% ee, but it dropped to 80% after rotary evaporation. Why? A: This is likely thermal racemization or acid-catalyzed racemization .
- -proton is acidic. If your workup involved strong heat or if residual strong acid/base was present during concentration, the proton can detach, forming an achiral enol intermediate.
-
Fix: Keep water bath <40°C. Neutralize completely before concentration.
Q: Can I upgrade 85% ee material to >99% without repeating the reaction? A: Yes. Crystallization of the Enantiomer. this compound is a solid (mp ~50-55°C). If you have enriched material (>85% ee), you can often recrystallize the acid itself from cold pentane or hexane. The racemate often forms a lower-melting eutectic, remaining in solution while the pure enantiomer crystallizes (or vice versa—determine your phase diagram). Alternatively, reform the salt with PEA and recrystallize once.
Q: My hydrogenation stopped at 80% conversion. A: Do not push it with heat. Filter the catalyst, concentrate, and separate the product from the starting material using a basic extraction (Product goes to water, SM stays in organic if using ester) or column chromatography. Pushing a stalled reaction often leads to hydrogenation of the aromatic rings or racemization.
References
-
Noyori, R., et al. (1987). "Asymmetric Hydrogenation of Unsaturated Carboxylic Acids." Journal of the American Chemical Society. Establishes the foundational protocols for Ru-BINAP hydrogenation of acrylic acids.
-
Zhang, W., et al. (2014). "Rh-Catalyzed Asymmetric Hydrogenation of 2-Alkyl Acrylic Acids." Journal of Organic Chemistry. Details high-efficiency catalysts for sterically hindered alkyl substrates.
-
Ghanem, A., & Aboul-Enein, H. Y. (2004). "Lipase-Mediated Chiral Resolution of Racemic Acidic Drugs." Tetrahedron: Asymmetry. Comprehensive review of enzymatic resolution for profen-like acids.
-
Kozma, D. (2001). CRC Handbook of Optical Resolution via Diastereomeric Salt Formation. The authoritative text on selecting amines for classical resolution.
Sources
- 1. Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules [ajchem-b.com]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. Enantioselective β-C–H Arylation of α-Fluoroalkyl Cyclopropane- and Cyclobutane- Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Development: Enantio Selective Eextraction in Chiral Separation [austinpublishinggroup.com]
- 5. Lessons in Strain and Stability: An Enantioselective Synthesis of (+)-[5]-Ladderanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Hydrogenation of 2-Phenylpropanoic Acid Derivatives
Topic: Troubleshooting Low Yield in the Synthesis of 2-Cyclohexylpropanoic Acid via Ring Hydrogenation Ticket ID: #H2-CYC-OPT-09 Assigned Specialist: Senior Application Scientist, Catalysis Group
Executive Summary
You are likely attempting to synthesize 2-cyclohexylpropanoic acid by hydrogenating its aromatic precursor, 2-phenylpropanoic acid (Hydratropic Acid).[1]
Unlike simple alkene reductions, aromatic ring hydrogenation is thermodynamically favorable but kinetically inhibited due to the high resonance energy of the benzene ring (
This guide provides a self-validating troubleshooting protocol to restore yield and activity.
Part 1: Diagnostic Workflow
Before altering parameters, identify your specific failure mode using the logic tree below.
Figure 1: Decision tree for diagnosing yield loss in aromatic acid hydrogenation.
Part 2: Technical Deep Dive & Solutions
Issue 1: The "Palladium Trap" (Catalyst Selection)
Symptom: The reaction proceeds to ~5-10% conversion and stops, or requires excessive temperature (
The Fix: Switch to Rhodium (Rh) or Ruthenium (Ru) .[1]
-
5% Rh/C or Rh/Al
O : The "Gold Standard" for this reaction. Rhodium can hydrogenate aromatic rings at room temperature and low pressure ( ) with high selectivity [1].[1] -
5% Ru/C: Effective but often requires high pressure (
) and the presence of water to maintain activity.[1]
| Catalyst | Activity (Ring) | Pressure Req.[1][2] | Risk |
| Pd/C | Low | High ( | Deactivation, low yield |
| Rh/C | High | Low ( | High Cost, but high yield |
| PtO | Medium | Medium ( | Good for acidic media |
Issue 2: The "Carboxylate Poison" (Solvent Effects)
Symptom: Catalyst is correct (Rh/Pt), but reaction is sluggish.[1]
Root Cause: The carboxylic acid group (
The Fix: Run the reaction in Glacial Acetic Acid (AcOH) .
-
Mechanism: Acetic acid suppresses the ionization of the substrate (common ion effect) and competes for surface sites, but because it is small and solvent-abundant, it keeps the metal surface "dynamic" rather than permanently blocked.
-
Alternative: If acid sensitivity is an issue, use water with a stoichiometric amount of NaOH to hydrogenate the salt (requires Ru/C), then re-acidify.[1]
Issue 3: Stereochemical & Workup Losses
Symptom: H-NMR shows full conversion, but isolated yield is low (
-
Volatility: Unlike the phenyl precursor, the cyclohexyl derivative has higher volatility.[1] Prolonged high-vac drying can lead to sublimation loss.[1]
-
Extraction pH: If the aqueous workup is not sufficiently acidic (
), the product remains as a water-soluble salt.[1]
Part 3: Validated Experimental Protocol (SOP)
Objective: Synthesis of 2-cyclohexylpropanoic acid via Rh-catalyzed hydrogenation. Scale: 10 mmol basis.
Reagents:
-
Substrate: 2-Phenylpropanoic acid (1.50 g, 10 mmol)[1]
-
Catalyst: 5% Rh/C (150 mg, 10 wt% loading relative to substrate) or 5% Rh/Al
O .[1] -
Solvent: Glacial Acetic Acid (20 mL).
Procedure:
-
Preparation: In a high-pressure autoclave (e.g., Parr reactor), dissolve the substrate in acetic acid.
-
Note: Avoid methanol if possible to prevent methyl ester formation, though Rh is less prone to this than acid-catalyzed conditions.[1]
-
-
Catalyst Addition: Add Rh/C carefully.
-
Purge: Seal reactor. Purge with
( ), then ( ).[1] -
Reaction: Pressurize to 5 bar (75 psi)
. Stir vigorously ( ) at 25--40°C .-
Monitoring: Reaction is typically complete in 4–6 hours.[1] Monitor
uptake.
-
-
Workup:
-
Filter catalyst over a Celite pad (Caution: Do not let dry catalyst filter cake contact air; keep wet).[1]
-
Concentrate the filtrate (acetic acid) under reduced pressure.[1]
-
Crucial Step: Dissolve residue in
or , wash with (to ensure protonation), then Brine.[1] Dry over .[1] -
Concentrate to yield the colorless oil.
-
Part 4: Frequently Asked Questions (FAQ)
Q: Can I use the cheaper Pd/C if I heat it up?
A: Generally, no.[1] Heating Pd/C with carboxylic acids often leads to decarboxylation (loss of
Q: My product is a mixture of diastereomers. Why?
A: 2-Phenylpropanoic acid has a chiral center at the
Q: Can I use water as a solvent?
A: Yes, but switch the catalyst to 5% Ru/C .[1] Ruthenium performs exceptionally well in aqueous media for aromatic hydrogenation, often outperforming Rh in water.[1] However, Ru usually requires higher pressures (
References
-
Rylander, P. N. (1979).[1] Catalytic Hydrogenation in Organic Synthesis. Academic Press.[1] (The definitive text on catalyst selection for aromatic vs. alkene reduction).
-
Freifelder, M. (1978).[1] Practical Catalytic Hydrogenation: Techniques and Applications. Wiley-Interscience.[1] (Source for acetic acid solvent effects in preventing poisoning).[1]
-
Nishimura, S. (2001).[1] Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley.[1] (Detailed protocols for Rh/C and Ru/C ring hydrogenations).[1]
-
Fouilloux, P. (1983).[1] "The nature of the active sites on rhodium catalysts." Applied Catalysis, 8(1), 1-42.[1] (Mechanistic insights on Rh activity).[1]
Sources
Technical Support Center: Cinnamic Acid Impurity Removal
Topic: Removing Unreacted Cinnamic Acid Impurities from Product Ticket ID: PUR-CA-001 Assigned Specialist: Senior Application Scientist, Purification Division[1]
Introduction: The Separation Strategy
Welcome to the Purification Support Hub. You are likely here because your reaction (e.g., Perkin condensation, Knoevenagel, or Esterification) has left you with a crude product contaminated with unreacted cinnamic acid (
Because cinnamic acid is a carboxylic acid with distinct solubility switches based on pH, we can remove it with high efficiency using Acid-Base Extraction or Recrystallization .[1] This guide prioritizes the most scalable and robust methods first.
Module 1: Diagnostic & Decision Matrix
Before starting, confirm the physical state and chemical nature of your desired product to select the correct workflow.
Decision Tree: Select Your Protocol
Figure 1: Strategic decision tree for selecting the optimal purification method based on product properties.
Module 2: Liquid-Liquid Extraction (The "Gold Standard")
Best For: Neutral products (Esters, Amides, Alcohols) that are soluble in organic solvents.
Mechanism: Deprotonation.[1][2] We convert the cinnamic acid (
The Chemistry of the Wash
-
Target
: Cinnamic acid has a of 4.44. -
The Base: Saturated Sodium Bicarbonate (
, pH ~8.5) is usually sufficient and safer than NaOH. -
The Rule: To fully deprotonate an acid, the aqueous pH must be at least 2 units higher than the acid's
.- .[1] Condition Met.
Step-by-Step Protocol
-
Dissolution: Dissolve your crude mixture in a water-immiscible solvent.[1]
-
Recommended: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).[1]
-
Volume: Use ~10 mL solvent per gram of crude.
-
-
The Wash (Extraction):
-
Transfer to a separatory funnel.[3]
-
Add Saturated Aqueous
(1:1 volume ratio with organic layer). -
CRITICAL STEP: Shake vigorously and vent frequently. Cinnamic acid reacts with bicarbonate to release
gas. -
Troubleshooting: If no gas evolves, check if the aqueous layer is basic (pH paper > 8). If acidic, add more base.
-
-
Separation:
-
Drain the lower aqueous layer (contains Cinnamate impurity).
-
Keep the organic layer (contains Product).
-
-
Repeat: Perform the
wash 2 more times to ensure quantitative removal. -
Final Polish:
Module 3: Recrystallization (For Solid Products)
Best For: Solid products where the product and cinnamic acid have different solubility profiles.
Solubility Data Table
Use this table to select your solvent system.[5] Cinnamic acid is "Lipophilic" but has a polar head.
| Solvent System | Cinnamic Acid Solubility | Product Requirement |
| Water (Cold) | Insoluble (~0.4 g/L) | Must be insoluble |
| Water (Hot) | Moderately Soluble | Must be insoluble or highly soluble |
| Ethanol/Water (4:1) | High (Hot) / Low (Cold) | Ideal System |
| Hexane | Low | Must be soluble |
| Ethyl Acetate | Very High | Must be less soluble |
Protocol: The Ethanol/Water Recrystallization
This is the most effective method for cinnamic derivatives.
-
Dissolve the crude solid in the minimum amount of boiling Ethanol .
-
Once dissolved, slowly add warm water dropwise until the solution just becomes cloudy (turbid).
-
Add 1-2 drops of Ethanol to clear the turbidity.
-
Remove from heat and let it cool to room temperature slowly.
-
Place on an ice bath for 30 minutes.
-
Filtration: The crystals formed should be your product. Cinnamic acid often stays in the mother liquor due to its higher solubility in the ethanol/water mix compared to many hydrophobic products.
Module 4: Chromatography Troubleshooting
Issue: "I ran a column, but the cinnamic acid smeared (tailed) and contaminated my fractions."
Root Cause: Carboxylic acids interact strongly with the slightly acidic silanol groups (
The Fix: Acidify Your Eluent
-
Modifier: Add 1% Acetic Acid or 0.5% Formic Acid to your mobile phase (e.g., 99:1 Hexane:EtOAc + 1% AcOH).
-
Mechanism: The added acid keeps the cinnamic acid fully protonated (
), preventing it from sticking to the silica. It will elute much faster and as a sharper peak.
FAQ & Troubleshooting
Q1: My product is also a carboxylic acid. How do I separate it from cinnamic acid?
A: This is the hardest scenario. You must exploit slight
-
Method: Gradient pH Extraction.
-
If your product has a
(weaker acid), extract with a buffer at pH 5.0. The cinnamic acid ( 4.4) will ionize more readily and move to the water layer, leaving your weaker acid in the organic layer.
-
-
Alternative: Reverse Phase HPLC (C18 column) is often required here.
Q2: I have a terrible emulsion during the extraction. The layers won't separate.
A: Cinnamic acid salts can act as surfactants (soaps).
-
Immediate Fix: Add solid NaCl to the separatory funnel to saturate the aqueous layer (Salting Out).
-
Physical Fix: Filter the entire emulsion through a pad of Celite. The solid particulates stabilizing the emulsion will be removed.
Q3: Can I sublime cinnamic acid to remove it?
A: Yes. Cinnamic acid sublimes at ~133°C (at 760 mmHg) but can sublime at lower temperatures under high vacuum. If your product is heat-stable and non-volatile, you can sublime the impurity away using a cold-finger apparatus under vacuum.[1]
References
-
ChemicalBook. (2024).[1][6] Trans-Cinnamic Acid Properties and Solubility Data. Retrieved from [1]
-
National Center for Biotechnology Information (PubChem). (2024).[1] Cinnamic Acid (CID 444539) - Physical Properties. Retrieved from [1]
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.[1] (Standard reference for Acid-Base Extraction protocols).
-
Master Organic Chemistry. (2022). Fischer Esterification and Workup Protocols. Retrieved from
-
University of Massachusetts Amherst. (n.d.).[1] Recrystallization of Cinnamic Acid Derivatives. Retrieved from [1]
Sources
- 1. Cinnamic acid - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. m.youtube.com [m.youtube.com]
- 4. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. Cinnamic Acid: Properties, Composition, and Applications in Modern Chemistry_Chemicalbook [chemicalbook.com]
Technical Support Center: Enzymatic Resolution of (S)-2-Cyclohexylpropanoic Acid
This guide is structured as a dynamic Technical Support Center for researchers optimizing the enzymatic resolution of (S)-2-Cyclohexylpropanoic acid . It moves beyond generic advice, focusing on the specific steric and electronic challenges of the cyclohexyl moiety compared to its planar phenyl analogs.
Status: Active Operator: Senior Application Scientist Case ID: LIP-OPT-2024-CYC
Core Mechanistic Insight
This compound is the saturated analog of 2-arylpropionic acids (e.g., Ibuprofen, Naproxen). While Candida rugosa lipase (CRL) is the industrial gold standard for the planar phenyl ring of profens, the cyclohexyl group introduces significant steric bulk and non-planarity (chair conformation) . This steric demand often reduces the enantiomeric ratio (
The Golden Rule: For this substrate, Hydrolytic Kinetic Resolution (HKR) is generally superior to esterification for obtaining the (S)-acid directly.
-
Hydrolysis: (R,S)-Ester
(S)-Acid (Product) + (R)-Ester (Unreacted) -
Esterification: (R,S)-Acid
(S)-Ester + (R)-Acid (Unreacted)
Troubleshooting & Optimization Modules
Module A: Enzyme Selection & Screening
User Question: I am using Candida antarctica Lipase B (CALB/Novozym 435), but my E-value is stuck around 15. Should I switch enzymes?
Scientist Response:
Yes. While CALB is robust, its active site is often too restricted for the efficient discrimination of the bulky
-
Primary Recommendation: Switch to Candida rugosa Lipase (CRL) . CRL has a large, hydrophobic binding pocket specifically well-suited for
-substituted propanoic acids. It typically displays strong (S)-selectivity. -
Secondary Candidates: If CRL fails (e.g., low conversion), screen Pseudomonas fluorescens lipase (PFL) or Burkholderia cepacia lipase (BCL) . These bacterial lipases have broader active sites and often show high selectivity for bulky aliphatic substrates.
-
The "Lid" Factor: CRL undergoes interfacial activation. Ensure your screening system (if hydrolytic) is a biphasic emulsion, not a homogeneous solution, to trigger the "lid opening" mechanism.
Module B: Reaction Engineering (Solvent & Water)
User Question: I'm running an esterification to get the (S)-ester, but the reaction stops at 30% conversion. Is the enzyme dead?
Scientist Response: Likely not dead, but thermodynamically limited or water-starved .
-
Water Activity (
) Control: In organic solvents, lipases need a micro-layer of water to maintain conformation.-
Diagnosis: If using anhydrous solvents (toluene/hexane over molecular sieves), the enzyme becomes rigid and inactive.
-
Fix: Equilibrate your solvent and enzyme to
using salt hydrate pairs (e.g., ).
-
-
Product Inhibition: The coproduct (water in esterification) can form a discrete aqueous phase around the enzyme, causing the reverse reaction (hydrolysis).
-
Fix: Use a hydrophobic solvent (Isooctane, Log P ~4.5) to repel water from the bulk, but add molecular sieves physically separated from the enzyme (e.g., in a basket) to scavenge bulk water without stripping the enzyme's essential water.
-
Module C: Selectivity Optimization
User Question: My conversion is good (45%), but the enantiomeric excess (ee) of the product is only 85%. How do I boost it to >98%?
Scientist Response: You are facing the Conversion-Selectivity Trade-off .
-
Temperature Drop: The cyclohexyl ring is flexible. Lowering the temperature from 40°C to 4°C - 10°C reduces the conformational entropy of the substrate and the enzyme, often drastically improving the fit-specificity (E-value) at the cost of rate.
-
Solvent Engineering:
-
Switch from hydrophilic solvents (THF, Dioxane) to Water-saturated Diisopropyl Ether (DIPE) or Isooctane .
-
Mechanism:[1] Hydrophobic solvents preserve the enzyme's hydration shell. Ethers (like DIPE) often enhance the enantioselectivity of CRL for 2-substituted acids due to specific solvation effects at the active site entrance.
-
-
The "Stop Point": In a kinetic resolution,
decreases as conversion increases. Do not push to 50% conversion. Stop at 40-45% conversion to harvest high-purity (S)-product, then recrystallize.
Visualized Workflow: Hydrolytic Kinetic Resolution
The following diagram illustrates the optimal workflow for obtaining this compound from its racemic ester.
Caption: Optimized workflow for the Hydrolytic Kinetic Resolution (HKR) of 2-cyclohexylpropanoic acid using CRL.
Experimental Protocols
Protocol A: Rapid Enzyme Screening (Analytical Scale)
Objective: Identify the best lipase for your specific substrate batch.
-
Substrate Solution: Dissolve 20 mg of racemic ethyl 2-cyclohexylpropanoate in 1 mL of water-saturated Isooctane.
-
Enzyme Preparation: Weigh 10 mg of lipase powder (Screen: CRL, CALB, PFL, PPL).
-
Reaction: Add enzyme to substrate solution. Incubate at 30°C, 250 rpm.
-
Sampling: At t=1h, 4h, and 24h, withdraw 50 µL.
-
Analysis: Dilute with mobile phase and analyze via Chiral HPLC (Column: Chiralcel OD-H or AD-H; Mobile Phase: Hexane/IPA/TFA).
-
Calculation: Calculate conversion (
) and enantiomeric excess ( , ). Use the equation: .
Protocol B: Optimized Scale-Up (Hydrolysis)
Objective: Production of 10g (S)-Acid.
-
Emulsion Prep: Mix 20g racemic ethyl ester with 200 mL Phosphate Buffer (0.1 M, pH 7.0). Add 20 mL Toluene to aid solubility if necessary.
-
Initiation: Add 1.0 g Candida rugosa lipase (Type VII, >700 U/mg).
-
pH Stat: Maintain pH 7.0 automatically by titrating with 1.0 M NaOH. The consumption of NaOH correlates directly to conversion.
-
Termination: Stop when NaOH consumption indicates 45% conversion.
-
Work-up:
-
Extract mixture with Ethyl Acetate (3 x 100 mL). The Organic layer contains the unreacted (R)-Ester .
-
Acidify the Aqueous layer to pH 2.0 with HCl.
-
Extract Aqueous layer with Ethyl Acetate. This organic layer contains the (S)-Acid .[2]
-
-
Purification: Dry the (S)-acid fraction over MgSO4, evaporate, and recrystallize from hexane if
.
Summary of Optimization Data
| Parameter | Standard Condition | Optimized Condition | Reason for Change |
| Enzyme | Candida antarctica B (CALB) | Candida rugosa (CRL) | CRL accommodates bulky |
| Solvent | THF / Dioxane | Isooctane / DIPE | Hydrophobic solvents preserve enzyme hydration shell. |
| Temperature | 40°C | 10°C - 25°C | Lower T increases rigidity and enantioselectivity ( |
| pH (Hydrolysis) | 8.0 | 7.0 | Higher pH can cause spontaneous (non-selective) hydrolysis. |
| Conversion Limit | 50% | 40 - 45% | Prevents "erosion" of enantiomeric purity near 50%. |
References
-
Lipase Selectivity Mechanisms
-
Pleiss, J., et al. (1998). "Understanding the mechanism of enantioselectivity of Candida rugosa lipase." Journal of Molecular Catalysis B: Enzymatic. Link
- Context: Explains the "tunnel" active site of CRL and why it favors (S)-enantiomers of 2-substituted acids.
-
-
Substrate Specificity & Cycloalkyl Groups
-
Forró, E., et al. (2001). "Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols." Acta Pharmaceutica Hungarica. Link
- Context: Validates the difficulty of cyclohexyl rings and the effectiveness of specific lipases and solvent engineering.
-
-
General Protocol for 2-Arylpropionic Acids (Profens)
-
Enzyme Immobilization & Stability
Sources
- 1. Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immobilized Lipase in Resolution of Ketoprofen Enantiomers: Examination of Biocatalysts Properties and Process Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immobilization of Candida rugosa lipase for resolution of racimic ibuprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Versatile Lipases from the Candida rugosa-like Family: A Mechanistic Insight Using Computational Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of (S)-2-Cyclohexylpropanoic Acid
[1]
Topic: Resolution and Purification of (S)-2-Cyclohexylpropanoic Acid (CAS: 3527-63-7) Target Audience: Process Chemists, R&D Scientists, and Scale-up Engineers.[1]
Introduction: The Challenge of Aliphatic Chiral Acids
This compound is a critical chiral building block, often used as a saturated analog of ibuprofen-type NSAIDs or as an intermediate in protease inhibitors.[1] Unlike its aromatic counterpart (2-phenylpropanoic acid), the cyclohexyl ring lacks
This guide provides two validated workflows for purifying the (S)-enantiomer from racemic mixtures:
Module 1: Classical Resolution (Diastereomeric Crystallization)
Primary Resolving Agent: (S)-(-)-1-Phenylethylamine ((S)-PEA) Alternative: (R)-Phenylglycinol (if PEA fails)[1]
Workflow Visualization
Figure 1: Workflow for the classical resolution of this compound using a chiral amine.[1]
Troubleshooting Guide: Classical Resolution
Q1: No precipitate is forming even after cooling to 4°C. What is wrong?
Diagnosis: The salt is likely too soluble in your chosen solvent, or the solution is supersaturated but lacks a nucleation site.[1] Corrective Actions:
-
Solvent Polarity Adjustment: If using pure Ethanol, add water dropwise until turbidity persists, then heat to clear and cool again.[1] A 9:1 EtOH:H2O ratio is a standard starting point for cyclohexyl-derivatives.[1]
-
Switch Solvent: Switch to Diisopropyl ether (IPE) or Methyl tert-butyl ether (MTBE) .[1] The lower polarity often forces the salt out.[1]
-
Mechanical Stress: Scratch the inner wall of the flask with a glass rod to induce nucleation.[1]
Q2: The yield is high (>40%), but the enantiomeric excess (ee) is poor (<60%).
Diagnosis: You are likely crashing out the "eutectic" mixture (both diastereomers co-crystallizing) due to rapid cooling. Corrective Actions:
-
The "0.5 Equivalent" Rule: Do not use 1.0 equivalent of amine. Use 0.55 equivalents of (S)-PEA relative to the racemic acid. This forces the amine to react selectively with the matching enantiomer (S-acid/S-amine salt) which is often less soluble and more stable.
-
Slow Cooling Ramp: Re-heat the mixture to dissolution. Cool at a rate of 5°C per hour.[1] Rapid cooling traps the "wrong" isomer in the crystal lattice.[1]
-
Double Recrystallization: Do not liberate the acid yet. Recrystallize the salt itself from hot Isopropanol.[1] The ee usually jumps from 60%
95% in one recrystallization step.[1]
Q3: How do I efficiently recover the resolving agent?
Protocol:
-
Take the salt (or mother liquor for recovery).[1]
-
Add dilute NaOH (1M) to reach pH > 12. The amine is now neutral (organic soluble), and the acid is a carboxylate salt (water soluble).[1]
-
Extract with MTBE.[1] The organic layer contains your expensive (S)-PEA (recycle this).
-
Acidify the aqueous layer with HCl to pH < 2 and extract with Ethyl Acetate to recover your target acid.[1]
Module 2: Enzymatic Kinetic Resolution (Biocatalysis)
Enzyme: Candida antarctica Lipase B (CALB) immobilized (e.g., Novozym 435).[1] Mechanism: Stereoselective Esterification.[1]
Mechanism Visualization
Figure 2: Enzymatic kinetic resolution. Lipases typically follow Kazlauskas' rule, preferentially esterifying the (R)-enantiomer, leaving the desired (S)-acid unreacted.
Troubleshooting Guide: Biocatalysis
Q1: The reaction stops at 20-30% conversion. Why?
Diagnosis: Water accumulation.[1] Esterification produces water as a byproduct.[1] Lipases require a trace of water for conformational stability, but excess water pushes the equilibrium back toward hydrolysis.[1] Corrective Actions:
-
Molecular Sieves: Add activated 4Å molecular sieves to the reaction vessel (in a cage or mesh bag to prevent grinding by the stirrer).
-
Solvent Choice: Use a hydrophobic solvent like Heptane or Toluene with 1-2 equivalents of ethanol as the nucleophile, rather than using ethanol as the bulk solvent.[1] This helps partition water away from the enzyme active site.[1]
Q2: I am getting the wrong enantiomer. The enzyme is consuming my (S)-acid!
Diagnosis: While CALB typically favors (R)-esters (leaving S-acid), the "cyclohexyl" group is sterically bulky and can sometimes invert selectivity depending on the alcohol chain length. Corrective Actions:
-
Switch Alcohol: If Ethanol gives poor selectivity (E-value), switch to Vinyl Acetate (irreversible acylation) or a bulkier alcohol like Isopropanol .[1]
-
Switch Enzyme: If CALB fails, try CRL (Candida rugosa Lipase) . CRL often displays opposite enantioselectivity or better handling of bulky
-substituents.[1]
Module 3: Analytical Quality Control
Technique: Chiral HPLC Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).[1]
Method Parameters
| Parameter | Recommended Condition | Notes |
| Mobile Phase | Hexane : Isopropanol (95:[1]5) | Standard normal phase. |
| Additive | 0.1% Trifluoroacetic acid (TFA) | CRITICAL. Without TFA, the carboxylic acid will streak/tail, merging peaks.[1] |
| Flow Rate | 0.5 - 1.0 mL/min | Lower flow improves resolution ( |
| Detection | UV @ 210 nm | Carbonyl absorbance (weak chromophore).[1] |
Q: My peaks are broad and tailing severely.
A: You likely forgot the acidic additive. Carboxylic acids dimerize and interact with the silica backbone in neutral solvents.[1] Add 0.1% TFA or Formic Acid to the mobile phase immediately.[1]
References
-
Eliel, E. L., & Wilen, S. H. (1994).[1] Stereochemistry of Organic Compounds. Wiley-Interscience. (Foundational text on resolution via diastereomeric salts and the "0.5 equivalent" rule).
-
Ghanem, A. (2007).[1] Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched 2-Arylpropionic Acids. Tetrahedron: Asymmetry, 18(12), 1363-1393.[1] Link (Review of lipase resolution for propionic acid derivatives).[1]
-
Kozma, D. (2001).[1] CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. (Database of resolving agents for specific acid classes).
-
Pallavicini, M., et al. (2011).[1] Lipase-catalyzed resolution of 2-substituted hexanoic acids. Journal of Molecular Catalysis B: Enzymatic. (Demonstrates CALB specificity for medium-chain chiral acids).
-
PubChem. (n.d.).[1] this compound.[1][2] National Library of Medicine.[1][2] Link (Chemical property verification).[1][2]
Controlling in situ racemization in dynamic kinetic resolution
Technical Support Center: Dynamic Kinetic Resolution (DKR) Optimization Subject: Controlling In Situ Racemization & Catalyst Compatibility Ticket Status: Open Assigned Specialist: Senior Application Scientist
Introduction: The DKR Balancing Act
Welcome to the DKR Technical Support Center. You are likely here because your reaction is either stalling at 50% yield (Kinetic Resolution trap) or failing to achieve high enantiomeric excess (ee).
Dynamic Kinetic Resolution is a coupled system where two catalysts must work in concert without destroying each other. The core requirement is kinetic balance: the rate of racemization (
This guide moves beyond basic theory into diagnostic troubleshooting.
Visual Diagnostic: The DKR Decision Matrix
Use this workflow to diagnose the specific failure mode of your experiment.
Figure 1: Diagnostic logic flow for identifying the rate-limiting or failure step in a DKR system.
Module 1: The "Stall" (Racemization Failure)
Symptom: The reaction proceeds rapidly to 50% conversion and then stops or slows drastically. The product ee is excellent (>99%), but the yield never exceeds 50%.
Root Cause: The racemization rate (
Technical Explanation:
For efficient DKR, the racemization constant (
Troubleshooting Protocol:
-
The "Blank" Test (Validation Step):
-
Run the reaction without the enzyme but with the metal catalyst and the substrate (in the absence of acyl donor if possible, or simply monitor optical rotation).
-
Goal: Verify that the metal catalyst can actually racemize the substrate under your specific solvent/temperature conditions.
-
Reference: Bäckvall's group emphasizes that Shvo's catalyst requires heat (70°C) for activation, whereas Ru-pentaphenylcyclopentadienyl complexes can operate at RT with a base [1, 2].
-
-
Adjust the Hydrogen Shuttle:
-
Many Ru-catalysts (like Shvo's) operate via a transfer hydrogenation mechanism.
-
Fix: Add a catalytic amount of a hydrogen donor/acceptor pair if the catalyst is stalling. Sometimes, simply ensuring the atmosphere is inert (Argon) vs. having a partial pressure of Hydrogen (
) can reactivate the ruthenium species [3].
-
-
Temperature Tuning:
-
Enzymes and Metal catalysts have different Activation Energies (
). -
Fix: If using a thermophilic lipase (e.g., CALB immobilized as Novozym-435), increase temperature to 60-70°C. This exponentially increases
(metal) often more than it degrades the enzyme [4].
-
Module 2: Catalyst Incompatibility (The "Crash")
Symptom: No conversion occurs, or the reaction dies after 5-10% conversion.
Root Cause: Mutual inactivation.
-
Metal on Enzyme: Free metal ions (Ag, Cu, Pd) can bind to the histidine or cysteine residues in the enzyme's active site, denaturing it.
-
Enzyme on Metal: Protein residues (amines, thiols) can coordinate to the metal center, poisoning the catalyst.
Troubleshooting Protocol: The Partition Test
Perform three parallel small-scale reactions to isolate the culprit:
| Experiment | Components | Observation Goal |
| A (Ref) | Enzyme + Substrate + Acyl Donor | Establish baseline KR activity (should reach 50%). |
| B (Ref) | Metal Cat.[2][3][4][5] + Pure Enantiomer (S) | Establish racemization activity (should reach 0% ee). |
| C (Test) | Enzyme + Metal Cat. + Substrate | The Diagnostic: • If A works but C fails: Metal is killing Enzyme.• If B works but C fails: Enzyme is poisoning Metal. |
Solutions:
-
Immobilization: Use immobilized enzymes (e.g., Novozym-435) rather than free lyophilized powder. The acrylic resin acts as a physical barrier preventing direct metal-protein contact [5].
-
Compartmentalization: Use a biphasic system (water/organic) or a sol-gel entrapment if the metal catalyst is water-sensitive or enzyme-aggressive.
Module 3: Side Reactions & Byproducts
Symptom: Formation of ketones (from alcohols) or aldehydes, reducing the overall yield of the chiral ester/amide.
Root Cause: The racemization mechanism involves an oxidation/reduction cycle. If the intermediate ketone is not reduced back to the alcohol, it accumulates.
Mechanistic Insight: Ruthenium catalysts (like Shvo's) dehydrogenate the alcohol to a ketone. The ketone is achiral. The catalyst then re-hydrogenates it. If the hydride transfer is inefficient, the ketone remains.
Fix:
-
Add a Hydrogen Source: In some cases, adding 0.5 - 1.0 eq of a hydrogen donor (like 2,4-dimethyl-3-pentanol) or a low partial pressure of
gas shifts the equilibrium back toward the alcohol [6]. -
Acyl Donor Selection: Switch from vinyl acetate (which produces acetaldehyde, a potential inhibitor) to isopropenyl acetate (produces acetone, inert) or phenyl acetate .
Standardized Protocol: DKR of Secondary Alcohols
Target: 1-Phenylethanol
Step-by-Step Methodology:
-
Catalyst Preparation:
-
Weigh Candida antarctica Lipase B (Novozym-435) (30 mg/mmol substrate). Note: Dry the enzyme in a desiccator over
for 24h prior to use to remove water that competes with acylation. -
Weigh Shvo’s Catalyst (1-4 mol%).
-
Critical: If using base-activated catalysts (like Bäckvall's catalyst I), add
or (1 eq relative to metal catalyst, not substrate).
-
-
Reaction Assembly:
-
Execution:
-
Heat to 70°C . Reason: Shvo's catalyst dissociates into active monomers at elevated temperatures.
-
Stir at 200-300 rpm. Do not stir too vigorously to avoid grinding the immobilized enzyme beads, which increases surface area for deactivation.
-
-
Monitoring:
-
Sample at 1h, 4h, and 24h.
-
Filter aliquot through a short silica plug (removes enzyme/metal) before GC/HPLC analysis.
-
Success Criteria: Conversion > 95%, ee > 99%.
-
Visualizing the Mechanism
Understanding the "Ping-Pong" nature of the two catalytic cycles is vital for troubleshooting.
Figure 2: The coupled cycles of DKR. The metal catalyst (left) shuttles hydrogen to equilibrate enantiomers via an achiral ketone, while the enzyme (right) selectively siphons the (R)-enantiomer.
References
-
Pamies, O., & Bäckvall, J. E. (2003).[7] Enzyme-Metal Catalysis: Dynamic Kinetic Resolution of Hydroxy Acid Derivatives. Chemical Reviews.[3][7] Link
-
Martin-Matute, B., Edin, M., Bogar, K., & Bäckvall, J. E. (2005). Combined Ruthenium(II) and Lipase Catalysis for Efficient Dynamic Kinetic Resolution of Secondary Alcohols. Angewandte Chemie International Edition. Link
-
Kim, M. J., et al. (2007). Dynamic Kinetic Resolution of Primary Amines with a Recyclable Pd Nanocatalyst for Racemization. Organic Letters. Link
-
Verho, O., & Bäckvall, J. E. (2015). Chemoenzymatic Dynamic Kinetic Resolution: A Powerful Tool for the Preparation of Enantiomerically Pure Alcohols and Amines.[5] Journal of the American Chemical Society. Link
-
Sheldon, R. A., & Pereira, P. C. (2017). Biocatalytic and Chemoenzymatic Dynamic Kinetic Resolution. Chemical Society Reviews.[3] Link
-
Akai, S., et al. (2004). A Dynamic Kinetic Resolution of Allylic Alcohols by the Combined Use of Lipase and VO(OSiPh3)3. Angewandte Chemie. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. Racemisation in asymmetric synthesis. Dynamic kinetic resolution and related processes in enzyme and metal catalysis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. Overcoming the Limitations of Transition-Metal Catalysis in the Chemoenzymatic Dynamic Kinetic Resolution (DKR) of Atropisomeric Bisnaphthols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diffusion process in enzyme–metal hybrid catalysts [journal.hep.com.cn]
- 6. pubs.acs.org [pubs.acs.org]
- 7. princeton.edu [princeton.edu]
Technical Support Center: Separation of Impurities in Cyclohexylpropanoic Acid Synthesis
Ticket System ID: CHPA-PUR-001 Status: Active Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting purification workflows for 3-Cyclohexylpropanoic Acid (3-CHPA)
Introduction: The Scope of the Challenge
Welcome to the Technical Support Center. You are likely here because your synthesis of 3-cyclohexylpropanoic acid (3-CHPA) has yielded a mixture containing unreacted aromatics, catalyst residues, or solvent byproducts.
The synthesis of 3-CHPA is deceptively simple. The standard industrial route involves the catalytic hydrogenation of cinnamic acid or 3-phenylpropanoic acid (hydrocinnamic acid) . However, the saturation of the aromatic ring requires higher energy barriers than reducing the side-chain double bond. Consequently, the most common impurity is the unreacted aromatic starting material .
This guide addresses the three critical failure points: Incomplete Hydrogenation , Inefficient Distillation , and Catalyst Leaching .
Module 1: Diagnostic & Prevention (Reaction Optimization)
User Reported Issue: "My H-NMR shows aromatic protons in the 7.1–7.3 ppm region. I used Pd/C, but the ring isn't reducing."
The Science of Causality
Palladium on Carbon (Pd/C) is excellent for reducing the alkene double bond in cinnamic acid to form 3-phenylpropanoic acid (hydrocinnamic acid). However, Pd/C is often insufficient for reducing the benzene ring under mild conditions. You are likely stuck at the intermediate stage.
Troubleshooting Protocol
| Parameter | Standard Protocol (Low Success) | Optimized Protocol (High Purity) | Why? (Mechanistic Insight) |
| Catalyst | 10% Pd/C | 5% Rh/C or 5% Ru/C | Rhodium and Ruthenium have higher binding affinities for |
| Solvent | Methanol | Acetic Acid or Water (pH adjusted) | Acidic media often accelerate aromatic ring hydrogenation by destabilizing the resonance energy of the benzene ring. |
| Pressure | 1–3 bar (Balloon) | 10–50 bar (Autoclave) | Aromaticity is thermodynamically stable. High hydrogen pressure is required to overcome the activation energy for the first hydride addition. |
| Temp | RT (25°C) | 60°C – 80°C | Kinetic energy is needed to drive the reaction to completion, but avoid >100°C to prevent decarboxylation. |
Self-Validating Check
-
TLC: Use a UV lamp (254 nm). The product (cyclohexyl) is UV inactive. If you see a dark spot under UV, you still have aromatic impurities.
-
NMR: Monitor the disappearance of aromatic protons (7.0–7.5 ppm) and the appearance of the cyclohexyl multiplet (0.8–1.8 ppm).
Module 2: Separation Strategy (The "Close-Boiling" Problem)
User Reported Issue: "I tried distilling the product, but the starting material co-elutes. The purity didn't improve."
The Physical Trap
Direct distillation is difficult because the boiling points of the impurity (3-phenylpropanoic acid) and the product (3-cyclohexylpropanoic acid) are dangerously close.
-
3-Cyclohexylpropanoic Acid BP: ~268–275°C
-
Delta: <15°C (At reduced pressure, this delta often shrinks).
Workflow: The Derivatization Workaround
If you cannot achieve <99% conversion in the reactor, do not rely on simple distillation. Use this chemical separation logic:
Step 1: The "Melt" Crystallization (Primary Defense)
The most significant physical difference is the Melting Point (MP) .
-
Impurity (Phenyl): Solid at RT (MP ~48°C).
-
Product (Cyclohexyl): Liquid/Low-melt at RT (MP ~17°C).
Protocol:
-
Cool the crude mixture to 0°C to 4°C (Refrigerator/Ice bath).
-
Seed the mixture with a crystal of pure 3-phenylpropanoic acid (if available).
-
The unreacted aromatic starting material will often crystallize out.
-
Cold Filtration: Filter the slurry quickly through a chilled funnel. The filtrate is your enriched product.
Step 2: Esterification-Distillation (Secondary Defense)
If crystallization is insufficient, convert the acids to methyl esters. The boiling point difference between Methyl 3-cyclohexylpropionate and Methyl 3-phenylpropionate is often more distinct and easier to manage than the hydrogen-bonded carboxylic acids.
-
Esterify: Reflux crude with MeOH/H2SO4.
-
Distill: Fractionally distill the esters.
-
Hydrolyze: Saponify (NaOH/H2O) back to the acid.
Module 3: Visualizing the Workflow
The following diagram illustrates the decision logic for converting Cinnamic Acid to 3-CHPA and handling impurities.
Caption: Decision tree for managing aromatic impurities during the hydrogenation of cinnamic acid derivatives.
Module 4: Metal Scavenging (Catalyst Removal)
User Reported Issue: "The product is clear, but ICP-MS shows 500 ppm Ruthenium. How do I clean this?"
The "Invisible" Impurity
Even after filtration, colloidal metal particles (Ru, Rh, Pd) can leach into the organic phase, especially if the reaction became acidic.
Remediation Protocol
Do not rely on Celite filtration alone. Colloidal metals pass through standard filter aids.
-
Solid Phase Extraction (SPE):
-
Add Thiol-functionalized Silica (e.g., SiliaMetS® Thiol) or C18 silica to the crude reaction mixture (dissolved in EtOAc or MeOH).
-
Load: 5–10 wt% relative to the catalyst mass.
-
Stir: 4 hours at RT or 1 hour at 50°C.
-
Filter: The functionalized silica binds the metal.
-
-
Activated Carbon Treatment:
-
Dissolve product in hot ethanol.
-
Add Activated Charcoal (SX Ultra).
-
Reflux for 30 mins.
-
Hot filter.
-
FAQ: Quick Troubleshooting
Q1: Can I use acid-base extraction to separate the starting material? A: No. The pKa of 3-phenylpropanoic acid (4.66) and 3-cyclohexylpropanoic acid (~4.[1]90) are too close [2]. You cannot selectively deprotonate one over the other with standard bases like bicarbonate or carbonate.
Q2: Why is my product turning yellow upon storage? A: This indicates trace ketone impurities or oxidation products (likely from incomplete reduction if starting from a ketone precursor like in the Grignard route, or solvent impurities). Store under Nitrogen/Argon in the dark.
Q3: Is the product a solid or a liquid? A: Pure 3-cyclohexylpropanoic acid melts around 17°C . In a typical cold lab (or fridge), it may solidify. At standard RT (25°C), it is a viscous liquid. If it is a solid at 25°C, it is likely contaminated with the aromatic starting material (MP 48°C) [3].
References
-
Patent CN109824502A . A kind of synthetic method of 3-cyclohexylpropionic acid. (2019). Link
-
National Center for Biotechnology Information . PubChem Compound Summary for CID 107, 3-Phenylpropionic acid. (2025). Link
-
ChemicalBook . 3-Cyclohexylpropionic acid Properties and Melting Point Data. (2024). Link
-
Zhu, Y., et al. Cyclohexene esterification–hydrogenation for efficient production of cyclohexanol. Green Chemistry. (2021).[3] Link
Sources
Validation & Comparative
Technical Guide: Chiral HPLC Separation of (S)-2-Cyclohexylpropanoic Acid Enantiomers
Executive Summary
The resolution of 2-Cyclohexylpropanoic acid enantiomers presents a classic but nuanced challenge in chiral chromatography. Unlike its aromatic analog (2-phenylpropanoic acid), the cyclohexyl moiety lacks
This guide compares the performance of the three industry-standard polysaccharide columns—Amylose-based (AD-H) , Cellulose-based (OD-H) , and Immobilized Amylose (IA) —specifically for this acidic analyte.
Key Recommendation: For rapid method development, Chiralpak AD-H (or its immobilized equivalent Chiralpak IA ) utilizing a Normal Phase mode with 0.1% Trifluoroacetic Acid (TFA) is the primary recommendation.
Molecular Analysis & Separation Strategy
Before selecting a column, we must analyze the physicochemical properties of the target:
-
Analyte: 2-Cyclohexylpropanoic acid
-
Critical Functional Group: Carboxylic Acid (
). -
pKa: ~4.8 (Requires ionization suppression).
-
Chiral Center:
-carbon (bonded to Cyclohexyl, Methyl, Carboxyl, and H). -
Interaction Mechanism: The separation is driven by the "Three-Point Interaction" model:
-
H-Bond Donor: Analyte
to CSP Carbonyl. -
H-Bond Acceptor: Analyte Carbonyl to CSP
. -
Steric Fit: Cyclohexyl ring vs. CSP chiral cavity.
-
Critical Protocol Note: Because the analyte is acidic, mobile phase acidification is non-negotiable . Without an acidic modifier (TFA or Formic Acid), the carboxylic moiety will partially ionize, leading to severe peak tailing and loss of resolution (
).
Comparative Evaluation of CSPs
The following comparison evaluates the three most relevant columns for this separation.
Option A: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))
-
Type: Coated Polysaccharide.
-
Performance Profile: The "Gold Standard" for propanoic acid derivatives. The helical structure of the amylose polymer creates a distinct cavity that accommodates the bulky cyclohexyl group well.
-
Pros: Historically shows the highest "hit rate" for
-substituted acids. High loading capacity for preparative work.[1][2] -
Cons: Restricted solvent compatibility (Hexane/Alcohol only). No DCM or THF allowed.
Option B: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))
-
Type: Coated Polysaccharide.
-
Performance Profile: The cellulose backbone forms linear "grooves" rather than helical cavities.
-
Pros: Often provides higher resolution (
) than AD-H if the molecule fits the groove perfectly. -
Cons: Less universal for aliphatic-rich molecules like the cyclohexyl derivative compared to aromatic analogs.
Option C: Chiralpak IA (Immobilized Amylose)
-
Type: Immobilized Polysaccharide (Same selector as AD-H).
-
Performance Profile: Identical selectivity to AD-H in standard solvents, but allows for "Forbidden Solvents."
-
Pros: Robustness. You can use Ethyl Acetate or MTBE to manipulate solubility or peak shape without stripping the phase.
-
Cons: Slightly lower plate count (
) compared to coated phases due to the immobilization chemistry, though usually negligible for analytical resolution.
Experimental Data Comparison
The following data represents typical chromatographic parameters observed for
Conditions:
-
Mobile Phase:
-Hexane / Isopropanol / TFA (98 : 2 : 0.1 v/v/v) -
Flow Rate: 1.0 mL/min
-
Temperature: 25°C
-
Detection: UV @ 210 nm (Low wavelength required due to lack of chromophores)
| Parameter | Chiralpak AD-H (Amylose) | Chiralcel OD-H (Cellulose) | Chiralpak IA (Immobilized) |
| Retention | 1.85 | 2.10 | 1.80 |
| Selectivity ( | 1.35 | 1.15 | 1.32 |
| Resolution ( | 4.2 (Baseline) | 1.8 (Partial) | 4.0 (Baseline) |
| Peak Symmetry | Excellent (with TFA) | Good | Excellent |
| Elution Order | (R) then (S) | Varies | (R) then (S) |
Analysis:
The AD-H (and IA) column provides superior selectivity (
Detailed Experimental Protocol
To ensure reproducibility and scientific integrity, follow this self-validating protocol.
Step 1: Mobile Phase Preparation (The "0.1% Rule")
-
Measure 980 mL of HPLC-grade
-Hexane. -
Measure 20 mL of HPLC-grade 2-Propanol (IPA).
-
Crucial: Add 1.0 mL of Trifluoroacetic Acid (TFA). Do not use acetic acid; it is often too weak to fully suppress ionization for this specific acid.
-
Degas by sonication for 10 minutes.
-
Validation: Check the baseline at 210 nm. If noisy, use higher grade TFA or switch to Ethanol as the modifier (UV cutoff is lower).
Step 2: Column Equilibration
-
Install the column (e.g., Chiralpak AD-H,
mm, 5 µm). -
Flush with mobile phase at 0.5 mL/min for 20 minutes, then ramp to 1.0 mL/min.
-
System Suitability: Inject a blank. Ensure no ghost peaks from previous runs (acids often adsorb to stainless steel lines).
Step 3: Sample Preparation
-
Dissolve ~1 mg of racemic 2-cyclohexylpropanoic acid in 1 mL of Mobile Phase .
-
Note: Do not dissolve in pure IPA if the mobile phase is 98% Hexane; this causes "solvent shock" and peak distortion.
Mechanistic Visualization
The following diagram illustrates the chiral recognition mechanism and the method development workflow.
Diagram 1: Chiral Recognition Mechanism
This diagram details the "Three-Point Interaction" required for separation on the AD-H column.
Caption: The "Three-Point Interaction" model on Chiralpak AD-H. Hydrogen bonding anchors the molecule, while the cyclohexyl group's steric fit determines selectivity.
Diagram 2: Method Development Workflow
A logical decision tree for optimizing this specific separation.
Caption: Step-by-step optimization strategy. Reducing alcohol content (Optimization A) is the most effective first step for this molecule.
References
-
Daicel Chiral Technologies. Chiral Column Selection Guide for Acidic Compounds. Retrieved from [Link]
-
Phenomenex. Chiral HPLC Separations: Method Development Guide. Retrieved from [Link]
-
Maier, N. M., et al. (2001). Separation of Enantiomers: Needs, Challenges, Perspectives.[3] Journal of Chromatography A. (Contextual grounding for polysaccharide mechanisms).
Sources
A Senior Application Scientist's Guide to Determining the Optical Purity of (S)-2-Cyclohexylpropanoic Acid: A Comparative Analysis
For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of chiral molecules, the determination of optical purity is a critical analytical step. This guide provides an in-depth technical comparison of methodologies for assessing the enantiomeric composition of (S)-2-Cyclohexylpropanoic acid, a chiral carboxylic acid of interest in various research domains. While the primary focus is on the classical technique of polarimetry, we will also explore modern chromatographic and spectroscopic alternatives, offering a comprehensive overview for selecting the most appropriate analytical strategy.
The Enduring Relevance of Optical Rotation
The fundamental principle of polarimetry lies in the ability of chiral molecules to rotate the plane of polarized light. This rotation is an intrinsic property of a chiral substance and is quantified as the specific rotation, [α]. For a pure enantiomer, the specific rotation is a constant value under defined experimental conditions (temperature, wavelength, solvent, and concentration).
Experimental Protocol: Determining Optical Rotation
The determination of optical rotation is performed using a polarimeter. The following protocol outlines the essential steps for obtaining a reliable measurement.
Instrumentation:
-
A calibrated polarimeter equipped with a sodium lamp (D-line, 589 nm) or other monochromatic light source.
-
A thermostatted sample cell of known path length (typically 1 decimeter).
Materials:
-
A sample of this compound of the highest possible purity.
-
A high-purity, optically inactive solvent in which the sample is soluble (e.g., methanol, ethanol, chloroform).
Procedure:
-
Instrument Calibration: Calibrate the polarimeter according to the manufacturer's instructions, typically using a certified quartz plate or a blank solvent measurement to establish the zero point.
-
Sample Preparation: Accurately weigh a known amount of the this compound sample and dissolve it in a precise volume of the chosen solvent to achieve a known concentration (c), typically expressed in g/100 mL.
-
Measurement:
-
Rinse the sample cell with a small amount of the prepared solution before filling it, ensuring no air bubbles are trapped in the light path.
-
Place the filled cell in the polarimeter's sample compartment, which should be thermostatted to a specific temperature (T), commonly 20°C or 25°C.
-
Measure the observed rotation (α) of the sample.
-
-
Calculation of Specific Rotation: The specific rotation ([α]) is calculated using the following formula:
[α]λT = α / (l × c)
Where:
-
[α]λT is the specific rotation at temperature T and wavelength λ.
-
α is the observed rotation in degrees.
-
l is the path length of the sample cell in decimeters (dm).
-
c is the concentration of the sample in g/100 mL.
-
Workflow for Optical Rotation Determination
Sources
A Senior Application Scientist's Guide: Chiralcel OD-H vs. Chiralpak AD-H for Acidic Compound Separation
For researchers, scientists, and professionals in drug development, the successful separation of chiral acidic compounds is a frequent and critical challenge. The choice of the chiral stationary phase (CSP) is paramount to achieving baseline resolution, and among the most powerful tools in our arsenal are the polysaccharide-based columns from Daicel. This guide provides an in-depth, objective comparison of two stalwart columns: Chiralcel OD-H and Chiralpak AD-H, with a specific focus on their application to the separation of acidic enantiomers.
This document moves beyond a simple cataloging of features to offer field-proven insights into the causality behind experimental choices, ensuring a robust and scientifically sound approach to chiral method development.
Foundational Differences: Cellulose vs. Amylose Backbones
At their core, both Chiralcel OD-H and Chiralpak AD-H share the same chiral selector: cellulose tris(3,5-dimethylphenylcarbamate). This selector is coated onto a high-efficiency 5µm silica gel support, denoted by the "-H" in their names, which provides higher resolution and faster analysis times compared to the older 10µm particle versions[1].
The crucial distinction lies in the polysaccharide backbone upon which the selector is coated:
-
Chiralcel OD-H: Employs a cellulose backbone. Cellulose is a linear polymer of β-(1,4)-D-glucose units, which tends to form a more rigid, linear helical structure.
-
Chiralpak AD-H: Utilizes an amylose backbone. Amylose, with its α-(1,4)-D-glucose linkages, naturally adopts a more flexible, helical secondary structure[2][3].
This fundamental structural difference in the polymer backbone dictates the three-dimensional arrangement of the chiral selector, creating distinct chiral grooves and, consequently, different enantioselective properties[2][4].
Key Specifications at a Glance
| Feature | Chiralcel OD-H | Chiralpak AD-H |
| Chiral Selector | Cellulose tris(3,5-dimethylphenylcarbamate) | Amylose tris(3,5-dimethylphenylcarbamate) |
| Backbone | Cellulose | Amylose |
| Particle Size | 5 µm | 5 µm |
| USP Classification | L40 | L51 |
| Typical Mobile Phases | Normal Phase, Polar Organic, SFC | Normal Phase, Polar Organic, SFC |
| Pressure Limit | < 300 Bar (4350 psi) | < 300 Bar (4350 psi) |
| Temperature Limit | 0 to 40°C | 0 to 40°C |
The Mechanism of Chiral Recognition: A Tale of Two Structures
Chiral recognition on these polysaccharide-based CSPs is a complex interplay of forces including hydrogen bonding, π-π stacking, dipole-dipole interactions, and steric hindrance[5]. The analyte must fit into the chiral grooves of the CSP, and the stability of the transient diastereomeric complexes formed between the enantiomers and the CSP determines the separation.
For acidic compounds, such as those containing a carboxylic acid group, hydrogen bonding between the analyte's carboxyl group and the carbamate groups on the CSP is a primary interaction point. The subtle differences in the helical structures of the cellulose (OD-H) and amylose (AD-H) backbones affect the accessibility and orientation of these interaction sites.
Caption: Conceptual difference in chiral recognition between Chiralcel OD-H and Chiralpak AD-H.
The more defined, linear helical structure of the cellulose backbone in Chiralcel OD-H may offer a very specific fit for certain molecules, while the more flexible and wider helical grooves of the amylose in Chiralpak AD-H can often accommodate a broader range of analytes, including many acidic compounds.
Performance in Acid Separation: Experimental Evidence
While column selection can be an empirical process, extensive application data reveals distinct trends for the separation of acidic compounds on these two phases.
Case Study 1: Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
A comparative study on the separation of common NSAIDs like ibuprofen, ketoprofen, and flurbiprofen provides critical insights. In this study, various polysaccharide-based columns were screened.
Key Findings:
-
Chiralpak AD demonstrated good to excellent separation for ibuprofen, ketoprofen, and flurbiprofen under normal phase conditions.
-
Chiralcel OD-H , under the same conditions, showed no separation for any of the three acidic drugs tested[1].
This strongly suggests that for the profen class of acidic drugs, the amylose backbone of Chiralpak AD provides a significantly more favorable environment for chiral recognition.
Table 1: Comparative Separation of NSAIDs [1]
| Analyte | Column | Mobile Phase | Resolution (Rs) | Selectivity (α) |
| Ibuprofen | Chiralpak AD | Hexane/2-Propanol/TFA | 1.73 | 1.08 |
| Chiralcel OD-H | Hexane/2-Propanol/TFA | No Separation | - | |
| Ketoprofen | Chiralpak AD | Hexane/2-Propanol/TFA | 1.77 | 1.08 |
| Chiralcel OD-H | Hexane/2-Propanol/TFA | No Separation | - | |
| Flurbiprofen | Chiralpak AD | Hexane/2-Propanol/TFA | 1.76 | 1.08 |
| Chiralcel OD-H | Hexane/2-Propanol/TFA | No Separation | - |
Note: Data adapted from a study which may have used the 10µm versions, but selectivity (α) is expected to be similar on the -H series columns[1].
Case Study 2: Sulfoxide-Containing Acidic Drug
While the NSAID data favors Chiralpak AD-H, it is crucial to avoid generalizations. The performance of a CSP is highly analyte-dependent. In a study on sulfoxide-containing drugs, one of which was acidic, Chiralcel OD-H provided the optimal separation.
Key Findings:
-
For the separation of a racemic sulfoxide-containing drug, Chiralcel OD-H provided a baseline resolution of Rs = 3.48 [6].
-
The optimal mobile phase was a mixture of n-Hexane and Ethanol, demonstrating its efficacy in normal phase mode for this type of acidic compound[6].
This result underscores the complementary nature of these two columns and highlights the necessity of screening both during method development.
Experimental Protocols & Method Development
Achieving successful chiral separation of acids relies on a systematic approach to method development. The use of an acidic modifier in the mobile phase is typically essential to ensure good peak shape and reproducibility by suppressing the ionization of the carboxyl group.
General Method Development Workflow
Caption: A typical workflow for developing a chiral separation method for acidic compounds.
Protocol 1: Separation of Flurbiprofen on Chiralpak AD-H
This protocol is based on a successful application and serves as an excellent starting point for profen-type acids.
1. Column Installation and Equilibration:
- Install a Chiralpak AD-H (4.6 x 250 mm, 5 µm) column.
- Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved (approx. 30 minutes).
2. Mobile Phase Preparation:
- Prepare the mobile phase: n-Hexane / 2-Propanol / Trifluoroacetic Acid (TFA) in a ratio of 80:20:0.1 (v/v/v)[7].
- Ensure all solvents are HPLC grade and degassed.
- Causality: TFA is the acidic modifier. It suppresses the dissociation of the flurbiprofen's carboxylic acid, preventing peak tailing and improving interaction with the CSP. The Hexane/IPA ratio controls the elution strength.
3. Sample Preparation:
- Dissolve the flurbiprofen racemate in the mobile phase to a concentration of approximately 1 mg/mL.
- Filter the sample through a 0.45 µm syringe filter.
4. HPLC Conditions:
- Flow Rate: 1.0 mL/min
- Temperature: 25°C
- Injection Volume: 10 µL
- Detection: UV at 254 nm
5. Expected Outcome:
- Baseline separation of the two enantiomers with a resolution (Rs) value greater than 6[7].
Protocol 2: Screening for a Novel Acidic Compound on Chiralcel OD-H
This protocol outlines a screening approach for a new acidic compound where Chiralpak AD-H may not have provided adequate separation.
1. Column Installation and Equilibration:
- Install a Chiralcel OD-H (4.6 x 250 mm, 5 µm) column.
- Equilibrate the column with 100% 2-Propanol as a transition solvent if switching from a different mobile phase system[8].
- Equilibrate with the starting mobile phase at 1.0 mL/min.
2. Mobile Phase Preparation (Starting Condition):
- Prepare the mobile phase: n-Hexane / Ethanol / Acetic Acid in a ratio of 90:10:0.1 (v/v/v).
- Causality: Ethanol is chosen as an alternative alcohol modifier which can offer different selectivity compared to 2-Propanol. Acetic acid is a milder acidic modifier than TFA and can sometimes provide better peak shapes or different selectivity.
3. Sample Preparation:
- Dissolve the novel acidic racemate in the mobile phase (or a compatible solvent) to ~1 mg/mL.
- Filter the sample through a 0.45 µm syringe filter.
4. HPLC Conditions:
- Flow Rate: 1.0 mL/min
- Temperature: 25°C
- Injection Volume: 10 µL
- Detection: UV at a suitable wavelength for the analyte.
5. Optimization Strategy:
- If no separation is observed, systematically vary the alcohol (e.g., switch to 2-Propanol) and its percentage (e.g., 10%, 15%, 20%).
- Adjust the concentration of the acidic modifier (0.1% to 0.5%) or switch to TFA if peaks are broad[9].
- Varying the temperature can also influence selectivity.
Expert Insights & Conclusion
The choice between Chiralcel OD-H and Chiralpak AD-H for acid separation is not always straightforward, but a clear trend emerges from available data.
-
Chiralpak AD-H is the recommended starting point for most acidic compounds, particularly for the widely encountered profen class of NSAIDs. Its amylose backbone provides a more versatile chiral environment that has demonstrated broad success.
-
Chiralcel OD-H should be considered a powerful complementary phase. While it may not be the first choice for common acidic structures like profens, it can provide excellent and sometimes superior separation for other acidic molecules, such as those with sulfoxide groups or other unique structural features[6][10]. It is an essential tool in any comprehensive screening protocol.
The key to success is a logical, systematic screening process that includes both columns. The distinct structural nature of their polysaccharide backbones means that if one fails to provide separation, the other may well succeed. By understanding the foundational differences and applying rigorous, well-reasoned method development protocols, researchers can confidently tackle the challenge of chiral acid separation.
References
-
Enantioseparation of Proton Pump Inhibitors by HPLC on Polysaccharide-Type Stationary Phases: Enantiomer Elution Order Reversal, Thermodynamic Characterization, and Hysteretic Effect. (n.d.). National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]
-
Enantiomer separation of acidic compounds. (n.d.). Daicel Chiral Technologies. Retrieved February 7, 2026, from [Link]
-
CHIRALCEL OD-H. (n.d.). HPLC-MART. Retrieved February 7, 2026, from [Link]
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Chiral Analysis Control of Three Nonsteroidal Anti-inflammatory Drugs by HPLC Methods. (n.d.). Der Pharma Chemica. Retrieved February 7, 2026, from [Link]
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Enantioseparation, Stereochemical Assignment and Chiral Recognition Mechanism of Sulfoxide-Containing Drugs. (2018). MDPI. Retrieved February 7, 2026, from [Link]
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Applications of the Chiralpak AD and Chiralcel OD chiral columns in the enantiomeric separation of several dioxolane compounds by supercritical fluid chromatography. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]
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Comparison of the performance of chiral stationary phase for separation of fluoxetine enantiomers. (n.d.). National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]
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Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025). Pharmaceutical Outsourcing. Retrieved February 7, 2026, from [Link]
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Strategies for chiral separation: from racemate to enantiomer. (2023). Royal Society of Chemistry. Retrieved February 7, 2026, from [Link]
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CHIRAL SEPARATIONS INTRODUCTION 1.1. Importance of Chiral Separation. (n.d.). VTechWorks. Retrieved February 7, 2026, from [Link]
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instruction manual for chiralpak® ad-h. (n.d.). hplc.eu. Retrieved February 7, 2026, from [Link]
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DAICEL Chiral Application Search. (n.d.). Daicel. Retrieved February 7, 2026, from [Link]
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Separation of a chiral amide on a Chiralcel OD-H column in A, B and C... (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]
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Chiralcel-OD-H-OJ-H_Manual.pdf. (n.d.). hplc.eu. Retrieved February 7, 2026, from [Link]
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Instruction Manual for ChiralPAK® AD-H, AS-H, AY-H, AZ-H CHIRALCEL® OD-H. (n.d.). Daicel Chiral Technologies. Retrieved February 7, 2026, from [Link]
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Study on the Variation in Optimal Conditions for Chiral SFC Separations Using Different Polysaccharide Based Stationary Phases. (n.d.). hplc.eu. Retrieved February 7, 2026, from [Link]
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Theoretical Examination on the Chiral Separation Mechanism of Ibuprofen on Cellulose Tris(4-methylbenzoate). (n.d.). National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]
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Theoretical Examination on the Chiral Separation Mechanism of Ibuprofen on Cellulose Tris(4-methylbenzoate). (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]
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SFC Chiral Separations: Method Development with Polysaccharide CSPs. (n.d.). chiral.fr. Retrieved February 7, 2026, from [Link]
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Molecular Dynamics Simulations of Amylose- and Cellulose-Based Selectors and Related Enantioseparations in Liquid Phase Chromatography. (n.d.). National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]
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The Application of Polysaccharide Chiral Columns for the Separation of Fluorinated and Protonated Liquid Crystalline Racemic Esters. (2024). MDPI. Retrieved February 7, 2026, from [Link]
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Theoretical Examination on the Chiral Separation Mechanism of Ibuprofen on Cellulose Tris(4-methylbenzoate). (n.d.). PubMed. Retrieved February 7, 2026, from [Link]
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Structures of the chiral selectors present on the amylose-derived CSPs.... (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]
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A Researcher's Guide to the NMR Characterization of (S)-2-Cyclohexylpropanoic Acid: A Comparative Analysis
For Immediate Release
In the landscape of pharmaceutical development and organic synthesis, the precise structural elucidation of chiral molecules is paramount. (S)-2-Cyclohexylpropanoic acid, a valuable building block, presents a compelling case for the power and nuance of Nuclear Magnetic Resonance (NMR) spectroscopy. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth technical comparison of NMR characterization with other analytical techniques, supported by experimental protocols and data-driven insights.
I. The Central Role of NMR in Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural analysis of organic compounds.[1] Its ability to provide detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule makes it particularly indispensable for the characterization of chiral centers.[2] For this compound, NMR not only confirms the overall molecular structure but is also crucial for verifying its stereochemical integrity.
The unique strength of NMR lies in its sensitivity to the diastereomeric environment. While enantiomers are indistinguishable in an achiral solvent, the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) can induce chemical shift differences between the (S) and (R) enantiomers, allowing for their differentiation and the determination of enantiomeric excess (ee).[3][4][5]
II. Comparative Analysis: NMR vs. Alternative Techniques
While NMR is a powerful tool, a comprehensive characterization often involves a multi-technique approach. Here, we compare NMR with other common analytical methods for the analysis of chiral carboxylic acids.
| Technique | Strengths | Limitations | Application to this compound |
| NMR Spectroscopy | Provides detailed structural information, including stereochemistry. Non-destructive. Quantitative. | Lower sensitivity compared to mass spectrometry. Can require chiral auxiliaries for enantiomeric differentiation.[6] | Definitive confirmation of structure and stereochemistry. Determination of enantiomeric purity using chiral solvating agents. |
| Mass Spectrometry (MS) | High sensitivity. Provides molecular weight information. Can be coupled with chromatography (e.g., GC-MS, LC-MS). | Does not directly provide stereochemical information without chiral chromatography. | Confirmation of molecular weight and elemental composition. |
| Chiral Chromatography (GC, HPLC, SFC) | Excellent for separating enantiomers and determining enantiomeric excess.[7][] | Does not provide detailed structural information. Requires method development for each compound. | Separation of (S)- and (R)-enantiomers for quantification of enantiomeric purity. |
| Infrared (IR) Spectroscopy | Provides information about functional groups present in the molecule. | Limited structural information. Not suitable for stereochemical analysis. | Confirmation of the carboxylic acid functional group. |
| Polarimetry | Measures the rotation of plane-polarized light, indicating the presence of a chiral substance. | Does not provide structural information. The magnitude of rotation can be influenced by concentration, solvent, and temperature. | Confirmation of the presence of a chiral compound and determination of the sign of optical rotation. |
Logical Workflow for Comprehensive Characterization
A robust analytical workflow leverages the strengths of multiple techniques to build a complete picture of the molecule.
Figure 1. Logical workflow for the comprehensive characterization of this compound.
III. Experimental Protocol: High-Resolution NMR Analysis
Achieving high-quality NMR spectra is fundamental to accurate structural interpretation. The following protocol outlines the key steps for the characterization of this compound.
-
Solvent Selection: Chloroform-d (CDCl₃) is a common and suitable solvent for this compound.[9] Other deuterated solvents such as DMSO-d₆, Acetone-d₆, or Methanol-d₄ can also be used depending on solubility and the desired chemical shift dispersion.[10]
-
Concentration: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm for both ¹H and ¹³C NMR).[9][11]
-
Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool into a clean NMR tube.
NMR Sample Preparation and Analysis Workflow
Figure 2. Experimental workflow for NMR sample preparation and analysis.
For optimal results, a spectrometer with a field strength of 400 MHz or higher is recommended.
¹H NMR Acquisition Parameters:
-
Pulse Angle: 30-45°
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-2 seconds
-
Number of Scans: 8-16
-
Spectral Width: -1 to 13 ppm[12]
¹³C NMR Acquisition Parameters:
-
Pulse Angle: 30°
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 1024 or more, depending on concentration
-
Spectral Width: -10 to 200 ppm[12]
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.[13][14]
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine through-space proximity of protons, which can be crucial for confirming stereochemistry.[2][15]
IV. Spectral Interpretation and Data
The expected NMR data for this compound is summarized below. Chemical shifts are reported in parts per million (ppm) relative to TMS.
Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| COOH | ~11-12 (broad singlet) | ~180-182 |
| α-CH | ~2.2-2.4 (multiplet) | ~45-47 |
| Cyclohexyl-CH (adjacent to α-CH) | ~1.6-1.8 (multiplet) | ~40-42 |
| Cyclohexyl-CH₂ | ~0.9-1.8 (complex multiplets) | ~25-35 |
| α-CH₃ | ~1.1-1.2 (doublet) | ~15-17 |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent and concentration.
Key Interpretive Points:
-
¹H NMR: The carboxylic acid proton will appear as a broad singlet far downfield. The α-proton will be a multiplet due to coupling with the adjacent cyclohexyl proton and the methyl protons. The methyl group will appear as a doublet due to coupling with the α-proton. The cyclohexyl protons will present as a complex series of overlapping multiplets in the upfield region.
-
¹³C NMR: The carbonyl carbon of the carboxylic acid will be the most downfield signal. The number of distinct signals in the cyclohexyl region can provide information about the chair conformation and the orientation of the propanoic acid substituent. Due to the chirality of the molecule, all six carbons of the cyclohexane ring may be chemically non-equivalent.[16]
-
J-Coupling Constants: The magnitude of the vicinal coupling constants (³J) within the cyclohexane ring, determined from high-resolution ¹H NMR or COSY spectra, can provide valuable information about the dihedral angles and thus the preferred conformation of the ring.[17][18]
V. Conclusion
The NMR characterization of this compound is a multifaceted process that provides a wealth of structural and stereochemical information. While other analytical techniques offer complementary data, NMR remains the gold standard for unambiguous structure elucidation. By following robust experimental protocols and leveraging the power of 1D and 2D NMR techniques, researchers can confidently verify the identity and purity of this important chiral building block, ensuring the integrity of their subsequent research and development efforts.
References
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
Singh, T., & Kumar, S. (2018). Enantiodiscrimination of carboxylic acids using the diphenylprolinol NMR chiral solvating agents. Organic Chemistry Frontiers, 5(1), 53-57. [Link]
-
Lobo, N. P., Kumar, B. V. N. P., Narasimhaswamy, T., & Mandal, A. B. (2014). 13C NMR Investigations and Molecular Order of 4-(trans-4′-hexylcyclohexyl)-isothiocyanatobenzene (6CHBT). RSC Advances, 4(96), 53781-53788. [Link]
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Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting. Retrieved February 5, 2024, from [Link]
-
Master Organic Chemistry. (2022, February 8). 13-C NMR - How Many Signals. [Link]
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Poon, D. W., & KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved February 5, 2024, from [Link]
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Wiley-VCH. (n.d.). Supporting Information. Retrieved February 5, 2024, from [Link]
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PubChem. (n.d.). 2-Cyclohexylpropionic acid. Retrieved February 5, 2024, from [Link]
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PubChem. (n.d.). This compound. Retrieved February 5, 2024, from [Link]
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de la Escosura-Muñiz, A., & Merkoçi, A. (2025). Advances in chiral analysis: from classical methods to emerging technologies. Chemical Society Reviews. [Link]
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Li, S., et al. (2025). 19F NMR-Guided Chiral Analysis and Machine Learning for Absolute Configuration Prediction of Carboxylic Acids. Analytical Chemistry. [Link]
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Minch, M. J. (1994). Orientational Dependence of Vicinal Proton-Proton NMR Coupling Constants: The Karplus Relationship. Concepts in Magnetic Resonance, 6, 41-46. [Link]
-
Rubini, M. (n.d.). Stereochemical Analysis Using Two-Dimensional 2D-NMR COSY Techniques. Journal of Chemical Science, 13(3), 1-2. [Link]
-
Martin, G. E. (2018). Acquiring 1 H and 13 C Spectra. In Modern NMR Approaches to the Structure Elucidation of Natural Products (pp. 115-144). Royal Society of Chemistry. [Link]
-
Reich, H. J. (2017). Spin-Spin Splitting: J-Coupling. University of Wisconsin. [Link]
-
Chemistry LibreTexts. (2024, December 18). 7.3: Two Dimensional Homonuclear NMR Spectroscopy. [Link]
-
ResearchGate. (2025, August 6). (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. [Link]
-
Analytical Chemistry. (2023, January 10). Recent Advances in Separation and Analysis of Chiral Compounds. [Link]
-
University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved February 5, 2024, from [Link]
-
ResearchGate. (2025, August 7). (PDF) Study of thermodynamic and NMR properties of some cyclohexane derivatives. [Link]
-
Molecules. (2023, August 22). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. [Link]
-
American Chemical Society. (n.d.). NMR Guidelines for ACS Journals. Retrieved February 5, 2024, from [Link]
-
Molecules. (2018, July 10). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. [Link]
-
Journal of the American Chemical Society. (1999). Manifestation of Stereoelectronic Effects on the Calculated Carbon−Hydrogen Bond Lengths and One Bond 1JC-H NMR Coupling Constants in Cyclohexane, Six-Membered Heterocycles, and Cyclohexanone Derivatives. [Link]
-
Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved February 5, 2024, from [Link]
-
The Journal of Organic Chemistry. (2000). Assignment of the Absolute Configuration of α-Chiral Carboxylic Acids by 1H NMR Spectroscopy. [Link]
-
Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of propanoic acid. Retrieved February 5, 2024, from [Link]
-
Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved February 5, 2024, from [Link]
-
Canadian Journal of Chemistry. (1963). IV. NUCLEAR MAGNETIC RESONANCE SPECTRA OF SOME DERIVATIVES OF THE STEREOISOMERIC 3-AMINO-1,2-CYCLOHEXANED. [Link]
-
PubMed Central. (2020, May 4). Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent. [Link]
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Precision in Stereochemistry: A Comparative Guide to Validating Enantiomeric Purity via Chiral GC
Introduction: The Stereochemical Imperative
In pharmaceutical and phytochemical development, enantiomeric purity is not merely a quality attribute; it is a safety mandate. The thalidomide tragedy of the 1960s permanently etched the risks of racemic mixtures into the scientific consciousness. Today, demonstrating Enantiomeric Excess (ee) with absolute certainty is non-negotiable.
While Chiral HPLC is often the default for large biomolecules, Chiral Gas Chromatography (GC) remains the superior, yet underutilized, gold standard for volatile and semi-volatile small molecules. This guide dissects the technical validation of chiral GC methods, moving beyond basic "how-to" instructions to explore the causality of separation and the rigorous architecture of ICH Q2(R2) validation.
Technology Landscape: GC vs. HPLC vs. SFC[1]
Before validating a method, one must validate the choice of technique. Chiral GC offers distinct thermodynamic advantages over Liquid Chromatography (LC) and Supercritical Fluid Chromatography (SFC) for specific classes of analytes.
Comparative Performance Matrix
| Feature | Chiral GC | Chiral HPLC | Chiral SFC |
| Primary Mechanism | Inclusion complexation (Cyclodextrins) | 3-Point Interaction (Pirkle, Polysaccharides) | Hybrid (Adsorption/Inclusion) |
| Efficiency (Plates/m) | High (>3,000) | Moderate (~1,000) | High (>2,000) |
| Analysis Time | Fast (5–20 min) | Slow (15–60 min) | Fast (5–15 min) |
| Mobile Phase Cost | Negligible (Carrier Gas) | High (Solvents) | Moderate (CO2 + Modifier) |
| Detection | Universal (FID), Specific (MS) | UV/Vis (Requires Chromophore), MS | UV/Vis, MS |
| Limitation | Volatility & Thermal Stability | Solvent waste, lower resolution | Instrument complexity |
Senior Scientist Insight: Why Choose GC?
Choose GC when your analyte is volatile, thermally stable, and lacks a UV chromophore .
-
Resolution (
): GC capillary columns offer significantly higher theoretical plate counts than HPLC columns. This allows for baseline separation of enantiomers with very subtle thermodynamic differences ( ). -
The "Green" Factor: GC eliminates the need for expensive, hazardous chiral mobile phases (e.g., heptane/ethanol mixtures) used in Normal Phase HPLC.
Decision Logic: Selecting the Right Platform
The following decision tree illustrates the logical flow for selecting Chiral GC over alternatives.
Figure 1: Strategic decision matrix for selecting Chiral GC based on analyte physicochemical properties.
The Mechanism: Cyclodextrin "Host-Guest" Chemistry
In Chiral GC, the stationary phase is almost exclusively based on Cyclodextrins (CDs) dissolved in a polysiloxane backbone.
-
The Cavity: CDs are cyclic oligosaccharides with a hydrophobic cavity and a hydrophilic exterior.[1]
-
The Interaction: The separation is driven by inclusion complexation . One enantiomer fits more "snugly" into the CD cavity than the other.
-
Thermodynamics: This is an entropy-driven process. The formation of the inclusion complex is exothermic. Therefore, lower temperatures often yield higher separation factors (
) because the complex is more stable at lower energy states.
Method Development Protocol (Self-Validating)
This protocol is designed to be self-validating , meaning the workflow includes checkpoints that prevent the generation of bad data.
Step 1: Column Selection
Do not guess. Use the "lock-and-key" principle.
-
-Cyclodextrin (Rt-
DEX): Best for 7-membered rings and general pharmaceuticals. - -Cyclodextrin: Best for larger multi-ring structures (steroids).
-
Derivatization: Use columns with specific derivatizations (e.g., permethylated) to alter the shape of the cavity mouth, affecting selectivity.
Step 2: Temperature Programming (The Critical Variable)
-
Initial Scouting: Run a slow ramp (1°C/min) to find the elution temperature (
). -
Optimization: Once
is found, switch to Isothermal Mode at below .-
Why? As noted in the mechanism section, chiral recognition decreases as temperature increases. Isothermal runs maximize resolution (
).
-
Step 3: Derivatization (For Polar Analytes)
If your analyte has free -OH or -NH groups, they will hydrogen bond non-specifically with the silica backbone, causing peak tailing that masks enantiomeric separation.
-
Reagent: Trifluoroacetic anhydride (TFAA) or MSTFA.
-
Protocol: React 1 mg sample + 50
L reagent at 60°C for 30 min. -
Validation Check: Ensure the derivative is stable for the duration of the autosampler sequence (24h stability study).
Validation Framework: ICH Q2(R2) Compliance
To validate the method for regulatory submission, you must demonstrate it is "fit for purpose" according to ICH Q2(R2) guidelines.[2][3]
A. Specificity (Selectivity)
You must prove the method separates the enantiomers from each other and from the matrix.
-
Requirement: Resolution (
) > 1.5 (Baseline separation). -
Experiment: Inject a Racemic Standard (50:50 mix).
-
Acceptance: Visual baseline separation and calculated
.
B. Linearity & Range
-
Experiment: Prepare 5 concentration levels of the minor enantiomer (impurity) ranging from LOQ to 120% of the specification limit (usually 0.1% to 1.0%).
-
Acceptance:
and residuals showing no trend.
C. Accuracy (Recovery)
-
Experiment: Spike the pure major enantiomer with known amounts of the minor enantiomer at 3 levels (e.g., 0.1%, 0.5%, 1.0%).
-
Calculation:
-
Acceptance: 80–120% at LOQ levels; 90–110% at higher levels.
D. System Suitability Test (SST) - The Daily Gatekeeper
This is the "Self-Validating" core. Every sequence must begin with:
-
Blank: Check for carryover.
-
Racemic Standard: Confirm
. If this fails, the run stops automatically. -
Sensitivity Check: Signal-to-Noise (S/N) > 10 for the LOQ standard.
Visualizing the Validation Workflow
Figure 2: End-to-end workflow from method development to regulatory validation.
Experimental Data Summary
The following table summarizes typical validation results for a volatile terpene (e.g., Linalool) using a
| Parameter | Validation Criteria (ICH Q2) | Experimental Result | Status |
| Specificity | No interference, | PASS | |
| Linearity | PASS | ||
| Precision (Repeatability) | RSD | RSD = 0.8% (Retention Time), 1.2% (Area) | PASS |
| LOD | S/N | 0.05 | PASS |
| LOQ | S/N | 0.15 | PASS |
| Robustness | PASS |
References
-
ICH Harmonised Tripartite Guideline. (2023). Validation of Analytical Procedures: Q2(R2). International Council for Harmonisation.[4] [Link]
-
Restek Corporation. (2020). A Guide to the Analysis of Chiral Compounds by GC.[Link]
-
Schurig, V. (2001). Separation of Enantiomers by Gas Chromatography.[5][6] Journal of Chromatography A, 906(1-2), 275-299. [Link]
-
Agilent Technologies. (2022). Chiral GC Method Development Guide.[Link]
-
Scriba, G. K. (2016). Chiral Recognition Mechanisms in Analytical Separation Sciences.[7] Chromatographia, 79, 1185–1186. [Link]
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Comparative Analysis Guide: Reference Standards for (S)-2-Cyclohexylpropanoic Acid
Executive Summary
Context: (S)-2-Cyclohexylpropanoic acid (CAS: 3527-63-7) is a critical chiral building block, notably utilized in the synthesis of Romidepsin (FK228) , a potent histone deacetylase (HDAC) inhibitor, and various peptidomimetics.[1][2] Its structural integrity—specifically the (S)-configuration at the
The Challenge: In drug development, the use of "reagent-grade" materials as analytical standards frequently leads to assay bias. Impurities such as the (R)-enantiomer or the linear isomer (3-cyclohexylpropanoic acid) can co-elute in non-specific methods, leading to overestimation of potency or yield.
Objective: This guide objectively compares Certified Reference Standards (CRS) against Synthesis-Grade Reagents , providing validated protocols for establishing enantiomeric purity using Chiral HPLC.
Product Comparison: Certified Reference Standard vs. Reagent Grade
The following table contrasts the specifications of a high-quality Reference Standard against typical commercial alternatives.
| Feature | Certified Reference Standard (CRS) | Alternative A: Synthesis-Grade Reagent | Alternative B: In-House Synthesis |
| Primary Use | Quantitative Assay, Impurity Profiling, GMP Release | Synthetic Starting Material | R&D Screening |
| Assay (Chemical) | ≥ 99.5% (Mass Balance/qNMR) | ≥ 97.0% (Area %) | Variable (90-95%) |
| Chiral Purity (e.e.) | ≥ 99.8% (S)-isomer | Not Specified or ≥ 95% | Unknown |
| Isomeric Purity | Confirmed absence of 3-isomer | May contain 3-cyclohexylpropanoic acid | High risk of regioisomers |
| Water Content | Quantified (KF Titration) | Not Reported | Not Reported |
| Traceability | NIST/Pharmacopeial Traceable | Batch-only | None |
| Risk Profile | Low: Data integrity assured.[1][3] | High: Risk of isomeric interference. | Critical: Validation required. |
Critical Insight: Commercial "tech-grade" 2-cyclohexylpropanoic acid is often a racemic mixture (CAS 6051-13-4). Using this as a standard for chiral method development will result in split peaks, but using it for quantification of an asymmetric synthesis step will yield a 50% error if the detector response is not calibrated for the specific enantiomer.
Technical Deep Dive: Validated Analytical Protocols
To ensure data integrity, you must validate both chemical identity and stereochemical purity.
Protocol A: Enantiomeric Purity Determination (Chiral HPLC)
Objective: Quantify the (R)-enantiomer impurity and confirm (S)-configuration. Mechanism: The separation relies on hydrogen bonding and steric inclusion between the carboxylic acid group and the polysaccharide-based stationary phase.
-
Column: Chiralpak AD-H or Chiralcel OD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.
-
Mobile Phase: n-Hexane : Isopropyl Alcohol : Trifluoroacetic Acid (90 : 10 : 0.1 v/v/v).
-
Note: TFA is mandatory to suppress ionization of the carboxylic acid, ensuring sharp peak shapes.
-
-
Flow Rate: 0.8 - 1.0 mL/min.
-
Temperature: 25°C.
-
Detection: UV at 210 nm (low wavelength required due to lack of strong chromophores).
-
Expected Retention:
Protocol B: Chemical Purity & Regio-Isomer Control (RP-HPLC)
Objective: Separate the target 2-isomer from the linear 3-cyclohexylpropanoic acid impurity. Mechanism: Hydrophobic interaction chromatography. The linear 3-isomer is slightly more hydrophobic than the branched 2-isomer.
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 20% B to 80% B over 15 minutes.
-
Detection: UV at 210 nm.
Visualizing the Analytical Workflow
The following diagram illustrates the decision matrix for qualifying this compound standards.
Caption: Analytical workflow for qualifying this compound, ensuring both stereochemical and chemical integrity.
Strategic Recommendations
-
For Early-Stage Screening: Reagent-grade material (Alternative A) is acceptable only if you perform an in-house Chiral HPLC check (Protocol A) to verify it is not racemic.
-
For GMP/GLP Studies: Use a Certified Reference Standard . The risk of "silent" enantiomeric impurities affecting biological data (e.g., IC50 shifts in HDAC inhibition) is too high to ignore.
-
Storage: Store at 2-8°C under inert gas. Carboxylic acids can absorb moisture; always equilibrate to room temperature before weighing to avoid hygroscopic error.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6951740, this compound. Retrieved February 9, 2026, from [Link]
-
Chiral Technologies. Application Note: Enantiomer Separation of Acidic Compounds on Chiralpak QN-AX and QD-AX. Retrieved February 9, 2026, from [Link]
-
Phenomenex. Chiral HPLC Separations: A Guide to Column Selection and Method Development. Retrieved February 9, 2026, from [Link]
Sources
- 1. This compound | C9H16O2 | CID 6951740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (S)-2-Cyclohexyl-propionic acid | 3527-63-7 [chemicalbook.com]
- 3. 2-Cyclohexylpropionic acid | C9H16O2 | CID 99816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cyclohexanepropanoic acid | C9H16O2 | CID 69702 - PubChem [pubchem.ncbi.nlm.nih.gov]
Crystal Structure Analysis of (S)-2-Cyclohexylpropanoic Acid Derivatives: A Comparative Technical Guide
Executive Summary
(S)-2-Cyclohexylpropanoic acid is a critical chiral building block in the synthesis of protease inhibitors and non-steroidal anti-inflammatory drug (NSAID) analogs. However, its structural elucidation presents a distinct challenge: the native acid is a low-melting solid (mp 46–47 °C) or viscous oil at room temperature, often yielding poor-quality crystals unsuitable for high-resolution X-ray diffraction (SC-XRD).
This guide objectively compares three derivatization strategies to overcome these physical limitations. We analyze the Diastereomeric Salt method (classic), the Covalent Heavy-Atom Amide method (precision), and Co-crystallization (emerging), providing actionable protocols to determine absolute configuration with high confidence.
Part 1: The Challenge & Strategic Landscape
The primary obstacle in analyzing this compound is its high thermal motion and lack of strong intermolecular hydrogen bonding networks in its native form. To resolve the absolute configuration (S vs. R), we must introduce:
-
Rigidity: To increase the melting point and lattice energy.
-
Anomalous Scatterers: To facilitate the determination of the Flack parameter (absolute structure) using standard Cu K
or Mo K radiation.
Comparative Overview of Strategies
| Feature | Method A: Diastereomeric Salt | Method B: Covalent Heavy-Atom Amide | Method C: Co-crystallization |
| Principle | Ionic interaction with chiral amine | Amide bond formation with halo-aniline | Non-covalent "chaperone" inclusion |
| Derivatizing Agent | (R)-1-Phenylethylamine | 4-Bromoaniline | 1,3,5,7-Tetraaryladamantane |
| Synthesis Effort | Low (Mixing) | Medium (Coupling reaction) | Low (Grinding/Solution) |
| Crystal Quality | Variable (often disordered) | High (Ordered packing) | High (Host-guest framework) |
| Abs.[1] Config. Confidence | High (Internal reference) | Very High (Anomalous signal) | High (Host reference) |
| Sample Recovery | Easy (Acid/Base extraction) | Difficult (Hydrolysis required) | Easy (Chromatography) |
Part 2: Detailed Experimental Protocols
Method A: The Classical Approach (Diastereomeric Salt)
Best for: Rapid screening and non-destructive analysis.
Mechanism: The chiral acid reacts with a pure chiral base to form a salt. The known configuration of the base serves as an internal reference.
Protocol:
-
Stoichiometry: Dissolve 1.0 mmol (156 mg) of this compound in 2 mL of absolute ethanol.
-
Addition: Add 1.0 mmol (121 mg) of (R)-(+)-1-phenylethylamine dropwise.
-
Heating: Warm the solution to 60 °C for 10 minutes to ensure homogeneity.
-
Crystallization: Allow the solution to cool slowly to room temperature in a Dewar flask (to control cooling rate). If no crystals form, add hexane dropwise until turbidity persists, then refrigerate at 4 °C.
-
Validation: The resulting salt relies on the hydrogen bond network between the carboxylate (
) and the ammonium ( ).
Method B: The Precision Approach (p-Bromoanilide Derivative)
Best for: Definitive absolute configuration assignment via anomalous dispersion.
Mechanism: Covalent attachment of a heavy atom (Bromine) significantly increases the anomalous scattering signal (
Protocol:
-
Activation: Dissolve 1.0 mmol of this compound in 5 mL dry DCM. Add 1.2 mmol oxalyl chloride and a catalytic drop of DMF. Stir for 1 hour (gas evolution).
-
Coupling: Evaporate solvent/excess reagent. Redissolve the acid chloride in DCM. Add 1.1 mmol 4-bromoaniline and 1.5 mmol triethylamine. Stir at RT for 4 hours.
-
Workup: Wash with 1M HCl (to remove unreacted amine), then sat.
. Dry over and concentrate. -
Crystallization: Recrystallize the crude solid from Ethanol/Water (80:20). The heavy bromine atom facilitates
- stacking, yielding robust needles or plates.
Part 3: Data Analysis & Decision Logic
Crystallographic Parameters Comparison (Simulated Data)
The following table illustrates typical data quality differences between the methods.
| Parameter | Native Acid (Oil/Low Melt) | Method A (Salt) | Method B (Br-Amide) |
| Space Group | |||
| R-Factor ( | > 8.0% (Poor) | 4.5% - 6.0% (Acceptable) | < 3.5% (Excellent) |
| Flack Parameter (x) | N/A (Weak signal) | N/A (Use internal ref) | -0.02 ± 0.04 (Definitive) |
| Thermal Ellipsoids | Large/Disordered | Moderate on cation | Sharp/Well-defined |
Workflow Decision Tree
The following diagram outlines the logical flow for selecting the appropriate method based on sample constraints.
Figure 1: Decision matrix for structural elucidation of chiral carboxylic acids.
Part 4: Scientific Interpretation (E-E-A-T)
Why Method B (Heavy Atom) is Superior for Publication
While salt formation (Method A) is faster, it introduces a non-covalent interface that can suffer from static disorder. The ammonium cation often rotates in the crystal lattice, blurring the electron density map.
In contrast, Method B creates a rigid, conjugated system. The bromine atom (
- : Correct absolute structure.
- : Inverted structure.[2]
- : Racemic twin.
For regulatory submissions (IND/NDA), Method B provides the "gold standard" proof of enantiomeric purity required by agencies like the FDA.
Alternative: Co-crystallization (The Modern "Chaperone")
Recent advancements utilize "crystallization chaperones" like tetraaryladamantanes. These hosts form inclusion complexes with small oily molecules like 2-cyclohexylpropanoic acid. This method avoids chemical modification (unlike Method B) and is more predictable than salt formation (Method A), though the host molecules can be expensive or require complex synthesis [1].
References
-
Wengryniuk, S. E., et al. (2020). "Absolute Configuration of Small Molecules by Co-crystallization." Angewandte Chemie International Edition.
-
Flack, H. D. (1983). "On Enantiomorph-Polarity Estimation." Acta Crystallographica Section A.
-
Parsons, S. (2017).[3] "Determination of absolute configuration using X-ray diffraction." Tetrahedron: Asymmetry. [3]
-
Pike, A. C. W., et al. (2016).[4] "An overview of heavy-atom derivatization of protein crystals." Acta Crystallographica Section D.
Sources
Safety Operating Guide
(S)-2-Cyclohexylpropanoic acid proper disposal procedures
Operational Snapshot: (S)-2-Cyclohexylpropanoic Acid
| Parameter | Specification |
| CAS Number | 3527-63-7 (S-isomer) / 6051-13-4 (Racemic) |
| Physical State | Solid (Melting Point: ~46–47°C); may exist as supercooled liquid |
| Primary Hazards | Skin Irritant (H315), Serious Eye Damage (H318), Harmful Swallowed (H302) |
| pKa | ~4.79 (Weak acid, but concentrated forms cause burns) |
| Waste Code | Non-specific; typically D002 (Corrosive) if pH < 2, otherwise Organic Chemical Waste |
| Storage | Sealed, Dry, Room Temperature; Segregate from Oxidizers and Bases |
Executive Safety & Hazard Assessment
As a Senior Application Scientist, I prioritize understanding the mechanism of hazard to dictate the protocol. This compound combines a carboxylic acid moiety with a lipophilic cyclohexyl ring.[1]
-
The Lipophilic Threat: Unlike simple mineral acids, the cyclohexyl group increases lipid solubility.[1] This allows the compound to penetrate the stratum corneum of the skin more effectively than acetic or propionic acid, potentially delivering the acidic proton deeper into tissue.[1]
-
Corrosivity vs. Irritation: While classified primarily as an irritant/harmful, the "Serious Eye Damage" (H318) classification indicates that direct contact can cause irreversible corneal opacity.[1] Treat concentrated forms as Corrosive .
-
Thermal Instability: With a flash point of ~67°C (154°F), this compound is Combustible .[1] It must never be disposed of in "Oxidizer" waste streams (e.g., with Nitric or Perchloric acid waste), as this can lead to immediate exothermic runaway.[1]
Disposal Workflow & Decision Logic
Effective disposal relies on correct waste stream segregation.[1] The following decision tree illustrates the logic for handling this compound in various states.
Figure 1: Decision logic for segregating this compound waste streams based on physical state and solvent composition.
Detailed Disposal Protocols
Protocol A: Solid Waste (Pure Compound)
Applicable for: Expired reagents, contaminated spatulas, weighing boats.[1]
-
Containment: Do not throw loose powder into the bin.[1] Place the solid waste into a clear polyethylene bag or a screw-top jar.[1]
-
Labeling: Affix a hazardous waste label. Explicitly write: "Solid Waste: this compound.[1] Hazard: Irritant/Eye Damage."[1][2]
-
Segregation: Place the sealed container into the Solid Organic Waste drum.
-
Self-Validation: Ensure the drum is NOT labeled for "Oxidizers" or "Sharps."[1]
-
Protocol B: Liquid Waste (Solutions)
Applicable for: Reaction mixtures, HPLC effluent, mother liquors.[1]
-
pH Check: If the solution is highly acidic (pH < 2), consider neutralizing only if required by your specific facility's waste vendor.[1]
-
Note: Most modern incineration facilities prefer non-neutralized organic streams to maintain BTU value, provided the container is compatible (HDPE or Glass).[1]
-
-
Solvent Segregation (Critical):
-
Container Choice: Use HDPE (High-Density Polyethylene) or Glass.[1] Avoid metal containers if the solution is acidic and aqueous, as corrosion can compromise containment.[1]
Protocol C: Empty Containers
-
Triple Rinse: Triple rinse the empty reagent bottle with a solvent capable of dissolving the residue (e.g., Ethanol or Acetone).[1]
-
Rinsate Disposal: Pour the rinsate into the appropriate Liquid Organic Waste container (Protocol B).[1]
-
Defacing: Deface the label and mark as "Empty."[1] Dispose of the glass/plastic bottle in the "Glass/Trash" or "Recycling" stream depending on facility policy.[1]
Emergency Spill Management
In the event of a spill, speed and correct chemical logic are vital.[1]
Immediate Action:
-
Isolate: Evacuate the immediate area (10 ft radius).
-
PPE: Don Nitrile gloves (double gloving recommended due to lipophilicity), safety goggles, and a lab coat.[1]
Cleanup Procedure:
-
Containment: Surround the spill with a spill pillow or inert absorbent (Vermiculite/Sand).[1] Do not use paper towels initially if the spill is large or hot.[1]
-
Neutralization (Optional but Recommended):
-
Collection: Scoop the neutralized absorbent into a hazardous waste bag.
-
Final Wash: Clean the surface with soap and water to remove oily cyclohexyl residues.[1]
Incompatibility & Segregation Visualization
Mixing this acid with the wrong class of chemicals can be catastrophic.[1]
Figure 2: Chemical incompatibility map highlighting critical segregation requirements.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6951740, this compound.[1] Retrieved from [Link][3][1]
Sources
Personal protective equipment for handling (S)-2-Cyclohexylpropanoic acid
Executive Safety Summary
(S)-2-Cyclohexylpropanoic acid (CAS: 1759-61-1 / 701-97-3 for racemic) presents a dual hazard profile: it combines the corrosivity of carboxylic acids with the lipophilicity of the cyclohexyl ring . This specific structure allows the molecule to penetrate lipid bilayers (skin) more effectively than simple mineral acids, making dermal protection critical.
Immediate Action Required:
-
Primary Hazard: Skin/Eye Irritant (Category 2) to Corrosive (Category 1B potential depending on concentration).
-
Critical PPE Upgrade: Standard 4-mil nitrile examination gloves are insufficient for prolonged contact due to the cyclohexyl moiety's solvent-like properties.
-
Engineering Control: All handling must occur within a certified chemical fume hood.
Hazard Mechanism & Risk Analysis
Scientific Rationale for PPE Selection
To select the correct PPE, one must understand the molecular interaction with safety materials:
-
The Acidic Head (Propanoic acid): Causes immediate protonation of tissue proteins, leading to coagulation necrosis or severe irritation.
-
The Lipophilic Tail (Cyclohexyl group): Increases the permeation rate through standard glove materials (like thin nitrile or latex) by swelling the polymer matrix. This "solvent effect" can reduce breakthrough times significantly compared to simple propionic acid.
| Hazard Domain | Classification | Physiological Impact | PPE Countermeasure |
| Dermal | Skin Irritant / Corrosive | Erythema, potential chemical burns, rapid absorption. | Double-gloving (Laminate under Nitrile) or thick Neoprene. |
| Ocular | Serious Eye Damage | Corneal opacity, irreversible damage. | Chemical Splash Goggles (Face shield for >50mL). |
| Inhalation | STOT SE 3 | Respiratory tract inflammation, mucosal burning. | Fume Hood (Face velocity: 80–100 fpm). |
PPE Technical Specifications
A. Hand Protection (The "Double-Barrier" System)
Trustworthiness Check: Do not rely on visual degradation. The chemical can permeate before the glove swells.
-
Primary Layer (Inner): Silver Shield® / 4H® (PE/EVOH Laminate) .
-
Why: Impermeable to >99% of organic acids and solvents.
-
-
Secondary Layer (Outer): High-Dexterity Nitrile (minimum 5 mil) .
-
Why: Provides mechanical protection for the inner laminate glove and grip control.
-
-
Alternative (Low Dexterity): Butyl Rubber (0.7 mm) – Best for spill cleanup or immersion.
B. Eye & Face Protection[1][2][3][5][6][7]
-
Standard Handling (<50 mL): Indirect-vented chemical splash goggles (ANSI Z87.1+). Note: Safety glasses are insufficient due to liquid splash risk.
-
Bulk Handling (>50 mL): Splash goggles PLUS a polycarbonate face shield.
C. Respiratory Protection
-
Primary: Chemical Fume Hood.[5]
-
Secondary (Spill/Outside Hood): Full-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges (Yellow/Olive label).
Operational Workflows
Workflow 1: PPE Decision Logic
Use this logic gate to determine the required protection level before starting work.
Caption: Logic flow for selecting PPE based on volume and thermal conditions.
Workflow 2: Safe Handling Protocol (Self-Validating)
Step 1: Pre-Donning Integrity Check
-
Visual Inspection: Hold nitrile gloves up to the light. Stretch slightly to reveal micro-tears.
-
Inflation Test: Trapping air in the glove and squeezing to check for pinholes (Critical for handling corrosives).
Step 2: Donning Sequence
-
Don Laminate (Silver Shield) gloves first.
-
Don Nitrile gloves over the laminate.
-
Tape the outer nitrile glove cuff to the lab coat sleeve if working with volumes >100mL to prevent wrist exposure.
Step 3: Handling & Doffing
-
Perform all transfers in the hood.
-
Doffing: "Beak Method" – Pinch the exterior of the outer glove, pull off inside-out.
-
Wash: Immediately wash hands with soap and water for 20 seconds after glove removal.
Emergency Response & Disposal
Spill Management (Small < 100 mL)
-
Isolate: Close the hood sash immediately.
-
Neutralize: Apply Sodium Bicarbonate (NaHCO₃) or a commercial acid neutralizer. Wait for bubbling to cease.
-
Absorb: Use vermiculite or polypropylene pads.
-
Disposal: Collect solid waste in a container labeled "Solid Hazardous Waste: Organic Acid Debris."
Waste Disposal
-
Liquid Waste: Dispose of in a dedicated "Organic Acid" waste stream. DO NOT mix with oxidizing agents (Nitric Acid) or strong bases (exothermic reaction).
-
Container: High-density polyethylene (HDPE) or glass.
References
-
Fisher Scientific. (2024). Safety Data Sheet: 3-Cyclohexylpropionic acid. Retrieved from
-
Sigma-Aldrich. (2024).[6] Safety Data Sheet: 3-Cyclohexylpropionic acid. Retrieved from
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from
-
Ansell. (2022). Chemical Glove Resistance Guide (Permeation & Degradation Data). Retrieved from
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
